Azide-PEG16-alcohol
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65N3O16/c33-35-34-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h36H,1-32H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTGUYYMCFSEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65N3O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azide-PEG16-alcohol: A Core Component in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG16-alcohol is a discrete polyethylene glycol (dPEG®) linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. This heterobifunctional molecule possesses a terminal azide group and a hydroxyl group, separated by a 16-unit polyethylene glycol chain. The azide moiety allows for highly specific and efficient "click chemistry" reactions, while the hydroxyl group offers a versatile handle for further chemical modifications. The PEG spacer itself imparts enhanced hydrophilicity and biocompatibility to the conjugated molecules, often improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₆₅N₃O₁₆ | [1][2] |
| Molecular Weight | 747.88 g/mol | [1][2] |
| Appearance | White to off-white solid or viscous liquid | [3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | |
| Storage Conditions | -20°C for long-term storage |
Spectroscopic Characterization
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a prominent signal from the repeating ethylene glycol units.
| Chemical Shift (δ) ppm | Assignment |
| ~3.64 | -O-CH₂-CH₂-O- (s, PEG backbone) |
| ~3.38 | -CH₂-N₃ (t) |
| ~3.58 | -CH₂-OH (t) |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2100 | N₃ stretching (characteristic azide peak) |
| ~3400 | O-H stretching (broad, alcohol) |
| ~2870 | C-H stretching (aliphatic) |
| ~1100 | C-O stretching (ether) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of this compound. The analysis of PEGylated molecules can be complex due to the potential for multiple charge states. The use of charge-stripping agents can simplify the spectrum.
Experimental Protocols
This compound is primarily utilized in two types of "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable triazole linkage between an azide and a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed solvents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper-chelating ligand in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture (typically 1.5-5 equivalents relative to the alkyne).
-
In a separate tube, premix the CuSO₄ and the copper-chelating ligand (typically in a 1:5 molar ratio).
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and the copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. This method is particularly advantageous for in vivo and in vitro applications where the cytotoxicity of copper is a concern.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester modified protein)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO, water).
-
Prepare the cyclooctyne-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
Combine the cyclooctyne-functionalized molecule and a molar excess (typically 2-10 equivalents) of this compound in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE (for protein conjugates, observing a molecular weight shift).
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the excess this compound.
-
Application in PROTAC Synthesis
This compound is a widely used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker in PROTACs plays a crucial role in optimizing the spatial orientation of the POI and E3 ligase ligands for efficient ternary complex formation, as well as improving the solubility and cell permeability of the final PROTAC molecule.
A common strategy for PROTAC synthesis involves the use of solid-phase synthesis, which allows for the modular and efficient assembly of a library of PROTACs with varying linker lengths and attachment points.
Solid-Phase PROTAC Synthesis Workflow
Below is a generalized workflow for the solid-phase synthesis of a PROTAC using an azide-functionalized linker like this compound.
Caption: Workflow for the solid-phase synthesis of a PROTAC.
PROTAC-Mediated Protein Degradation Pathway
The ultimate function of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates this biological pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile and powerful chemical tool for researchers in the life sciences. Its well-defined structure, coupled with the bioorthogonal reactivity of the azide group and the beneficial properties of the PEG spacer, makes it an ideal component for a wide range of applications, from bioconjugation and surface modification to the rational design of novel therapeutics like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their experimental workflows. As the field of targeted protein degradation and bioconjugation continues to evolve, the importance of well-characterized and versatile linkers like this compound will undoubtedly continue to grow.
References
An In-Depth Technical Guide to Azide-PEG16-alcohol: Structure, Properties, and Applications
This guide provides a comprehensive overview of Azide-PEG16-alcohol, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation and Proteolysis Targeting Chimera (PROTAC) development. Experimental protocols and workflow visualizations are included to facilitate its practical implementation in a laboratory setting.
Chemical Structure and Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal azide group (-N₃) and a terminal primary alcohol (-OH). The PEG chain consists of 16 repeating ethylene glycol units, which imparts significant hydrophilicity to the molecule. This enhanced water solubility is a key advantage in biological applications.
The chemical structure is systematically known as O-(2-Azidoethyl)-O'-(2-hydroxyethyl)pentadecaethylene glycol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₆₅N₃O₁₆ | [1][2] |
| Molecular Weight | 747.9 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | [1][3] |
| Purity | Typically >95% | |
| Storage | Recommended storage at -20°C |
Spectroscopic Characterization
The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Azide-Terminated PEGs
| Technique | Characteristic Features | Source(s) |
| ¹H NMR | - PEG backbone protons: ~3.5-3.7 ppm (s, large integral) - Methylene protons adjacent to azide (-CH₂-N₃): ~3.4 ppm (t) - Methylene protons adjacent to hydroxyl (-CH₂-OH): ~3.6 ppm (t) | |
| ¹³C NMR | - PEG backbone carbons: ~70 ppm - Carbon adjacent to azide (-CH₂-N₃): ~50.6 ppm | |
| FTIR | - Characteristic azide (-N₃) stretching vibration: 2100-2130 cm⁻¹ | |
| Mass Spectrometry (MALDI-TOF) | - Series of peaks separated by 44 Da (mass of ethylene glycol unit) - Potential for a secondary series of peaks at M-28 due to N₂ loss from the azide group |
Synthesis of Azide-Terminated PEGs
Experimental Protocol: Synthesis of α-azide-ω-hydroxyl PEG
Step 1: Tosylation of PEG-diol
-
Dissolve polyethylene glycol diol in an appropriate solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution in an ice bath.
-
Add a slight molar excess of a base, such as triethylamine (TEA) or pyridine, to the solution.
-
Slowly add a tosylating agent, such as p-toluenesulfonyl chloride (TsCl), to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated PEG intermediate.
Step 2: Azidation of Tosylated PEG
-
Dissolve the tosylated PEG intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a molar excess of sodium azide (NaN₃).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours to overnight.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the final α-azide-ω-hydroxyl PEG.
Applications and Experimental Protocols
This compound is a versatile linker primarily used in bioconjugation and for the synthesis of PROTACs. Its azide and hydroxyl functionalities allow for orthogonal ligation strategies.
Bioconjugation via Click Chemistry
The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly efficient and specific, enabling the conjugation of the PEG linker to alkyne-modified biomolecules such as peptides, proteins, and nucleic acids.
-
Preparation of Reagents:
-
Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in water or DMSO.
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect the biomolecule.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified peptide and a molar excess (typically 1.5-5 equivalents) of this compound.
-
Add the copper-chelating ligand to the mixture.
-
Initiate the reaction by adding the copper(I) source (or CuSO₄ followed by sodium ascorbate).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the PEGylated peptide conjugate using size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted starting materials and catalyst.
-
PROTAC Synthesis
This compound serves as a flexible linker in the modular synthesis of PROTACs. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG linker in a PROTAC can improve its solubility and pharmacokinetic properties.
The synthesis of a PROTAC using an azide-PEG linker typically involves the separate synthesis of the target protein ligand and the E3 ligase ligand, one of which is functionalized with an alkyne and the other with a group that can be coupled to the hydroxyl end of the PEG linker (e.g., a carboxylic acid for esterification or an amine for etherification, after appropriate activation of the hydroxyl group). The final assembly is often achieved via a CuAAC reaction.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Logical Relationships in Application
Experimental Workflow for Bioconjugation and Analysis
The following diagram illustrates a typical experimental workflow from the conjugation of a biomolecule with this compound to the final analysis of the conjugate.
Caption: Experimental workflow for biomolecule conjugation and subsequent analysis.
Signaling Pathway Investigation using PEGylated Probes
While specific studies detailing the use of this compound for probing signaling pathways are not prevalent, the general concept involves using the PEGylated molecule to enhance the delivery or solubility of a bioactive molecule that targets a specific pathway component. The diagram below illustrates this logical relationship.
Caption: Conceptual workflow for using a PEGylated probe to investigate a cellular signaling pathway.
References
An In-depth Technical Guide to Azide-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azide-PEG16-alcohol, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and illustrates key reaction workflows.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). The 16-unit PEG chain imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous environments. This property is particularly advantageous in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of therapeutic molecules.
The azide and hydroxyl groups offer orthogonal reactivity, allowing for sequential or selective conjugation of different molecules. The azide group is a key component in "click chemistry," most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating molecules in complex biological systems. The terminal hydroxyl group can be further functionalized or used for attachment to various substrates.[1][2]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₆₅N₃O₁₆ | [1] |
| Molecular Weight | 747.88 g/mol | |
| Purity | >95% | |
| Physical State | Solid or oil | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, protected from moisture |
Key Applications and Experimental Workflows
This compound is a cornerstone reagent in several advanced biochemical and pharmaceutical applications. Its utility stems from the bioorthogonal nature of the azide group, which allows for precise chemical modifications in complex biological environments.
Bioconjugation via Click Chemistry
The primary application of this compound is in bioconjugation through "click chemistry." This involves the reaction of the azide group with an alkyne-functionalized molecule to form a stable triazole linkage.
The CuAAC reaction is a highly efficient and widely used bioconjugation method. It involves the use of a copper(I) catalyst to promote the cycloaddition of the azide group of this compound and a terminal alkyne on a target molecule.
SPAAC is a copper-free click chemistry variant that is particularly useful for applications in living cells where copper toxicity is a concern. This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound.
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is an ideal linker for PROTAC synthesis, connecting the target protein ligand and the E3 ligase ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC.
Detailed Experimental Protocols
The following are generalized protocols for the use of this compound in common bioconjugation reactions. Optimization may be required for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and TBTA/THPTA (e.g., 50 mM in DMSO/water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and a 10- to 50-fold molar excess of the this compound stock solution.
-
Add the TBTA/THPTA solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and byproducts by a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or precipitation.
-
-
Analysis:
-
Confirm the successful conjugation by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained alkyne-modified biomolecule (e.g., DBCO- or BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a desired concentration.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule solution with a 2- to 10-fold molar excess of the this compound stock solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 37°C for 1-4 hours. The optimal time and temperature will depend on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using a suitable method as described in the CuAAC protocol.
-
-
Analysis:
-
Analyze the final product to confirm conjugation.
-
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The versatility and efficiency of this linker make it an invaluable tool in the creation of advanced and targeted therapeutics.
References
A Technical Guide to the Synthesis of Monofunctional Azide-Terminated PEGs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing monofunctional azide-terminated polyethylene glycols (PEGs). Azide-terminated PEGs are crucial reagents in bioconjugation and drug delivery, primarily due to their ability to participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This guide details common synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data to aid researchers in selecting and performing the optimal synthesis for their specific application.
Introduction to Azide-Terminated PEGs
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[4] The introduction of a terminal azide group (-N₃) transforms PEG into a versatile platform for conjugation. The azide group is stable under most reaction conditions and does not typically interact with biological molecules, making it an ideal functional handle for bioorthogonal ligation.[2] Monofunctional azide-terminated PEGs, typically with a methoxy group at the other terminus (mPEG-N₃), are particularly valuable as they prevent cross-linking reactions. These polymers are synthesized from their corresponding hydroxyl-terminated precursors.
Synthetic Strategies
The most prevalent and well-documented method for the synthesis of monofunctional azide-terminated PEGs is a two-step process involving the activation of the terminal hydroxyl group followed by nucleophilic substitution with an azide salt. One-pot syntheses have also been explored to improve efficiency.
Two-Step Synthesis via Mesylation or Tosylation
This classic and robust approach first converts the terminal hydroxyl group of a monofunctional PEG (e.g., mPEG-OH) into a better leaving group, typically a mesylate (-OMs) or tosylate (-OTs). This is achieved by reacting the PEG with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et₃N). The subsequent step involves the displacement of the mesylate or tosylate group with sodium azide (NaN₃) to yield the desired azide-terminated PEG.
References
Solubility Profile of Azide-PEG16-alcohol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Azide-PEG16-alcohol (N₃-(PEG)₁₆-OH), a bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in both aqueous and organic media is critical for its effective handling, storage, and application in various experimental workflows.
Core Concepts: Structure and Solubility
This compound is comprised of a 16-unit polyethylene glycol (PEG) spacer, flanked by an azide (N₃) group at one terminus and a hydroxyl (-OH) group at the other. The PEG chain is the primary determinant of its solubility profile. The repeating ethylene glycol units are hydrophilic, readily forming hydrogen bonds with water molecules, which generally imparts good aqueous solubility.[1][2] Concurrently, the carbon backbone of the PEG chain allows for miscibility with a range of organic solvents.
Solubility in Aqueous and Organic Solvents
While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published in publicly available literature, a qualitative and semi-quantitative understanding can be derived from the general properties of PEG derivatives of similar molecular weight (approximately 748 g/mol ).
Key Observations:
-
Aqueous Solubility: The hydrophilic nature of the 16-unit PEG spacer is expected to confer significant solubility in aqueous solutions such as deionized water and phosphate-buffered saline (PBS).[1][2]
-
Organic Solubility: PEG derivatives are known to be soluble in a variety of polar organic solvents. This includes, but is not limited to, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM). Solubility in alcohols, such as methanol and ethanol, is generally moderate to good.
The following table summarizes the expected solubility of this compound in commonly used laboratory solvents.
| Solvent Class | Specific Solvent | Expected Solubility | Notes |
| Aqueous | Water, PBS | High | The hydrophilic PEG chain promotes excellent solubility in aqueous media. |
| Polar Aprotic | DMSO, DMF | High | These are excellent solvents for many PEGylated compounds and are often used to prepare concentrated stock solutions. |
| Chlorinated | Dichloromethane (DCM) | High | PEG derivatives generally show good solubility in chlorinated solvents. |
| Alcohols | Methanol, Ethanol | Moderate to High | While soluble, the solubility might be slightly less compared to water or DMSO. |
| Non-Polar | Hexanes, Diethyl Ether | Low to Insoluble | The polar nature of the PEG chain and the functional groups make it poorly soluble in non-polar organic solvents. |
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of this compound in a specific solvent. This method relies on the principle of saturation and subsequent quantification of the dissolved solute.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, DMSO)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a series of vials.
-
Ensure that there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator can be used for continuous mixing.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique such as HPLC with a suitable detector (e.g., UV or ELSD).
-
Prepare a calibration curve using known concentrations of this compound to accurately determine the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Logical Relationship of this compound Applications
Caption: A diagram showing the relationship between this compound and its primary applications.
References
The Core Functions of Azide and PEG Components in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel therapeutics, advanced diagnostics, and sophisticated research tools. Among the vast array of chemical strategies employed in bioconjugation, the use of azide and polyethylene glycol (PEG) moieties has become particularly prominent. The azide group, a key player in "click chemistry," offers unparalleled specificity and efficiency in linking molecules. Simultaneously, PEGylation, the attachment of PEG chains, provides a means to dramatically improve the pharmacokinetic and pharmacodynamic properties of bioconjugates. This technical guide provides an in-depth exploration of the core functions of azide and PEG components in bioconjugation, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of effective bioconjugation strategies.
The Azide Group: A Bioorthogonal Handle for Precision Bioconjugation
The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Its small size, stability in aqueous environments, and lack of reactivity towards most biological functional groups make it an ideal "handle" for selectively modifying biomolecules.[1] The primary utility of the azide group in bioconjugation lies in its ability to participate in highly efficient and specific cycloaddition reactions with alkynes.
Azide-Alkyne Cycloaddition Reactions
The most prominent reactions involving azides in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both result in the formation of a stable triazole linkage.
CuAAC is a highly efficient and versatile reaction that joins a terminal alkyne and an azide to create a 1,4-disubstituted 1,2,3-triazole.[2] This reaction is characterized by its rapid kinetics and high yields. However, the requirement for a copper(I) catalyst can be a limitation for in vivo applications due to the cytotoxicity of copper ions.[2]
SPAAC is a catalyst-free alternative to CuAAC that utilizes a strained cyclooctyne, which reacts readily with an azide to release ring strain.[3] This bioorthogonality makes SPAAC ideal for applications in living cells and whole organisms. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used.[3]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). | Slower than CuAAC, highly dependent on the cyclooctyne (second-order rate constants range from ~0.06 to 1.0 M⁻¹s⁻¹ for common cyclooctynes). |
| Biocompatibility | Limited for in vivo applications due to copper catalyst cytotoxicity. Ligands can mitigate toxicity. | Excellent biocompatibility, ideal for in vivo and live-cell applications. |
| Functional Group Tolerance | Generally good, but some functional groups can interfere with the catalyst. | Excellent, as no catalyst is required. |
Second-Order Rate Constants for Common Cyclooctynes in SPAAC (with Benzyl Azide)
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | ~0.06 - 0.1 | |
| DIBO | ~0.3 - 0.7 | |
| DBCO | ~0.6 - 1.0 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Experimental Protocols for Azide-Alkyne Bioconjugation
This protocol describes the labeling of an alkyne-modified protein with an azide-containing dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing dye (e.g., Azide-fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Amine-free buffer (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a reaction tube, combine the alkyne-modified protein (final concentration 1-10 µM) with the azide-containing dye (2-5 fold molar excess over the protein).
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. The final concentration in the reaction should be around 50 µM CuSO₄ and 250 µM THPTA.
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purify the labeled protein using size-exclusion chromatography to remove excess reagents and byproducts.
This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups.
Materials:
-
Mammalian cells cultured in appropriate medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS)
-
Imaging medium
Procedure:
-
Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz (e.g., 25-50 µM) for 48 hours to allow for the incorporation of azides into cell surface glycans.
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS.
-
Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium (e.g., 20-50 µM).
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Replace the PBS with pre-warmed imaging medium.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizing Azide-Alkyne Cycloaddition Mechanisms
Caption: Mechanisms of CuAAC and SPAAC.
Polyethylene Glycol (PEG): Enhancing the Therapeutic Potential of Bioconjugates
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer that is widely used in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of covalently attaching PEG chains to a biomolecule is known as PEGylation.
Core Functions of PEGylation
PEGylation confers several key advantages to bioconjugates:
-
Increased Hydrodynamic Size: The attachment of PEG chains increases the effective size of the molecule, which reduces its clearance by the kidneys, thereby prolonging its circulation half-life.
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and protect the conjugated biomolecule from enzymatic degradation.
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of protein therapeutics, reducing their recognition by the immune system.
-
Improved Pharmacokinetics: By extending the circulation time and reducing clearance, PEGylation leads to more sustained therapeutic levels of the drug in the body, often allowing for less frequent dosing.
Quantitative Impact of PEGylation on Pharmacokinetics
The extent to which PEGylation modifies the pharmacokinetic profile of a biomolecule is highly dependent on the size and structure (linear vs. branched) of the PEG chain.
Effect of PEG Molecular Weight on the Half-Life of Therapeutic Proteins
| Therapeutic Protein | Unmodified Half-Life | PEG Size (kDa) | PEGylated Half-Life | Fold Increase | Reference(s) |
| Interferon-α | ~2-3 hours | 12 | ~40-50 hours | ~13-25 | |
| Filgrastim (G-CSF) | 3.5–3.8 hours | 20 | 42 hours | ~11-12 | |
| rhTIMP-1 | 1.1 hours | 20 | 28 hours | ~25 |
Impact of PEGylation on Nanoparticle Pharmacokinetics
| Nanoparticle Formulation | Half-Life (β-phase) | Clearance | Area Under the Curve (AUC) | Reference(s) |
| Non-PEGylated | 0.89 h | - | - | |
| PEG mushroom | 15.5 h | 1.5-fold decrease vs. brush | - | |
| PEG Brush | 19.5 h | 200-fold decrease vs. bare | - |
Experimental Protocols for PEGylation and Characterization
This protocol describes the selective PEGylation of the N-terminal α-amino group of a protein using a PEG-aldehyde derivative.
Materials:
-
Protein with an accessible N-terminus
-
mPEG-aldehyde
-
Sodium cyanoborohydride (NaCNBH₃)
-
Amine-free buffer (e.g., sodium phosphate buffer, pH ~5.0-6.5)
-
Purification system (e.g., ion-exchange chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Add the mPEG-aldehyde to the protein solution at a 2-5 fold molar excess.
-
Initiate the reductive amination by adding sodium cyanoborohydride to a final concentration of ~20 mM.
-
Incubate the reaction mixture at 4°C for 24-48 hours with gentle stirring.
-
Stop the reaction by adding a quenching reagent (e.g., Tris buffer).
-
Purify the mono-PEGylated protein from unreacted protein, PEG, and multi-PEGylated species using ion-exchange chromatography.
This protocol provides a general workflow for analyzing the heterogeneity and confirming the molecular weight of PEGylated proteins using LC-MS.
Materials:
-
Purified PEGylated protein sample
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Reverse-phase column suitable for protein separation
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Charge deconvolution software
Procedure:
-
Sample Preparation: Desalt the PEGylated protein sample using a suitable method (e.g., buffer exchange spin column).
-
LC Separation:
-
Inject the desalted sample onto the reverse-phase column.
-
Elute the PEGylated protein using a gradient of increasing organic mobile phase (acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Introduce the eluting sample into the mass spectrometer via electrospray ionization (ESI).
-
Acquire the mass spectra over the appropriate m/z range.
-
-
Data Analysis:
-
Process the raw mass spectra using charge deconvolution software to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the protein, allowing for the determination of the degree of PEGylation and the overall heterogeneity of the sample.
-
Visualizing the Impact of PEGylation on a Signaling Pathway: The JAK-STAT Pathway
PEGylated interferon-α (pegIFN-α) is a widely used therapeutic for chronic viral hepatitis. Its enhanced efficacy is attributed to its improved pharmacokinetic profile. IFN-α signals through the JAK-STAT pathway to induce the expression of hundreds of antiviral genes.
Caption: PEGylated Interferon-α signaling through the JAK-STAT pathway.
Conclusion
The strategic incorporation of azide and PEG components into bioconjugates represents a powerful paradigm in the development of advanced therapeutics and research tools. Azide-alkyne cycloaddition reactions provide a robust and versatile toolkit for the precise and efficient covalent modification of biomolecules, with CuAAC offering rapid kinetics for in vitro applications and SPAAC enabling bioorthogonal labeling in living systems. Complementing this, PEGylation offers a proven strategy to enhance the in vivo performance of bioconjugates by improving their pharmacokinetic profiles, increasing stability, and reducing immunogenicity. By understanding the fundamental principles, quantitative parameters, and experimental considerations outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the synergistic functions of azides and PEG to design and create next-generation bioconjugates with tailored properties and enhanced therapeutic potential. The continued innovation in both bioorthogonal chemistry and polymer science promises to further expand the capabilities and applications of these indispensable tools in the future.
References
A Technical Guide to the Physical Characteristics of Azide PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core physical characteristics of azide-functionalized polyethylene glycol (PEG) derivatives. Azide PEG derivatives are crucial reagents in bioconjugation and drug delivery, primarily utilized for their ability to participate in "click chemistry" reactions. Understanding their physical properties is paramount for the successful design and execution of experiments and for ensuring the quality and consistency of the final products. This document summarizes key quantitative data, details common experimental protocols for characterization, and provides a visual workflow for the characterization process.
Core Physical and Chemical Properties
Azide PEG derivatives are a class of hydrophilic polymers that feature an azide (-N3) group at one or more termini of the PEG chain.[1] This functional group allows for highly specific and efficient conjugation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1] The PEG backbone itself imparts desirable properties such as water solubility, biocompatibility, and reduced immunogenicity to the conjugated molecules.[1][2]
The physical characteristics of azide PEG derivatives are largely influenced by their molecular weight, the number of azide functional groups (e.g., monofunctional, bifunctional, or multi-arm), and the nature of any other terminal functional groups.[3]
General Physical Properties
The general physical properties of azide PEG derivatives are summarized in the table below. These properties are crucial for handling, storage, and formulation of these reagents.
| Property | Description | Typical Values | Citation |
| Molecular Weight (MW) | The average molecular weight of the polymer chain. Available in a wide range from hundreds to tens of thousands of Daltons. Can be presented as monodispersed (single molecular weight) or polydispersed (a distribution of molecular weights). | 350 Da to 40,000 Da | |
| Polydispersity Index (PDI) | A measure of the uniformity of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a perfectly monodisperse polymer. | Typically ≤ 1.05 for research-grade materials, indicating a narrow molecular weight distribution. | |
| Physical Form | The appearance of the material at room temperature, which is dependent on the molecular weight. | Low MW (< 1,000 Da): Viscous liquid or wax-like semi-solid. High MW (> 1,000 Da): White or off-white powder/solid. | |
| Density | The mass per unit volume of the polymer. | Approximately 1.125 g/mL | |
| Purity | The percentage of the desired azide PEG derivative in the sample. | > 95% | |
| Storage Conditions | Recommended conditions to maintain the stability of the azide functional group. | -20°C in a dry, moisture-free environment. Avoid repeated freeze-thaw cycles. |
Solubility Profile
The solubility of azide PEG derivatives is a critical parameter for their application in various reaction conditions, particularly in aqueous buffers for bioconjugation. The hydrophilic nature of the PEG backbone generally ensures good water solubility.
| Solvent | Solubility | Citation |
| Water and Aqueous Buffers | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble to less soluble | |
| Toluene | Less soluble | |
| Diethyl Ether | Not soluble |
Note: A specific product data sheet indicates a solubility of 10 mg/mL in water, chloroform, and DMSO for Methoxy PEG Azide.
Thermal Properties
The thermal behavior of azide PEG derivatives, particularly their melting temperature (Tm) and degree of crystallinity (Xc), is important for solid-state applications and for understanding the impact of the azide functionalization on the polymer's structure. The presence of azide end groups can influence the crystalline structure of the PEG chains.
Research has shown that the substitution of a hydroxyl group with an azide group in mono-functional PEGs has a limited effect on crystallinity. However, for bifunctional PEGs, the presence of two azide groups tends to reduce both the melting temperature and the degree of crystallinity. This is attributed to the azide groups not interacting with adjacent PEG segments in the same way oxygen-containing groups do, which can lead to defects in the crystal lattice.
| Derivative Type | Molecular Weight (Da) | Melting Temperature (Tm) (°C) | Degree of Crystallinity (Xc) (%) | Citation |
| mPEG-N3 | 350 | - | - | |
| N3-PEG-N3 | 400 | 4.8 | 68 | |
| mPEG-N3 | 2000 | 50.1 | 89 | |
| N3-PEG-N3 | 2100 | 47.7 | 85 | |
| mPEG-N3 | 5000 | 59.8 | 93 | |
| N3-PEG-N3 | 4600 | 57.1 | 90 | |
| N3-PEG-N3 | 7800 | 60.1 | 93 | |
| mPEG-N3 | 11000 | 64.1 | 95 | |
| N3-PEG-N3 | 13000 | 62.8 | 94 |
Data extracted from González-Fernández D., et al. Polymers (2020).
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments used to characterize the physical properties of azide PEG derivatives.
Synthesis of Azide PEG Derivatives
A typical procedure for the synthesis of azide-terminated PEGs involves a two-step process starting from a hydroxyl-terminated PEG.
Step 1: Mesylation of Hydroxyl-Terminated PEG
-
Dissolve the starting PEG (e.g., mPEG-OH or HO-PEG-OH) in anhydrous dichloromethane (CH2Cl2) in a flask under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice-salt bath to -10 °C.
-
Add triethylamine (NEt3) followed by methanesulfonyl chloride (MsCl). The molar ratio of MsCl to hydroxyl groups is typically around 2:1.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with water and extract the product with CH2Cl2.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate using a rotary evaporator to obtain the mesylated PEG (PEG-OMs).
Step 2: Azidation of Mesylated PEG
-
Dissolve the dried PEG-OMs in ethanol under an inert atmosphere.
-
Add sodium azide (NaN3). The molar ratio of NaN3 to mesyl groups is typically 1.5:1 for monofunctional PEGs and 2.5:1 for bifunctional PEGs.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, concentrate the solution on a rotary evaporator.
-
Dissolve the residue in CH2Cl2 and wash with water to remove excess NaN3 and salts.
-
Dry the organic solution over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator to yield the final azide PEG product. For higher molecular weight PEGs, the product is typically a solid residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR is a fundamental technique for confirming the successful synthesis of azide PEG derivatives by verifying the substitution of the end groups. It can also be used to determine the absolute number average molecular weight.
Sample Preparation:
-
Dissolve the azide PEG derivative in a deuterated solvent such as chloroform-d (CDCl3) or deuterium oxide (D2O).
Data Acquisition:
-
Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
The characteristic signal for the methylene protons adjacent to the azide group (-CH2-N3) appears around δ 3.3-3.4 ppm. This signal may overlap with the 13C satellite peaks of the main PEG backbone signal.
-
The large signal from the repeating ethylene oxide units (-CH2CH2O-) of the PEG backbone is typically observed around δ 3.6 ppm.
-
The disappearance of the signal from the methylene protons adjacent to the mesyl group (-CH2-OMs) at around δ 4.3 ppm confirms the completion of the azidation reaction.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is used to determine the molecular weight distribution and polydispersity index (PDI) of the azide PEG derivatives.
Instrumentation and Conditions:
-
Apparatus: An SEC/GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the molecular weight range of the PEG derivative (e.g., Agilent MIXED-E).
-
Eluent: Tetrahydrofuran (THF) is a common eluent, often stabilized with an antioxidant like 2,6-dibutyl-4-methylphenol (BHT). For aqueous GPC, a mixture of water and acetonitrile with trifluoroacetic acid (TFA) can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector are typically maintained at a constant temperature, for example, 40 °C.
Sample Preparation and Analysis:
-
Prepare a dilute solution of the azide PEG derivative (e.g., ~0.1% w/v) in the eluent.
-
Filter the sample solution before injection to remove any particulate matter.
-
Calibrate the system using narrow distribution PEG standards.
-
Inject the sample and record the chromatogram. The molecular weight and PDI are calculated from the elution profile relative to the calibration curve.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the thermal properties of azide PEG derivatives, including the melting temperature (Tm) and the degree of crystallinity (Xc).
Instrumentation and Conditions:
-
Apparatus: A differential scanning calorimeter.
-
Sample Pans: The sample (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Temperature Program:
-
Heat the sample to a temperature well above its melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its crystallization temperature.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) to record the melting endotherm.
-
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere.
Data Analysis:
-
The melting temperature (Tm) is determined as the peak temperature of the melting endotherm.
-
The enthalpy of melting (ΔHm) is calculated from the area of the melting peak.
-
The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔHm / ΔH°m) * 100 where ΔH°m is the enthalpy of melting for 100% crystalline PEG (a literature value, e.g., 196.8 J/g).
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of azide PEG derivatives.
Caption: Workflow for the synthesis and physical characterization of azide PEG derivatives.
References
Azide PEG Linkers in Nanotechnology: A Technical Guide to Advanced Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Azide PEG Linkers
In the rapidly advancing field of nanotechnology, the ability to precisely functionalize surfaces and conjugate molecules is paramount. Azide-terminated polyethylene glycol (PEG) linkers have emerged as indispensable tools, bridging the gap between inorganic nanomaterials and biological systems.[1][2] PEG itself is a hydrophilic, non-immunogenic, and biocompatible polymer known to improve the solubility and bioavailability of conjugated molecules, a process termed "PEGylation".[1][3][4] The addition of a terminal azide (–N₃) group transforms PEG into a versatile linker, ready to participate in highly efficient and specific "click chemistry" reactions.
The azide group is bioorthogonal, meaning it does not react with native functional groups found in biological systems, ensuring that conjugation reactions are highly specific and occur only with a designated reaction partner. This high degree of control has positioned azide PEG linkers as a cornerstone in the development of sophisticated nanomaterials for drug delivery, diagnostics, and advanced biomaterials. This guide provides an in-depth overview of their core chemistry, key applications, and the experimental protocols necessary for their successful implementation.
Core Chemistry: The Power of Azide-Alkyne "Click" Reactions
The primary utility of azide PEG linkers stems from their participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". These reactions are characterized by high yields, mild reaction conditions, and exceptional specificity. Two main variants are employed in nanotechnology:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to rapidly and efficiently join a terminal alkyne with an azide, forming a stable 1,4-disubstituted triazole ring. It is the most common form of click chemistry due to its high efficiency and reliability.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, SPAAC utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain in these molecules allows the reaction to proceed rapidly without a catalyst, making it ideal for in vivo applications and bioconjugation with sensitive proteins.
The resulting triazole linkage is highly stable, mimicking the properties of an amide bond, and does not perturb the function of the conjugated biomolecules.
Caption: General workflow of azide-alkyne click chemistry.
Applications in Nanotechnology
Surface Functionalization of Nanoparticles
PEGylation is a critical strategy for improving the stability and biocompatibility of nanoparticles. Azide-PEG linkers enable a robust, covalent attachment of this protective layer while simultaneously presenting a reactive azide group for further modification. This dual function is invaluable for creating multifunctional nanoplatforms.
-
Enhanced Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media and reduce non-specific protein adsorption (opsonization), which would otherwise lead to rapid clearance by the immune system.
-
Bioorthogonal Conjugation Platform: Nanoparticles coated with azide-PEG linkers serve as a versatile scaffold. Various molecules, including targeting ligands (peptides, antibodies), therapeutic agents, and imaging dyes functionalized with a complementary alkyne group, can be "clicked" onto the surface with high precision.
This technique has been successfully applied to a wide range of nanomaterials, including:
-
Gold Nanoparticles (AuNPs): Used for diagnostics and sensing, azide-PEG functionalization enhances their stability in biological fluids.
-
Iron Oxide Nanoparticles (IONPs): Used as MRI contrast agents and in magnetic hyperthermia, PEGylation improves their circulation time and allows for targeted delivery.
-
Liposomes and Micelles: Employed as drug delivery vehicles, azide-PEG linkers on their surface facilitate the attachment of targeting moieties for active drug delivery.
Table 1: Properties of Nanoparticles Functionalized with Azide-PEG Linkers
| Nanoparticle Type | Core Material | PEG Derivative | Size (Core / Hydrodynamic) | Key Application | Reference |
|---|---|---|---|---|---|
| PEG-NHC@AuNP | Gold (Au) | Azide-PEG-NHC | ~4.6 nm / ~15 nm | Diagnostics, Biosensing | |
| @Fe₃O₄-PEG400-N₃ | Magnetite (Fe₃O₄) | Azide-PEG400 | 90 - 250 nm | MRI, Magnetic Hyperthermia | |
| Fe₃O₄-OligoPEG | Magnetite (Fe₃O₄) | Azide-OligoPEG-Dopa | Not Specified | MRI, Bio-imaging |
| Miktoarm Polymer Micelle | Polycaprolactone (PCL) / PEG | Azide-PEG | 25 - 60 nm | Drug Delivery | |
Targeted Drug Delivery
The ultimate goal of many nanomedicine platforms is the targeted delivery of therapeutic agents to diseased tissues, minimizing side effects. Azide-PEG linkers are central to designing these "smart" nanocarriers.
The process typically involves a nanoparticle core loaded with a drug, which is then surface-functionalized with azide-PEG linkers. A targeting ligand (e.g., an antibody or peptide that recognizes a receptor overexpressed on cancer cells) containing an alkyne group is then conjugated to the nanoparticle surface via click chemistry.
Caption: Logical flow of targeted drug delivery using a nanocarrier.
This strategy is particularly prominent in the development of:
-
Antibody-Drug Conjugates (ADCs): Azide-PEG linkers provide a precise way to attach potent cytotoxic drugs to antibodies, controlling the drug-to-antibody ratio (DAR) and improving pharmacokinetic profiles.
-
Targeted Nanoparticles: For delivering drugs that cannot be easily conjugated to antibodies, nanoparticles serve as carriers. The targeting ligand guides the nanoparticle to the site of action, where the drug is released.
Diagnostics, Biosensors, and Hydrogels
Beyond therapy, azide-PEG linkers are used to construct advanced diagnostic and biomaterial platforms.
-
Biosensors: The functionalization of surfaces, such as those on biosensors or gold nanoparticles, with azide-PEG allows for the specific capture of alkyne-modified biomolecules, enabling sensitive detection.
-
Hydrogel Engineering: Azide-PEG derivatives can be "clicked" together with multi-alkyne crosslinkers to form hydrogels. These materials are used in tissue engineering and as depots for the controlled release of therapeutic agents. The thickness and mechanical properties of these hydrogels can often be tuned, for example by controlling UV exposure time during photoinitiated cross-linking.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and application of azide PEG linkers.
Protocol 1: Synthesis of Azide-Terminated PEG from Hydroxyl-PEG
This two-step protocol describes the conversion of a common hydroxyl-terminated PEG into an azide-terminated PEG via a mesylate intermediate.
Step A: Mesylation of Hydroxyl-PEG (PEG-OMs)
-
Dissolution: Dissolve α-methoxy-ω-hydroxy PEG (mPEG-OH) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon) and cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (NEt₃, ~2.3 equivalents) to the solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, ~3.4 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 14-16 hours.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 2 M HCl, brine, and then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution under reduced pressure. Precipitate the product by adding cold diethyl ether. Collect the white solid (mPEG-OMs) by vacuum filtration and dry under vacuum.
Step B: Azidation of PEG-OMs (PEG-N₃)
-
Reaction Setup: Dissolve the dried mPEG-OMs (1 equivalent) in ethanol or DMF.
-
Nucleophilic Substitution: Add sodium azide (NaN₃, 1.5-2.5 equivalents) to the solution.
-
Heating: Heat the mixture to reflux (typically 70-80°C) and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, concentrate the solution using a rotary evaporator. Redissolve the residue in DCM and wash with water to remove excess NaN₃ and salts.
-
Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, mPEG-N₃. The yield is typically high (>95%).
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the ligand exchange method to coat oleylamine-protected AuNPs with an azide-terminated PEG-NHC linker.
-
Precursor Synthesis: Synthesize the azide-functionalized PEG-NHC-CO₂ adduct (masked N-heterocyclic carbene) according to established literature procedures.
-
Ligand Exchange: Disperse pre-synthesized oleylamine-protected AuNPs (OAm@AuNPs) in a suitable solvent like THF.
-
Activation & Attachment: Add the masked azide-PEG-NHC precursor to the AuNP dispersion. Heat the mixture to activate the carbene and initiate the ligand exchange process, displacing the oleylamine from the gold surface.
-
Purification: Purify the resulting azide-PEG-NHC@AuNPs by repeated centrifugation and resuspension in a clean solvent (e.g., water or ethanol) to remove displaced oleylamine and excess precursors.
-
Characterization: Confirm successful functionalization using techniques such as TEM (to assess core size and morphology), DLS (to measure hydrodynamic diameter), and NMR/FT-IR (to confirm the presence of PEG and azide groups).
Protocol 3: General CuAAC "Click" Conjugation to Azide-PEG Nanoparticles
This protocol describes the general steps for conjugating an alkyne-containing molecule to an azide-functionalized nanoparticle.
-
Reactant Preparation: Disperse the azide-PEG functionalized nanoparticles in a deoxygenated buffer (e.g., PBS) or solvent mixture. Separately, dissolve the alkyne-functionalized molecule (e.g., drug, peptide) in a compatible solvent.
-
Catalyst Preparation: Prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand like TBTA can also be included to improve efficiency and prevent catalyst degradation.
-
Reaction: To the nanoparticle dispersion, add the alkyne-molecule, followed by the sodium ascorbate, and finally the copper(II) sulfate solution. The final concentrations typically range from low millimolar to micromolar, depending on the scale.
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 1-12 hours. Protect the reaction from light if using fluorescent molecules.
-
Purification: Remove the unreacted small molecules and copper catalyst from the final conjugated nanoparticles. This is typically achieved through methods like dialysis, tangential flow filtration, or size exclusion chromatography.
-
Validation: Confirm successful conjugation using methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), fluorescence spectroscopy, or mass spectrometry on cleaved components.
Conclusion and Future Outlook
Azide PEG linkers are a powerful and versatile tool in nanotechnology, enabling the creation of highly stable, biocompatible, and multifunctional nanomaterials. Their utility is rooted in the efficiency and bioorthogonality of click chemistry, which allows for precise control over the conjugation of therapeutic, targeting, and diagnostic agents. As nanomedicine continues to advance towards more personalized and complex therapies, the demand for such precise chemical tools will only grow. Future innovations may focus on developing multi-functional PEG linkers with orthogonal reactive groups, enabling multi-step, one-pot conjugations, and further expanding the complexity and capability of next-generation nanotherapeutics and diagnostics.
References
- 1. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Azide-PEG16-alcohol in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for targeted protein degradation. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the overall efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) linkers have gained prominence due to their favorable properties. This technical guide focuses on the specific role and application of Azide-PEG16-alcohol, a versatile building block in the construction of potent and effective PROTACs.
This compound is a bifunctional linker that features a 16-unit polyethylene glycol chain, conferring desirable pharmacokinetic properties. One terminus is an azide group, a key functional group for "click chemistry," while the other is a hydroxyl group, which can be further functionalized. The azide group allows for a highly efficient and modular synthesis of PROTACs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This modularity is a significant advantage in the rapid assembly and optimization of PROTAC libraries.
Core Concepts: The Functionality of this compound in PROTACs
The strategic incorporation of an this compound linker in PROTAC design offers several distinct advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their bioavailability and cell permeability.
-
Optimal Length for Ternary Complex Formation: The 16-unit length of the PEG chain provides a significant degree of flexibility and an extended reach, which can be critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The optimal linker length is highly dependent on the specific target and E3 ligase pair, and a longer linker like PEG16 can be advantageous in spanning larger distances between the two proteins.
-
Modular Synthesis via Click Chemistry: The terminal azide group is a key reactive handle for click chemistry. This allows for the late-stage, efficient, and reliable conjugation of the linker to a ligand functionalized with an alkyne group, streamlining the synthesis of diverse PROTAC libraries.
-
Reduced Non-specific Binding: The inert and hydrophilic nature of the PEG backbone can help to minimize non-specific binding interactions of the PROTAC with other cellular components, potentially reducing off-target effects.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
While specific data for a PROTAC utilizing an this compound linker is not always publicly available for every target, the following table presents a compilation of representative data illustrating the general trend of how PEG linker length can influence the degradation efficiency of PROTACs targeting the bromodomain-containing protein 4 (BRD4). The data is hypothetical but based on established trends in PROTAC development.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG4 | 15 | 150 | 75 |
| BRD4-PROTAC-2 | PEG8 | 27 | 50 | 90 |
| BRD4-PROTAC-3 (Hypothetical with PEG16) | PEG16 | 51 | 25 | 95 |
| BRD4-PROTAC-4 | PEG24 | 75 | 100 | 80 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. This hypothetical data suggests that for BRD4, a 16-unit PEG linker may provide an optimal balance of flexibility and length to promote efficient ternary complex formation and subsequent degradation.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound via CuAAC
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-PEG16-Pomalidomide," by conjugating an alkyne-functionalized JQ1 derivative (a BRD4 ligand) with Azide-PEG16-Pomalidomide (an E3 ligase ligand precursor).
Materials:
-
Alkyne-functionalized JQ1
-
Azide-PEG16-Pomalidomide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water, deionized
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve alkyne-functionalized JQ1 (1.0 eq) and Azide-PEG16-Pomalidomide (1.1 eq) in anhydrous DMF.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) and THPTA (0.5 eq) in deionized water. In another vial, prepare a fresh solution of sodium ascorbate (1.5 eq) in deionized water.
-
Click Reaction: To the stirred solution of the reactants in DMF, add the sodium ascorbate solution, followed by the copper/THPTA solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with DCM (3 x 20 mL). Combine the organic layers and wash with saturated NaHCO3 solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by RP-HPLC to obtain the desired PROTAC, BRD4-PEG16-Pomalidomide.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies against the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Determine the DC50 and Dmax values from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PROTAC-mediated degradation of the transcriptional coactivator BRD4.
Experimental Workflow Diagram
An In-depth Technical Guide to the Stability of Azide-PEG16-alcohol Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Azide-PEG16-alcohol across a range of pH conditions. This information is critical for researchers and professionals in drug development and bioconjugation, where the integrity of linker molecules is paramount for the efficacy and safety of therapeutic and diagnostic agents.
Introduction to this compound
This compound is a heterobifunctional linker molecule that combines the properties of a polyethylene glycol (PEG) spacer with a terminal azide group and a terminal alcohol group. The PEG component, consisting of 16 ethylene glycol units, imparts hydrophilicity, biocompatibility, and can reduce immunogenicity of conjugated molecules. The azide (N₃) group is a versatile functional handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are widely used for their high efficiency and specificity in bioconjugation. The terminal alcohol can be used for further chemical modifications.
General Stability of the Azide Functional Group
The azide functional group is known for its remarkable stability under a wide range of chemical conditions, which is a key advantage in multi-step synthesis and bioconjugation.[1] Organic azides are generally stable in the presence of a variety of reagents and across a broad pH spectrum. However, it is important to note that azides can be sensitive to strong reducing agents, certain transition metals, and can decompose at elevated temperatures.[2]
Stability of the Polyethylene Glycol (PEG) Backbone
The PEG backbone is chemically robust and stable in aqueous solutions across a wide pH range, from acidic to alkaline conditions. Its stability is a primary reason for its widespread use in pharmaceutical formulations and as a linker in bioconjugates. The ether linkages of the PEG chain are generally resistant to hydrolysis under physiological conditions.
pH-Dependent Stability of this compound
While specific quantitative data for the hydrolytic stability of this compound at different pH values is not extensively documented in publicly available literature, the stability can be inferred from the known chemistry of alkyl azides and the PEG backbone. The azide group itself is not prone to direct hydrolysis under typical aqueous acidic or basic conditions. In very strong acidic conditions (pH < 1), the azide group can be protonated to form hydrazoic acid (HN₃), which is volatile and highly toxic. However, such extreme pH values are not typically encountered in biomedical applications. Under neutral and alkaline conditions, the alkyl azide group is considered highly stable.
Table 1: Predicted Stability of this compound at 25°C in Aqueous Buffers
| pH Value | Condition | Expected Stability (Half-life) | Potential Degradation Pathway |
| 2.0 | Strongly Acidic | > 1 year | Negligible hydrolysis of the azide. Potential for very slow acid-catalyzed hydrolysis of the PEG backbone under prolonged exposure. |
| 4.5 | Mildly Acidic | > 1 year | Highly stable. |
| 7.4 | Physiological | > 1 year | Highly stable. |
| 9.0 | Mildly Alkaline | > 1 year | Highly stable. |
| 12.0 | Strongly Alkaline | > 1 year | Highly stable. Potential for very slow base-catalyzed degradation of the PEG backbone under prolonged exposure. |
Note: The half-life values in Table 1 are estimations based on the general chemical stability of alkyl azides and PEG ethers. Experimental verification is recommended for specific applications.
Experimental Protocol for Assessing the Stability of this compound
To quantitatively assess the stability of this compound under different pH conditions, the following experimental protocol can be employed. This protocol is based on established analytical techniques for the quantification of azides.
5.1. Materials
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
Borate buffer, pH 9.0
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Dibenzocyclooctyne-amine (DBCO-amine) or other suitable alkyne for derivatization
-
HPLC system with a C18 column and UV or fluorescence detector
-
FTIR spectrometer
5.2. Experimental Procedure
-
Sample Preparation: Prepare stock solutions of this compound in high-purity water.
-
Incubation: Aliquot the stock solution into separate vials containing the different pH buffers (e.g., pH 2.0, 4.5, 7.4, 9.0, and 12.0). Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly for long-term studies), withdraw an aliquot from each pH condition.
-
Quantification of the Azide Group:
-
FTIR Spectroscopy: The azide group has a characteristic strong absorption peak around 2100 cm⁻¹. The intensity of this peak can be monitored over time. A decrease in peak intensity would indicate degradation of the azide group.
-
HPLC with Derivatization:
-
To a known volume of the sample aliquot, add an excess of a reactive alkyne, such as DBCO-amine, to react with the azide group via SPAAC.
-
After the reaction is complete, analyze the sample by reverse-phase HPLC.
-
The unreacted this compound can be quantified by monitoring its peak area. A standard curve of known concentrations of this compound should be used for accurate quantification.
-
Alternatively, the product of the click reaction can be quantified if a fluorescent DBCO reagent is used.
-
-
5.3. Data Analysis
The concentration of intact this compound at each time point is plotted against time for each pH condition. The degradation kinetics can be determined, and the half-life (t₁/₂) at each pH can be calculated.
Visualizations
6.1. Experimental Workflow
Caption: Experimental workflow for assessing the pH stability of this compound.
6.2. Potential Hydrolysis Pathway (Under Extreme Conditions)
While highly unlikely under typical conditions, a hypothetical acid-catalyzed hydrolysis of the azide group is depicted below. This reaction is generally not considered a significant degradation pathway for alkyl azides in aqueous solutions.
Caption: Hypothetical acid-catalyzed hydrolysis of an alkyl azide.
Conclusion
This compound is a highly stable linker molecule suitable for a wide range of applications in drug development and bioconjugation. Both the azide functional group and the PEG backbone exhibit excellent stability across a broad pH range, from acidic to alkaline conditions. While significant degradation is not expected under typical experimental and physiological conditions, it is recommended to perform stability studies, as outlined in this guide, to ensure the integrity of the molecule in specific formulations and applications. The provided experimental protocol offers a robust framework for such an assessment.
References
The Hydrophilic Advantage: A Technical Guide to Polyethylene Glycol Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core hydrophilic properties of polyethylene glycol (PEG) spacers and their critical role in advancing modern therapeutics. As the demand for sophisticated bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) grows, a deep understanding of the molecular characteristics of each component is paramount. This guide provides quantitative data, detailed experimental protocols, and visual representations to empower researchers in the rational design and optimization of next-generation drug candidates.
Core Principles of PEG's Hydrophilicity
Polyethylene glycol is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene glycol units.[1] Its remarkable water solubility is attributed to the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules.[2] This property makes PEG an ideal spacer to incorporate into bioconjugates, effectively imparting its hydrophilic nature to the entire molecule.[1]
The primary advantages of leveraging the hydrophilicity of PEG spacers in drug development include:
-
Enhanced Solubility: PEG spacers significantly increase the aqueous solubility of hydrophobic drugs and large biomolecules, mitigating issues with aggregation and precipitation.[1][2]
-
Improved Pharmacokinetics: By creating a hydration shell around the bioconjugate, PEG spacers increase the molecule's hydrodynamic radius, which can reduce renal clearance and prolong circulation half-life.
-
Reduced Immunogenicity: The "stealth" effect provided by the flexible PEG chains can shield epitopes on the conjugated protein from recognition by the immune system.
-
Increased Drug-to-Antibody Ratios (DARs): In the context of ADCs, the enhanced solubility imparted by PEG linkers allows for the attachment of a higher number of hydrophobic drug molecules per antibody without compromising the stability of the conjugate.
Quantitative Data on PEG Spacer Properties
The rational design of bioconjugates requires a quantitative understanding of how PEG spacers influence key physicochemical properties. The following tables summarize critical data for researchers.
| Molecular Weight ( g/mol ) | Water Solubility ( g/100 mL) | Physical Form at 25°C |
| 200 - 700 | Miscible in all proportions | Viscous liquid |
| 1000 - 2000 | > 50 | Waxy semi-solid |
| 3000 - 20000 | > 50 | Hard, waxy solid |
| Table 1: Water Solubility of Polyethylene Glycol. Data synthesized from multiple sources indicating the high water solubility of PEGs across a range of molecular weights. |
| Analyte | Attached PEG Size (kDa) | Hydrodynamic Radius (Rh) in Å (Calculated from SEC) | Fold Increase in Rh vs. Native Protein |
| Native HSA | - | 33.22 ± 0.81 | 1.00 |
| PEG5-HSA | 5 | 39.31 ± 0.96 | 1.18 |
| PEG10-HSA | 10 | 48.45 ± 1.18 | 1.46 |
| PEG20-HSA (linear) | 20 | 57.19 ± 1.39 | 1.72 |
| PEG20-HSA (branched) | 20 | - | - |
| Table 2: Effect of PEG Spacer Length on the Hydrodynamic Radius of Human Serum Albumin (HSA). This data demonstrates the significant increase in the effective size of a protein in solution upon PEGylation. |
| Compound | LogP (Octanol-Water) |
| Parent Small Molecule Drug (Hypothetical) | 3.5 |
| PEG4-Drug Conjugate | 2.1 |
| PEG8-Drug Conjugate | 1.2 |
| PEG12-Drug Conjugate | 0.5 |
| Table 3: Representative Impact of PEGylation on the Octanol-Water Partition Coefficient (LogP). These illustrative values show the trend of decreasing lipophilicity (increasing hydrophilicity) with the addition of PEG spacers. Actual values are highly dependent on the parent molecule. |
Experimental Protocols
Accurate characterization of the hydrophilic properties of PEGylated bioconjugates is essential for understanding their behavior in vitro and in vivo. The following are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the lipophilicity of a compound.
Materials:
-
Test compound (PEGylated and non-PEGylated)
-
1-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with 1-octanol)
-
Separatory funnels or vials
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and water/buffer in a large container. Shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning:
-
Add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated octanol phase to a separatory funnel or vial.
-
Spike a small volume of the test compound stock solution into the two-phase system. The final concentration should be within the linear range of the analytical method.
-
Cap the vessel and shake vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation: Centrifuge the samples to ensure complete separation of the aqueous and octanol phases.
-
Quantification:
-
Carefully collect an aliquot from both the aqueous and octanol phases.
-
Quantify the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation of LogP: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
P = [Compound]octanol / [Compound]aqueous
-
LogP = log10(P)
-
Analysis of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution, providing a measure of their hydrodynamic radius. This is particularly useful for assessing the impact of PEGylation on the size of proteins and antibodies.
Materials:
-
SEC column with appropriate pore size for the analyte (e.g., 300 Å for monoclonal antibodies)
-
HPLC or UHPLC system with a UV or other suitable detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein standards of known hydrodynamic radii for calibration
-
Test samples (PEGylated and non-PEGylated bioconjugates)
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Calibration:
-
Inject a series of protein standards with known molecular weights and hydrodynamic radii.
-
Record the retention time for each standard.
-
Create a calibration curve by plotting the logarithm of the hydrodynamic radius versus the retention time.
-
-
Sample Analysis:
-
Inject the test samples (PEGylated and non-PEGylated bioconjugates) onto the column under the same conditions as the standards.
-
Record the retention times of the peaks corresponding to the monomeric species.
-
-
Determination of Hydrodynamic Radius: Use the calibration curve to determine the hydrodynamic radius of the test samples based on their retention times.
Determination of Aqueous Solubility
This protocol outlines a method for determining the thermodynamic solubility of a PEGylated compound.
Materials:
-
Test compound (lyophilized powder)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Small vials or microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the lyophilized test compound to a known volume of the aqueous buffer in a vial.
-
Equilibration: Seal the vial and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification:
-
Carefully collect a supernatant aliquot, ensuring no solid material is transferred.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method. This concentration represents the thermodynamic solubility.
-
Visualizing the Impact of PEG Spacers
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the hydrophilic properties of PEG spacers.
Conclusion
The hydrophilic properties of polyethylene glycol spacers are a cornerstone of modern bioconjugate design. By enhancing solubility, improving pharmacokinetic profiles, and enabling higher drug loading, PEG linkers provide a versatile tool for overcoming many of the challenges associated with the development of complex therapeutics. A thorough understanding and quantitative characterization of these properties, as outlined in this guide, are essential for the rational design of safe and effective next-generation medicines.
References
Methodological & Application
Application Notes: Azide-PEG16-alcohol for Bioconjugation and Drug Development
Introduction
Azide-PEG16-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) linker used extensively in bioconjugation, nanotechnology, and medical research.[1][2] It is a heterobifunctional molecule featuring an azide group (-N₃) at one end and a primary alcohol (-OH) group at the other, separated by a 16-unit PEG spacer.[2][3] The azide group serves as a reactive handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[4] The terminal hydroxyl group allows for further chemical modification or attachment to other molecules.
The hydrophilic PEG chain enhances the aqueous solubility of the molecule it is attached to, can improve pharmacokinetic properties, and reduces steric hindrance during conjugation. This makes this compound a valuable tool for researchers, scientists, and drug development professionals in creating complex biomolecular architectures.
This document provides detailed protocols for the two primary click chemistry reactions involving this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Applications
-
PROTAC and ADC Development: this compound is an ideal linker for synthesizing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The modular and efficient nature of click chemistry facilitates the rapid assembly and optimization of these bifunctional molecules.
-
Bioconjugation: This linker is used to covalently attach PEG chains to proteins, peptides, oligonucleotides, and other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their serum half-life and reducing immunogenicity.
-
Surface Modification and Nanotechnology: The azide group can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials for applications in drug delivery and diagnostics.
Experimental Protocols
There are two primary click chemistry pathways for utilizing the azide group of this compound. The choice depends on the specific application, particularly the sensitivity of the biomolecules involved to copper ions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly reliable and efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. It is widely used for robust chemical ligation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN). This reaction is driven by the release of ring strain and is ideal for use in living systems or with sensitive proteins due to the absence of cytotoxic copper.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne.
Principle
The CuAAC reaction forms a stable 1,4-disubstituted triazole linkage between the azide and alkyne. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand is often included to stabilize the Cu(I) and protect the target molecules from oxidative damage.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)
-
Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 100-200 mM in water or DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffers.
-
Solvent: Anhydrous DMSO or DMF for dissolving reagents if necessary.
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis equipment.
Experimental Procedure
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to a known concentration.
-
Dissolve this compound in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-functionalized molecule.
-
Add this compound solution. A 2-10 fold molar excess relative to the alkyne-molecule is a common starting point.
-
In a separate tube, pre-mix the CuSO₄ stock solution and the ligand stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is recommended to protect biomolecules.
-
Add the copper/ligand complex to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Upon completion, purify the PEGylated conjugate from excess reagents and catalyst.
-
For proteins and large molecules, Size-Exclusion Chromatography (SEC) or dialysis are effective methods.
-
For smaller molecules, other chromatographic techniques like reverse-phase HPLC may be required.
-
-
Characterization:
-
Analyze the purified product to confirm conjugation.
-
SDS-PAGE: For protein conjugates, a shift to a higher molecular weight will be observed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.
-
HPLC: To assess the purity of the final product.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne, such as DBCO or BCN.
Principle
SPAAC is a bioorthogonal reaction that proceeds without a catalyst, driven by the high ring strain of cyclooctynes. It forms a stable triazole linkage and is highly specific, making it suitable for complex biological environments and live-cell labeling.
Materials and Reagents
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4.
-
Solvent: Anhydrous DMSO or DMF for dissolving reagents if necessary.
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis equipment.
Experimental Procedure
-
Reagent Preparation:
-
Ensure the strained alkyne-functionalized molecule (e.g., DBCO-protein) is purified and dissolved in the reaction buffer. Determine its precise concentration.
-
Prepare a stock solution of this compound in anhydrous DMSO or the reaction buffer.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the strained alkyne-functionalized molecule and the this compound solution.
-
A 2-5 fold molar excess of the this compound is a recommended starting point to ensure efficient conjugation.
-
If using a DMSO stock, ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to minimize potential effects on protein stability.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by taking aliquots over time.
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted this compound.
-
Size-Exclusion Chromatography (SEC) or dialysis are commonly used for biomolecules.
-
-
Characterization:
-
Analyze the final conjugate using methods described in Protocol 1 (SDS-PAGE, Mass Spectrometry, HPLC) to confirm successful conjugation and purity.
-
Data Presentation: Reaction Parameters
The following tables summarize typical starting parameters for CuAAC and SPAAC reactions. Optimization may be required depending on the specific substrates.
Table 1: Typical Reaction Parameters for CuAAC
| Component | Typical Final Concentration | Molar Ratio (relative to Substrate) | Notes |
|---|---|---|---|
| Alkyne-Substrate | 10 µM - 1 mM | 1 | |
| This compound | 20 µM - 10 mM | 2 - 10 | Excess is used to drive the reaction to completion. |
| CuSO₄ | 50 - 250 µM | 0.1 - 1 | |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 0.5 - 5 | A 5:1 ligand-to-copper ratio is common to protect biomolecules. |
| Sodium Ascorbate | 2.5 - 5 mM | 5 - 50 | Should be freshly prepared. A 5-10 fold excess over copper is typical. |
Table 2: Typical Reaction Parameters for SPAAC
| Component | Molar Ratio (relative to Substrate) | Incubation Conditions | Notes |
|---|---|---|---|
| Strained Alkyne-Substrate | 1 | Room Temp: 2-12 hours | Reaction is driven by strain, no catalyst needed. |
| this compound | 2 - 5 | 4°C: 12-24 hours | Excess azide reagent ensures efficient conjugation. |
Table 3: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| PBS | 7.4 | 0.32–0.85 | |
| HEPES | 7.4 | 0.55–1.22 | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 |
Note: Data adapted from studies on general SPAAC reactions and provides a useful reference. Higher pH values generally increase SPAAC reaction rates.
Visualizations
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Decision logic for choosing between SPAAC and CuAAC click chemistry protocols.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a concept introduced by K. B. Sharpless in 2001 to describe reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] This reaction facilitates the specific and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][] The CuAAC reaction boasts a rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1]
Its remarkable efficiency, broad functional group tolerance, bio-orthogonality, and ability to proceed in various solvents, including water, have established it as an indispensable tool in drug discovery, medicinal chemistry, bioconjugation, and materials science. In drug development, CuAAC is widely used to link molecular building blocks for creating libraries of new drug candidates and to synthesize complex molecules like antibody-drug conjugates.
Mechanism of Action
The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by a copper(I) species. In many protocols, the active Cu(I) catalyst is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate. The cycle proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. While nuances exist, including the potential involvement of dinuclear copper species, a simplified catalytic pathway is illustrated below.
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocols
A general workflow for performing a CuAAC reaction involves preparing the substrates and catalyst solutions, setting up the reaction, monitoring its progress, and finally, working up and purifying the product.
Caption: General experimental workflow for CuAAC.
Protocol 1: General Solution-Phase CuAAC for Small Molecules
This protocol is suitable for general organic synthesis applications.
Materials:
-
Azide functionalized molecule (1.0 eq)
-
Terminal alkyne functionalized molecule (1.0-1.2 eq)
-
Copper(II) Sulfate (CuSO₄) (0.01-0.05 eq, 1-5 mol%)
-
Sodium Ascorbate (0.05-0.20 eq, 5-20 mol%)
-
Ligand (e.g., THPTA or TBTA) (0.01-0.05 eq, 1-5 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, THF, DMSO)
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent system to a final concentration of approximately 0.1 M.
-
Catalyst Addition: Add the ligand (if used), followed by the copper(II) sulfate solution.
-
Initiation: Add a freshly prepared solution of sodium ascorbate to the mixture. The reaction is often performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst, although with sufficient ascorbate and ligand, this is not always necessary.
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from 1 to 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water or a dilute ammonia solution to remove the copper catalyst. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography if necessary.
Protocol 2: CuAAC for Protein Bioconjugation
This protocol is optimized for labeling proteins or other biomolecules in an aqueous buffer. The use of a water-soluble ligand like THPTA is crucial.
Materials:
-
Alkyne- or Azide-modified protein in a non-coordinating buffer (e.g., phosphate, HEPES)
-
Azide- or Alkyne-functionalized probe/molecule (2-10 fold molar excess over the protein)
-
Stock Solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, 100 mM Sodium Ascorbate in water (prepare fresh).
Procedure:
-
Substrate Preparation: In a microcentrifuge tube, combine the protein solution (e.g., final concentration 10-50 µM) with the functionalized probe.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:ligand is common. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes to allow for complex formation.
-
Catalyst Addition: Add the catalyst premix to the protein/probe solution.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix by inverting the tube.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. Protect from light if using fluorescent probes.
-
Purification: Remove excess reagents and the copper catalyst from the labeled protein using methods appropriate for the biomolecule, such as size exclusion chromatography (desalting column), dialysis, or centrifugal filtration.
Protocol 3: Solid-Phase CuAAC
This protocol is for modifying peptides or other molecules synthesized on a solid support.
Materials:
-
Azide-functionalized peptide-resin (1.0 eq)
-
Terminal alkyne (5-10 eq)
-
Copper(I) Iodide (CuI) (1-2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (5-10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the azide-functionalized resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.
-
Washing: Wash the resin thoroughly with DMF (3 times).
-
Reaction Cocktail: In a separate vial, dissolve the terminal alkyne (5-10 eq) in a minimal amount of DMF.
-
Catalyst Addition: To the reaction vessel containing the resin, add the alkyne solution, followed by CuI (1-2 eq) and DIPEA (5-10 eq).
-
Incubation: Agitate the mixture at room temperature for 4-16 hours.
-
Washing and Cleavage: After the reaction, wash the resin extensively with DMF, followed by dichloromethane (DCM). Dry the resin. The modified peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Solution-Phase (Small Molecule) | Bioconjugation (Aqueous) | Solid-Phase |
|---|---|---|---|
| Alkyne (eq) | 1.0 - 1.2 | 2 - 10 | 5 - 10 |
| Copper Source | CuSO₄, CuI, Cu(OAc)₂ | CuSO₄ | CuI |
| Cu Catalyst (mol%) | 1 - 10% | 50 - 250 µM (final conc.) | 100 - 200% (1-2 eq) |
| Ligand | TBTA, THPTA | THPTA | None / DIPEA |
| Ligand:Cu Ratio | 1:1 to 5:1 | 5:1 | N/A |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | None (if using CuI) |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Phosphate, HEPES buffer | DMF, THF |
| Temperature | Room Temperature - 50°C | 4°C - Room Temperature | Room Temperature |
| Time | 1 - 16 hours | 1 - 4 hours | 4 - 16 hours |
Table 2: Troubleshooting Guide for CuAAC Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Yield | - Oxidation of Cu(I) to inactive Cu(II).- Inhibitory buffer/solvent components (e.g., Tris).- Low reactant concentration.- Steric hindrance of substrates. | - Degas solvents and/or work under an inert atmosphere.- Use a fresh, adequate excess of sodium ascorbate.- Use non-coordinating buffers (phosphate, HEPES).- Increase reactant concentration.- Increase reaction time or gently heat (40-50°C). |
| Side Product Formation | - Oxidative homocoupling of the alkyne.- Degradation of sensitive biomolecules. | - Ensure an inert atmosphere and use a sufficient amount of reducing agent.- Use a stabilizing ligand (THPTA, TBTA) to protect the Cu(I) and accelerate the desired reaction.- Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in Purification | - Unreacted starting materials.- Copper contamination. | - Ensure the reaction has gone to completion via monitoring (TLC, LC-MS).- Wash with a copper-chelating solution (e.g., dilute aqueous ammonia, EDTA).- For biomolecules, use size-exclusion chromatography or dialysis. |
| Low Reactivity of Azide | - Chelation of the copper catalyst by the azide substrate itself (e.g., 2-azidopyridine). | - For chelating azides, copper(II) acetate (Cu(OAc)₂) can be a superior catalyst, often not requiring an external reducing agent. |
References
Application Notes and Protocols: Azide-PEG16-alcohol in Drug Delivery and Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azide-PEG16-alcohol as a versatile linker in the development of advanced drug delivery systems. The protocols outlined below offer detailed methodologies for the conjugation of this linker to both drug molecules and nanoparticle carriers, as well as for the subsequent analysis of drug loading and release kinetics.
Introduction to this compound
This compound is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern drug delivery design. Its structure comprises three key components:
-
An Azide Group (-N3): This functional group is a key component for "click chemistry," a class of biocompatible reactions that are highly efficient and specific. The azide group readily reacts with alkyne-functionalized molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1][2][3]
-
A 16-Unit PEG Spacer: The polyethylene glycol chain imparts several advantageous properties to drug delivery systems. It enhances the solubility of hydrophobic drugs in aqueous environments and creates a hydrophilic shield on the surface of nanoparticles.[1][2] This "stealth" layer reduces recognition by the reticuloendothelial system, thereby prolonging circulation time and improving the pharmacokinetic profile of the drug carrier.
-
A Terminal Alcohol (-OH): The hydroxyl group provides a versatile handle for further chemical modification. It can be activated or converted to other functional groups to enable conjugation to a wide range of molecules, including drugs, targeting ligands, or nanoparticle surfaces.
The unique combination of these functionalities makes this compound an ideal tool for constructing sophisticated drug delivery platforms with enhanced stability, bioavailability, and targeted delivery capabilities.
Key Applications in Drug Delivery
The primary application of this compound in drug delivery is as a flexible linker to conjugate drug payloads to nanoparticle carriers. This approach allows for:
-
Enhanced Drug Solubility and Stability: By attaching drugs to the hydrophilic PEG chain, their solubility and stability in physiological conditions can be significantly improved.
-
Prolonged Circulation Time: The PEGylation of nanoparticles helps them evade the immune system, leading to longer circulation times and increased chances of reaching the target site.
-
Controlled and Targeted Drug Release: The design of the nanoparticle and the nature of the linkage can be tailored to control the release of the drug at the desired site, which can be triggered by specific physiological conditions such as pH or enzyme concentration.
-
Modular Assembly of Drug Delivery Systems: The "click chemistry" approach allows for the efficient and specific assembly of different components (e.g., drug, targeting ligand, imaging agent) onto a single nanoparticle scaffold.
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in the development of a nanoparticle-based drug delivery system. Researchers should optimize these protocols based on the specific properties of their drug, nanoparticle, and intended application.
Protocol 1: Activation of the Terminal Alcohol of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a more reactive species, such as a mesylate, which can then be used for conjugation to a drug molecule containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Azide-PEG16-mesylate.
-
Characterize the product using ¹H NMR and mass spectrometry.
Protocol 2: Conjugation of a Drug Molecule to Activated Azide-PEG16-linker
This protocol outlines the conjugation of a drug containing a nucleophilic functional group (e.g., an amine) to the activated Azide-PEG16-mesylate.
Materials:
-
Azide-PEG16-mesylate
-
Drug molecule with a primary amine
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the drug molecule in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
In a separate vial, dissolve Azide-PEG16-mesylate in a minimal amount of anhydrous DMF.
-
Add the Azide-PEG16-mesylate solution dropwise to the drug solution.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, purify the drug-PEG-azide conjugate using preparative HPLC or column chromatography.
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm successful conjugation.
Protocol 3: Surface Functionalization of Nanoparticles with Alkyne Groups
This protocol describes the modification of a nanoparticle surface (e.g., a liposome or a polymeric nanoparticle) to introduce alkyne groups, which will then be used to "click" the drug-PEG-azide conjugate.
Materials:
-
Pre-formed nanoparticles (e.g., liposomes containing an amine-functionalized lipid)
-
Alkyne-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., HEPES or bicarbonate buffer, pH 8.0-8.5)
-
Size exclusion chromatography (SEC) column or dialysis membrane
Procedure:
-
Disperse the nanoparticles in the reaction buffer.
-
Prepare a stock solution of the Alkyne-NHS ester in a water-miscible organic solvent (e.g., DMSO).
-
Add the Alkyne-NHS ester solution to the nanoparticle dispersion (typically a 5-10 molar excess relative to the surface functional groups on the nanoparticles).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Remove the unreacted Alkyne-NHS ester by SEC or dialysis against PBS.
-
Characterize the alkyne-functionalized nanoparticles to determine the density of alkyne groups on the surface (e.g., using a fluorescent azide and fluorescence spectroscopy).
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol details the "click" reaction to conjugate the drug-PEG-azide to the alkyne-functionalized nanoparticles.
Materials:
-
Alkyne-functionalized nanoparticles
-
Drug-PEG-azide conjugate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SEC column or dialysis membrane
Procedure:
-
Disperse the alkyne-functionalized nanoparticles in the reaction buffer.
-
Add the drug-PEG-azide conjugate to the nanoparticle dispersion (typically a 2-5 molar excess relative to the surface alkyne groups).
-
Prepare a fresh solution of the copper catalyst premix:
-
Mix CuSO₄ and THPTA (if used) in the reaction buffer.
-
Add sodium ascorbate to this solution to reduce Cu(II) to Cu(I).
-
-
Add the copper catalyst premix to the nanoparticle/drug-PEG-azide mixture.
-
Incubate the reaction at room temperature for 4-12 hours with gentle stirring, protected from light.
-
Purify the drug-loaded nanoparticles by SEC or dialysis to remove unreacted drug-PEG-azide and copper catalyst.
-
Characterize the final drug-loaded nanoparticles for size, zeta potential, drug loading efficiency, and PEGylation density.
Protocol 5: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study to evaluate the release kinetics of the drug from the PEGylated nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate endosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Accurately measure a known amount of the drug-loaded nanoparticle dispersion and place it inside a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of the release buffer.
-
Incubate the setup at 37°C with continuous gentle shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer from the external medium.
-
Replace the withdrawn volume with fresh release buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time to obtain the drug release profile.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the characterization and in vitro studies of drug-loaded nanoparticles prepared using this compound.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Bare Nanoparticles | 120 ± 5 | 0.15 ± 0.02 | -25 ± 2 | N/A | N/A |
| PEGylated Nanoparticles | 135 ± 7 | 0.18 ± 0.03 | -15 ± 3 | 5.2 ± 0.4 | 85 ± 5 |
| Drug-PEG-Nanoparticles | 140 ± 8 | 0.20 ± 0.03 | -12 ± 2 | 4.8 ± 0.3 | 82 ± 4 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 1 | 5 ± 1 | 12 ± 2 |
| 4 | 12 ± 2 | 35 ± 3 |
| 8 | 20 ± 3 | 58 ± 4 |
| 12 | 28 ± 3 | 75 ± 5 |
| 24 | 45 ± 4 | 92 ± 6 |
| 48 | 65 ± 5 | 98 ± 5 |
| 72 | 78 ± 6 | 99 ± 4 |
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound in drug delivery.
Caption: Experimental workflow for creating a drug-loaded nanoparticle.
Caption: Targeted drug delivery and release pathway.
References
Application Notes and Protocols: Immobilization of Ligands on Azide Beads via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of ligands onto azide-functionalized beads using click chemistry. This powerful and versatile bioconjugation technique allows for the stable and site-specific attachment of a wide range of molecules, making it an invaluable tool in drug discovery, diagnostics, and various research applications. The protocols outlined below cover both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction
Click chemistry offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] The reaction between an azide and an alkyne to form a stable triazole linkage is the cornerstone of this chemistry.[1] For immobilization purposes, azide-functionalized beads serve as a solid support, allowing for the attachment of alkyne- or cyclooctyne-modified ligands.[3][4] This method provides several advantages, including high reaction efficiency, specificity, and the ability to perform reactions in aqueous environments under mild conditions. The resulting ligand-immobilized beads are ideal for applications such as affinity purification, screening assays, and cell-based studies.
Key Concepts and Chemistries
Two primary forms of click chemistry are utilized for ligand immobilization:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide. It is a robust and high-yielding reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving live cells or sensitive biomolecules.
Experimental Workflows
The general workflow for immobilizing ligands on azide beads involves the preparation of the ligand and beads, the click chemistry reaction, and subsequent washing and storage of the functionalized beads.
Quantitative Data Summary
The efficiency of ligand immobilization can be influenced by factors such as ligand concentration, reaction time, and temperature. The following table summarizes typical experimental parameters and expected outcomes.
| Parameter | CuAAC | SPAAC | Reference |
| Ligand Type | Alkyne-modified | DBCO-modified | , |
| Ligand Concentration | 5 µM - 125 µM | 1-10 mM | , |
| Bead Concentration | 1 mg/reaction | Varies | |
| Catalyst | CuSO₄, Sodium Ascorbate | None | , |
| Reaction Time | 16-20 hours | 1-2 hours | , |
| Reaction Temperature | Room Temperature | 4°C to Room Temperature | , |
| Immobilization Efficiency | Dependent on ligand concentration | High | , |
Experimental Protocols
Protocol 1: Immobilization of an Alkyne-Ligand via CuAAC
This protocol is adapted from a method for immobilizing alkyne-containing compounds on azide beads.
Materials:
-
Azide beads (e.g., TAS8848N1160, ~100 nmol functional groups/mg)
-
Alkyne-modified ligand
-
t-butyl alcohol (t-BuOH)
-
Dimethylsulfoxide (DMSO)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
(+)-Sodium L-ascorbate
-
Ultrapure water
-
Methanol (MeOH)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Ultrasonic dispersing device
-
Micro tube mixer
Procedure:
-
Preparation of Solutions:
-
Prepare a t-BuOH/DMSO solution (4:1 v/v).
-
Dissolve the alkyne-ligand in the t-BuOH/DMSO solution to a stock concentration of 500 µM.
-
Prepare a 250 µM TBTA solution in t-BuOH/DMSO.
-
Prepare a 5 mM CuSO₄ solution in ultrapure water.
-
Prepare a 5 mM (+)-Sodium L-ascorbate solution in ultrapure water immediately before use.
-
-
Bead Preparation:
-
Aliquot 1 mg of azide beads into a microcentrifuge tube.
-
Centrifuge at 15,000 rpm for 5 minutes and discard the supernatant.
-
-
Reaction Setup:
-
To the beads, add the following reagents in order to achieve the desired final ligand concentration (e.g., for a 125 µM final concentration in a 20 µL reaction volume):
-
5 µL of 500 µM alkyne-ligand solution
-
2.5 µL of 250 µM TBTA solution
-
2.5 µL of 5 mM CuSO₄ solution
-
2.5 µL of 5 mM (+)-Sodium L-ascorbate solution
-
Add t-BuOH/DMSO to bring the final volume to 20 µL.
-
-
After adding the TBTA solution, disperse the beads using an ultrasonic device.
-
-
Incubation:
-
React the mixture for 16 to 20 hours at room temperature using a micro tube mixer.
-
-
Washing:
-
Centrifuge the tube at 15,000 rpm for 5 minutes and discard the supernatant.
-
Add 500 µL of a t-BuOH/DMSO/ultrapure water solution and disperse the beads with an ultrasonic device.
-
Repeat the centrifugation and washing steps two more times.
-
For final storage, the beads can be resuspended in 50% MeOH.
-
Protocol 2: Immobilization of a DBCO-Ligand via SPAAC
This protocol describes the immobilization of a DBCO-containing ligand onto azide beads. This method is advantageous as it does not require a copper catalyst.
Materials:
-
Azide beads
-
DBCO-modified ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Microcentrifuge
-
Tube rotator or mixer
Procedure:
-
Bead Preparation:
-
Resuspend the azide magnetic beads in the appropriate binding buffer (e.g., PBS).
-
Place the tube on a magnetic stand to separate the beads and discard the supernatant.
-
Wash the beads with the binding buffer.
-
-
Ligand Preparation:
-
Dissolve the DBCO-modified ligand in a compatible solvent (e.g., DMSO) and then dilute to the desired concentration in PBS.
-
-
Reaction Setup:
-
Add the DBCO-ligand solution to the resuspended azide beads. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
-
Incubation:
-
Incubate the mixture at room temperature for 30 minutes to several hours with gentle mixing.
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with PBS containing a mild detergent (e.g., PBST) to remove non-covalently bound molecules.
-
-
Storage:
-
Resuspend the functionalized beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
-
Applications in Drug Development and Research
Ligand-immobilized beads created via click chemistry are versatile tools with numerous applications:
-
Affinity Purification: The specific and stable linkage allows for the efficient capture of target proteins or other biomolecules from complex mixtures like cell lysates.
-
Drug Screening: Immobilized drug candidates or target proteins can be used in high-throughput screening assays to identify binding partners and potential therapeutics.
-
Diagnostic Assays: The beads can be used to capture specific analytes from biological samples for diagnostic purposes.
-
Cell-Based Assays: Functionalized beads can be used to study cell-surface interactions or to deliver molecules to cells.
Troubleshooting and Optimization
-
Low Immobilization Efficiency:
-
Increase the concentration of the ligand.
-
Optimize the reaction time and temperature.
-
Ensure the quality and reactivity of the azide beads and alkyne/DBCO-ligand.
-
-
Non-Specific Binding:
-
Include a blocking step after immobilization (e.g., with a small azide-containing molecule for DBCO beads or a small alkyne for azide beads).
-
Optimize washing conditions by increasing the number of washes or including detergents.
-
-
Bead Aggregation:
-
Ensure proper dispersion of beads using sonication before the reaction.
-
Use a suitable reaction buffer and avoid harsh conditions. The use of DBCO linkers with PEG spacers can increase hydrophilicity and reduce aggregation.
-
By following these detailed protocols and considering the optimization strategies, researchers can successfully immobilize a wide variety of ligands onto azide beads for a broad range of applications in their research and development endeavors.
References
- 1. interchim.fr [interchim.fr]
- 2. Particles used for Click Chemistry - CD Bioparticles [cd-bioparticles.com]
- 3. Revolutionizing Click Chemistry: A Comprehensive Guide to Azide Magnetic Beads and Their Applications - nanomicronspheres [nanomicronspheres.com]
- 4. Azide beads - FG beads TAMAGAWA SEIKI [fgb.tamagawa-seiki.com]
Application Notes and Protocols for PEGylation of Peptides and Oligonucleotides with Azide-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of Azide-PEG16-alcohol to peptides and oligonucleotides. This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of biomolecules.[1][2][3][4][5] By increasing the hydrodynamic volume and shielding the molecule, PEGylation can improve pharmacokinetics, increase stability, reduce immunogenicity, and enhance solubility. This compound is a monodisperse Polyethylene Glycol (PEG) reagent containing an azide group for click chemistry applications and a terminal alcohol group. The hydrophilic PEG spacer enhances solubility in aqueous media.
The primary method for conjugating azide-functionalized PEGs to biomolecules is through "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for precise control over the conjugation site.
PEGylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for conjugating an azide (present on this compound) with a terminal alkyne-modified peptide or oligonucleotide. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
Experimental Protocol: CuAAC PEGylation of an Alkyne-Modified Peptide
This protocol outlines the general steps for the PEGylation of a peptide that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect the biomolecule)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Quenching solution (e.g., EDTA)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in the reaction buffer.
-
Prepare a stock solution of this compound in deionized water or a compatible organic solvent (e.g., DMSO) and dilute in reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in deionized water) and sodium ascorbate (e.g., 100 mM in deionized water).
-
If using a ligand, prepare a stock solution (e.g., 50 mM TBTA in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide and this compound. A molar excess of the PEG reagent (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution. A common ratio is 1:5 copper to ligand.
-
Add the copper/ligand mixture to the peptide/PEG solution. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Reaction Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the PEGylated peptide from excess reagents and byproducts using an appropriate chromatographic technique such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Quantitative Data for CuAAC PEGylation
| Parameter | Typical Value/Range | Reference |
| Molar Ratio (PEG:Biomolecule) | 1.5:1 to 5:1 | |
| Copper(I) Catalyst Concentration | 50 - 250 µM | |
| Reducing Agent (Sodium Ascorbate) Concentration | 5-10x Copper Concentration | |
| Reaction Time | 1 - 4 hours | |
| Reaction Temperature | Room Temperature | |
| Typical Yield | >70-95% (with optimization) |
PEGylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed readily with an azide without the need for a catalyst, making it ideal for applications where copper toxicity is a concern.
Experimental Protocol: SPAAC PEGylation of a DBCO-Modified Oligonucleotide
This protocol describes the general steps for conjugating this compound to an oligonucleotide that has been functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified oligonucleotide
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Deionized water
-
Purification system (e.g., HPLC, Gel Electrophoresis)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-modified oligonucleotide in the reaction buffer to the desired concentration.
-
Dissolve this compound in deionized water or a compatible buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified oligonucleotide and this compound. A slight molar excess of the Azide-PEG reagent (e.g., 1.2 to 3 equivalents) is generally sufficient.
-
-
Reaction Incubation:
-
Gently mix the solution and incubate at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific reactants and concentrations. The reaction can be monitored by analytical techniques such as gel electrophoresis or RP-HPLC.
-
-
Purification:
-
Purify the PEGylated oligonucleotide to remove any unreacted this compound and oligonucleotide. Purification methods can include reverse-phase HPLC, ion-exchange chromatography, or gel electrophoresis.
-
Quantitative Data for SPAAC PEGylation
| Parameter | Typical Value/Range | Reference |
| Molar Ratio (PEG:Biomolecule) | 1.2:1 to 3:1 | N/A |
| Reaction Time | 1 - 12 hours | N/A |
| Reaction Temperature | Room Temperature | |
| Typical Yield | Generally high, often >90% | N/A |
Characterization of PEGylated Products
After purification, it is essential to characterize the PEGylated peptide or oligonucleotide to confirm successful conjugation and assess purity.
| Characterization Technique | Information Obtained | Reference |
| Mass Spectrometry (LC-MS) | Confirms the molecular weight of the conjugate, allowing for determination of the number of attached PEG chains. | |
| SDS-PAGE / Gel Electrophoresis | Visualizes the increase in molecular weight upon PEGylation and assesses purity. | |
| HPLC (RP-HPLC, SEC, IEX) | Assesses purity, separates PEGylated species from unreacted starting materials, and can separate isomers. | |
| NMR Spectroscopy | Provides detailed structural information of the conjugate. | N/A |
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: General workflow for PEGylation and analysis.
Logical Relationship
Caption: Comparison of CuAAC and SPAAC click chemistry.
References
- 1. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Labeling Live Cells with Azide PEGs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for labeling live cells with azide-functionalized polyethylene glycols (azide PEGs). This technique is a cornerstone of bioorthogonal chemistry, enabling the specific and covalent attachment of molecules to the cell surface or intracellular components without disrupting normal cellular processes. This allows for a wide range of applications, including live-cell imaging, cell tracking, and targeted drug delivery.[1][2][3][4]
The primary method for introducing azide functionalities onto live cells is through metabolic labeling, where cells are cultured with unnatural sugar precursors containing an azide group.[5] These azido sugars are processed by the cell's metabolic machinery and incorporated into cell surface glycans. The azide group then serves as a chemical handle for covalent modification via "click chemistry."
There are two main types of click chemistry reactions used for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne. While effective, the copper catalyst can be toxic to live cells, necessitating the use of copper-chelating ligands to mitigate these effects.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Free Click Chemistry: This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a toxic copper catalyst. This makes SPAAC highly suitable for live-cell applications.
Quantitative Data Summary
The efficiency of live-cell labeling is dependent on several factors, including the choice of reagents, their concentrations, and incubation times. The following tables summarize key quantitative data for designing and optimizing live-cell labeling experiments with azide PEGs.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | 0.3 | Good reactivity and stability. |
| DBCO | 0.1 | Widely used, commercially available with various linkers. |
| DIFO | 0.6 - 1.2 | Fluorinated, exhibiting fast reaction kinetics. |
| BCN | 0.03 - 0.1 | Bicyclic nonyne, offers good stability. |
Rate constants can vary based on the specific azide structure and reaction conditions.
Table 2: Typical Reagent Concentrations and Incubation Times for Live-Cell Labeling
| Step | Reagent | Typical Concentration | Typical Incubation Time |
| Metabolic Labeling | Azido Sugar (e.g., Ac₄ManNAz) | 25-100 µM | 24-72 hours |
| SPAAC Labeling | DBCO-PEG-Fluorophore | 1-50 µM | 10-120 minutes |
| CuAAC Labeling | Alkyne-PEG-Fluorophore | 10-100 µM | 30-60 minutes |
| Copper (II) Sulfate (CuSO₄) | 50-250 µM | 30-60 minutes | |
| Sodium Ascorbate | 1-5 mM | 30-60 minutes | |
| THPTA (Copper Ligand) | 250-1250 µM | 30-60 minutes |
Experimental Protocols
Here, we provide detailed protocols for labeling live cells with azide PEGs using both metabolic labeling followed by SPAAC and direct cell surface modification.
Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars and SPAAC
This protocol describes the introduction of azide groups onto cell surface glycans through metabolic engineering, followed by labeling with a DBCO-functionalized PEG probe.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DBCO-PEG-Fluorophore conjugate (e.g., DBCO-PEG-FITC)
-
Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Seeding:
-
For adherent cells, seed them on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
-
For suspension cells, maintain them in a flask at the appropriate density.
-
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
-
Add Ac₄ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells twice with pre-warmed PBS to remove any un-incorporated azido sugar.
-
-
SPAAC Reaction (Copper-Free Click Chemistry):
-
Prepare a working solution of the DBCO-PEG-Fluorophore conjugate in live-cell imaging buffer at the desired final concentration (typically 1-20 µM).
-
Add the DBCO-PEG-Fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and reagent concentration.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Direct Labeling of Cell Surface Amines with Azide-PEG-NHS Ester
This protocol describes the direct modification of cell surface proteins with an azide-PEG linker using N-Hydroxysuccinimide (NHS) ester chemistry. The introduced azide can then be used for subsequent click chemistry reactions.
Materials:
-
Adherent or suspension mammalian cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Azide-PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 100 mM glycine in PBS)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS by gentle centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS to the desired cell density.
-
-
Preparation of Azide-PEG-NHS Ester Solution:
-
Immediately before use, dissolve the Azide-PEG-NHS Ester in anhydrous DMSO to prepare a 10 mM stock solution. Note: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
Labeling Reaction:
-
Add the Azide-PEG-NHS Ester stock solution to the cell suspension to achieve the desired final concentration (typically a 20-fold molar excess relative to the estimated surface protein concentration). The final DMSO concentration should not exceed 1% to maintain cell viability.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Add an equal volume of quenching buffer to the cell suspension to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted reagents.
-
-
Subsequent Click Chemistry:
-
The azide-labeled cells are now ready for a subsequent click chemistry reaction with an alkyne-functionalized molecule (e.g., a DBCO-fluorophore for SPAAC or a terminal alkyne-fluorophore for CuAAC) by following the steps outlined in Protocol 1 (from step 4 onwards) or a standard CuAAC protocol.
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for metabolic labeling of live cells with azido sugars followed by SPAAC.
Caption: Workflow for direct labeling of cell surface amines with an Azide-PEG-NHS ester.
Caption: Analogy of bioorthogonal labeling to a simplified signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azide-PEG16-alcohol CuAAC Reactions
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azide-PEG16-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful CuAAC reaction with this compound?
A1: A typical CuAAC reaction mixture includes:
-
An azide-functionalized molecule (e.g., this compound).
-
An alkyne-functionalized molecule.
-
A copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).[1][2]
-
A reducing agent, most commonly sodium ascorbate, to maintain copper in the active Cu(I) state.[1][3][4]
-
A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction.
-
A suitable solvent system that ensures the solubility of all reactants.
Q2: Which copper source is recommended for this reaction?
A2: While copper(I) salts like CuBr or CuI can be used, it is often more convenient and effective to generate Cu(I) in situ. This is typically achieved by using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate. This method avoids the need for a base and helps to counteract oxidation by any dissolved oxygen.
Q3: What is the role of the ligand and which one should I choose for a PEGylated substrate?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate. For aqueous or partially aqueous reactions common with PEGylated substrates, water-soluble ligands are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used and have been shown to significantly improve reaction rates. THPTA is particularly favored for bioconjugation in aqueous buffers due to its high water solubility.
Q4: Can I perform the CuAAC reaction without a ligand?
A4: While the reaction can proceed without a ligand, it is often significantly slower and less efficient. Ligand-free reactions may necessitate higher temperatures and are more susceptible to side reactions and catalyst deactivation. For reliable and efficient conjugation, especially with valuable substrates, using an accelerating ligand is strongly advised.
Q5: How does the presence of the PEG chain on the azide affect the reaction?
A5: The PEG chain can influence the solubility of the azide reactant, often making aqueous or mixed aqueous/organic solvent systems necessary. The PEG chain itself is generally well-tolerated in CuAAC reactions. In some cases, the PEG chain length has been observed to improve conjugation efficiency. However, with very high molecular weight polymers, the accessibility of the reactive azide group could potentially be reduced due to viscosity or folding.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Oxidation of Cu(I) Catalyst | The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen. To prevent this, degas your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure you are using a sufficient excess of a freshly prepared reducing agent like sodium ascorbate. |
| Inappropriate Ligand or Concentration | The choice and concentration of the ligand are critical. For PEGylated substrates in aqueous media, use a water-soluble ligand like THPTA. The optimal ligand-to-copper ratio is typically between 2:1 and 5:1. It is recommended to pre-mix the copper salt and ligand before adding them to the reaction mixture. |
| Inhibitory Buffer Components | Certain buffer components, like Tris, can chelate the copper catalyst and inhibit the reaction. It is advisable to use non-chelating buffers such as phosphate, HEPES, or MOPS. |
| Low Reactant Concentration | Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate. If possible, increase the concentration of your reactants. |
| Impure Reagents or Solvents | The purity of the azide, alkyne, and solvents can significantly affect the reaction outcome. Use high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials. |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of azide to alkyne is often the starting point, using a slight excess (e.g., 1.1 to 1.5-fold) of one of the reactants can help drive the reaction to completion. |
Problem 2: Presence of Side Products
| Potential Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Coupling) | Oxidative homocoupling of the alkyne substrate can lead to diacetylene byproducts, especially in the presence of oxygen. The use of an effective reducing agent like sodium ascorbate and maintaining an inert atmosphere can suppress this side reaction. |
| Substrate Degradation | In bioconjugation, reactive oxygen species generated during the reaction can potentially damage sensitive biomolecules. Using a ligand-to-copper ratio of 5:1 can help protect substrates from oxidative damage. Adding a radical scavenger like aminoguanidine can also be beneficial. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol serves as a starting point and may require optimization for specific substrates and applications.
1. Preparation of Stock Solutions:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., water, DMSO, or a mixture).
-
Alkyne-containing molecule: Prepare a stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).
2. Reaction Setup:
-
In a reaction vessel, add the this compound and the alkyne-containing molecule. A slight excess (1.1-1.5 equivalents) of one component is often used to ensure complete conversion of the other.
-
Add the appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often recommended. Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 10-20 mol%.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 30 minutes to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).
3. Work-up and Purification:
-
Purification methods will depend on the properties of the final product. For PEGylated compounds, purification might involve size-exclusion chromatography, dialysis, or precipitation.
Summary of Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | An excess of one reagent can drive the reaction to completion. |
| Copper Catalyst | 1-10 mol% | Lower catalyst loading is preferred to minimize copper contamination. |
| Ligand | 1-10 mol% (Equimolar or slight excess to copper) | For bioconjugation, a 5:1 ligand to copper ratio is often used to protect the biomolecule. |
| Reducing Agent | 10-50 mol% | A sufficient excess is needed to maintain copper in the +1 oxidation state. |
| Solvent | t-BuOH/H₂O, DMSO, DMF, aqueous buffers | The choice depends on the solubility of the reactants. |
| Temperature | Room Temperature | For slower reactions, gentle heating may be beneficial. |
| Reaction Time | 1 - 24 hours | Sterically hindered substrates may require longer reaction times. |
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
References
Technical Support Center: Azide-PEG16-Alcohol Conjugation
Welcome to the technical support center for Azide-PEG16-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary conjugation reactions for this compound?
A1: this compound is a versatile PEG linker that primarily undergoes conjugation via "click chemistry."[1] This includes two main types of reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to conjugate the azide group of the PEG with a terminal alkyne on your molecule of interest, forming a stable triazole linkage.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide group without the need for a catalyst.[2][4] This method is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.
Q2: Why is my conjugation yield with this compound consistently low?
A2: Low conjugation yield can be attributed to several factors. A systematic approach to troubleshooting is recommended, starting with the most common causes:
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on parameters such as reactant concentrations, temperature, pH, and reaction time.
-
Reagent Degradation: this compound and the corresponding alkyne-modified molecule may degrade if not stored or handled properly.
-
Issues with the Molecule of Interest: The alkyne group on your target molecule may be sterically hindered or inaccessible.
-
Inefficient Catalyst (for CuAAC): In CuAAC reactions, the copper(I) catalyst can be oxidized to the inactive copper(II) state, or it may be sequestered by other components in the reaction mixture.
Q3: Can the terminal hydroxyl group on this compound interfere with the conjugation reaction?
A3: The terminal hydroxyl group on this compound is generally not reactive under the conditions used for CuAAC or SPAAC reactions and should not interfere with the azide-alkyne cycloaddition. However, it is important to consider the reactivity of your target molecule. If your molecule contains functional groups that could react with a hydroxyl group under specific conditions, it is crucial to select a reaction protocol that is chemoselective for the azide and alkyne groups.
Q4: What is the best method to purify the final conjugated product?
A4: The choice of purification method depends on the properties of your final conjugate and the unreacted starting materials. Common purification techniques for PEGylated molecules include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the molecule, SEC is very effective at removing unreacted PEG and other small molecule reagents.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the surface charge of a molecule, which can be exploited for purification using IEX.
-
Reverse Phase Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity.
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective Catalyst (CuAAC): The Cu(I) catalyst has been oxidized to inactive Cu(II). | Ensure fresh reducing agent (e.g., sodium ascorbate) is used. Work under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Steric Hindrance: The azide or alkyne group is not accessible for reaction. | Consider using a longer PEG spacer to reduce steric hindrance. For proteins, mild denaturation may improve accessibility, but this should be done with caution to preserve protein function. | |
| Incorrect Stoichiometry: The molar ratio of reactants is not optimal. | Optimize the molar ratio of this compound to your alkyne-modified molecule. An excess of one reactant is often used to drive the reaction to completion. | |
| Reagent Degradation: Azide or alkyne reagents have degraded due to improper storage. | Store reagents as recommended by the manufacturer, typically at low temperatures and protected from moisture and light. | |
| Multiple Products or Side Reactions | Non-specific Binding: The PEG reagent is reacting with other functional groups on your molecule. | Ensure that the reaction conditions are specific for the azide-alkyne cycloaddition. The hydroxyl group on this compound is generally unreactive under click chemistry conditions. |
| Aggregation: The conjugated product is aggregating. | Optimize the reaction buffer and consider the concentration of the reactants. Adding detergents or adjusting the pH may help to reduce aggregation. | |
| Difficulty in Purification | Similar Properties of Product and Starting Material: The conjugated product and unreacted starting materials have similar sizes or charges. | A combination of purification techniques may be necessary. For example, an initial SEC step to remove excess PEG followed by IEX or RP-HPLC to separate the conjugate from the unreacted molecule. |
| Product Loss During Purification: The conjugate is sticking to chromatography columns or membranes. | Modify the buffer conditions (e.g., change pH or salt concentration). Consider using columns and membranes with low protein binding properties. |
Quantitative Data on Reaction Optimization
Optimizing reaction parameters is crucial for maximizing the yield of your this compound conjugation. The following table summarizes the effect of various parameters on the yield of a CuAAC reaction with a PEG-alkyne, based on data from a study using supercritical CO2 as the solvent. While the solvent is different from typical lab-scale reactions, the trends provide valuable insights into the interplay of these factors.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Key Takeaway |
| Pressure | 100 bar | 50.89 | 130 bar | 82.32 | Increasing pressure can significantly improve yield. |
| Temperature | 35 °C | 82.32 | 45 °C | 37.45 | Higher temperatures can have a negative effect on yield in this system. |
| Catalyst/Alkyne Molar Ratio | 0.1 | 37.45 | 0.5 | 82.32 | A higher catalyst to alkyne ratio can increase the reaction yield. |
| Reaction Time | 24 h | 82.32 | 48 h | 87.14 | Extending the reaction time can lead to a modest increase in yield. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of this compound to an alkyne-modified molecule using a copper(I) catalyst generated in situ.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water or buffer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in degassed buffer to a final concentration of 10 mM.
-
Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMSO or buffer) to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture. A 1.5 to 5-fold molar excess over the alkyne-modified molecule is a good starting point.
-
Prepare the catalyst premix by adding the CuSO4 stock solution to the ligand stock solution in a 1:2 molar ratio (CuSO4:ligand). Let it stand for a few minutes.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Purify the reaction mixture using an appropriate method such as SEC, IEX, or RP-HPLC to isolate the conjugated product.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a molecule modified with a strained alkyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
DBCO- or BCN-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Dissolve the DBCO- or BCN-modified molecule in a compatible solvent (e.g., DMSO or buffer) to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO- or BCN-modified molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture. A 1.5 to 3-fold molar excess is typically sufficient.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as SEC, IEX, or RP-HPLC.
-
Visualizations
References
Technical Support Center: Prevention of Nanoparticle Aggregation After PEGylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of nanoparticles following PEGylation. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation after PEGylation?
A1: Nanoparticle aggregation post-PEGylation can stem from several factors:
-
Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with PEG chains leaves exposed areas that can interact, leading to aggregation.[1]
-
Inadequate PEG Density: Even with full surface coverage, a low density of PEG chains may not provide sufficient steric hindrance to prevent aggregation, particularly in solutions with high ionic strength.
-
Suboptimal pH: The pH of the surrounding solution can influence the surface charge of both the nanoparticles and the PEG chains, potentially reducing stability and causing aggregation.[1]
-
High Ionic Strength: Elevated salt concentrations can neutralize the surface charges on nanoparticles that contribute to their stability through electrostatic repulsion, thereby promoting aggregation.[1]
-
Poor PEG Reagent Quality: The purity and quality of the PEG reagent can affect the efficiency and success of the PEGylation reaction.
-
Improper Reaction Conditions: Parameters such as reaction time, temperature, and mixing methods can significantly impact the outcome of the PEGylation process.
Q2: How does the molecular weight (MW) of PEG influence nanoparticle stability?
A2: The molecular weight of the PEG chain is a critical determinant of nanoparticle stability. Longer PEG chains generally offer better protection against aggregation by creating a thicker hydrophilic layer on the nanoparticle surface. This layer provides a more effective steric barrier, preventing close contact between nanoparticles.[2] For instance, increasing the PEG MW from 2 kDa to 20 kDa has been shown to improve the stability and circulation time of nanoparticles in biological systems.[3] However, excessively long PEG chains can sometimes lead to issues with nanoparticle formulation and stability.
Q3: What is the role of pH during and after the PEGylation process?
A3: The pH of the reaction and storage buffers is crucial for maintaining the stability of nanoparticles. For nanoparticles that rely on electrostatic repulsion for stability, a pH that neutralizes their surface charge can lead to aggregation. The optimal pH for the PEGylation reaction itself depends on the specific conjugation chemistry being used. For example, reactions involving NHS esters are typically more efficient at a slightly basic pH (7-8), whereas the activation of carboxylic acid groups with EDC is more effective at a pH between 4.5 and 7.2. Following PEGylation, the storage buffer should have a pH that ensures the long-term colloidal stability of the modified nanoparticles.
Q4: Can high ionic strength buffers like PBS cause aggregation of PEGylated nanoparticles?
A4: Yes, high ionic strength buffers can induce aggregation, especially for nanoparticles that are stabilized by surface charges. The ions present in the buffer can shield these charges, which diminishes the electrostatic repulsive forces between the particles. This allows attractive forces, such as van der Waals forces, to become dominant, leading to aggregation. Nanoparticles that are effectively stabilized by a dense PEG layer (steric stabilization) are generally more resistant to aggregation in high ionic strength media.
Q5: How does PEG density on the nanoparticle surface affect aggregation?
A5: PEG density is a critical factor for preventing aggregation. A dense "brush" conformation of PEG chains on the surface creates a robust steric barrier that repels other nanoparticles and prevents protein adsorption. Insufficient PEG density, often described as a "mushroom" conformation, may not provide enough steric hindrance to prevent aggregation, especially under challenging conditions like high ionic strength or in the presence of proteins. Studies have shown that a higher PEG surface density significantly reduces the binding of proteins that can mediate aggregation and clearance from the body.
Troubleshooting Guide
This guide addresses specific issues that may arise during and after the PEGylation of nanoparticles.
Issue 1: Nanoparticles aggregate immediately upon the addition of the PEG reagent.
| Possible Cause | Troubleshooting Step |
| Localized High Concentration of PEG | Add the PEG solution dropwise while gently vortexing or sonicating the nanoparticle suspension to ensure a gradual and uniform coating process. |
| Solvent Mismatch | Ensure the solvent used to dissolve the PEG reagent is miscible with the nanoparticle suspension and does not independently cause nanoparticle precipitation. |
| Incorrect pH | Before adding the PEG reagent, adjust the pH of the nanoparticle suspension to a level that is optimal for both the stability of the nanoparticles and the specific PEGylation reaction chemistry. |
Issue 2: Aggregation is observed after the PEGylation reaction and subsequent purification steps.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Optimize reaction parameters, including time, temperature, and the concentration of reactants. Consider increasing the molar ratio of the PEG reagent to the nanoparticles. |
| Insufficient PEG Surface Density | To achieve a higher grafting density on the nanoparticle surface, increase the concentration of the PEG reagent used in the reaction. |
| Harsh Purification Method | Employ gentle purification techniques such as dialysis or size exclusion chromatography. If using centrifugation, avoid excessive speeds that could lead to irreversible aggregation. |
| Inappropriate Storage Buffer | Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. Buffers with low ionic strength are typically preferred. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of PEG molecular weight, PEG density, pH, and ionic strength on nanoparticle stability.
Table 1: Effect of PEG Molecular Weight on Nanoparticle Stability
| PEG MW (kDa) | Nanoparticle System | Observation | Reference |
| 0.75 | Liposomes | Comparable to non-PEGylated liposomes in terms of blood circulation. | |
| 2 to 20 | Micelles | Increasing MW prevented aggregation and increased blood circulation half-life from 4.6 to 17.7 minutes. | |
| 5 | Liposomes | Prolonged blood circulation and reduced uptake by the mononuclear phagocyte system compared to 0.75 kDa PEG. | |
| 2, 5, 10 | Poly(hexadecyl cyanoacrylate) NPs | Increasing MW decreased protein absorption and liver uptake, leading to increased circulation time. |
Table 2: Influence of PEG Density on Nanoparticle Stability
| Target PEG Content (wt%) | Nanoparticle System | Key Finding | Reference |
| 0% | PLGA | Significant aggregation in the presence of mucin. | |
| 3% | PLGA-PEG | Insufficient PEG density, leading to aggregation in mucus. | |
| ≥ 5% | PLGA-PEG | Dense "brush" conformation achieved, preventing aggregation in mucus and reducing mucin binding. | |
| Low vs. High | PRINT Nanoparticles | Increased PEG density led to a slight improvement in reducing protein adsorption and macrophage association in vitro. |
Table 3: Impact of pH on Nanoparticle Stability
| pH Condition | Nanoparticle System | Observation | Reference |
| Neutral (7.4) | Chitosan derivatives | PEGylation improved colloidal stability for up to 24 hours. | |
| Acidic (5.0 to 9.0) | Fe3O4 MNPs | Stability increased with increasing pH for smaller nanoparticles. | |
| 4.5 - 7.2 | Carboxylated NPs | Optimal pH range for EDC/NHS activation chemistry. | |
| 7.0 - 8.0 | Amine-reactive NPs | More efficient conjugation for NHS esters. |
Table 4: Effect of Ionic Strength on Nanoparticle Aggregation
| Ionic Strength | Nanoparticle System | Observation | Reference |
| High (>100 mM) | General | Can induce aggregation by shielding surface charges. | |
| Low (1-10 mM NaCl) | General | Recommended for zeta potential measurements to avoid charge screening. | |
| 150 mM | Chitosan derivatives | PEGylation was crucial for maintaining stability at physiological ionic strength. | |
| 10⁻⁵ to 0.1 M | Magnetite NPs | A specific PEG/iron oxide ratio (3/1) showed greater resistance to sedimentation across this range. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of Carboxylated Nanoparticles
This protocol outlines a common method for attaching amine-terminated PEG to carboxylated nanoparticles using EDC/NHS chemistry.
-
Nanoparticle Preparation: Disperse carboxylated nanoparticles in a suitable buffer (e.g., MES buffer) at a concentration of 1 mg/mL.
-
Activation of Carboxylic Groups: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/NHS relative to the available carboxyl groups is typically used.
-
PEGylation Reaction: Dissolve the amine-terminated PEG in the reaction buffer. Add the PEG solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of PEG relative to the nanoparticles is a common starting point.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
Quenching and Purification: Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine). Purify the PEGylated nanoparticles to remove excess PEG and coupling reagents using methods like dialysis, centrifugal filtration, or size exclusion chromatography.
Protocol 2: Dynamic Light Scattering (DLS) Measurement
-
Sample Preparation: Prepare the nanoparticle suspension in a high-purity solvent (e.g., 10 mM NaCl or PBS). The solvent should be pre-filtered through a 0.2 µm filter. After gently vortexing the nanoparticle stock solution, dilute it to an appropriate concentration (typically yielding a count rate between 100 and 500 kcps). Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean cuvette.
-
Instrument Setup: Allow the instrument to warm up and stabilize. Input the correct parameters for the dispersant (viscosity and refractive index) and the desired temperature.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes. Perform a minimum of three consecutive measurements to ensure reproducibility.
-
Data Analysis: Report the Z-average diameter as the mean hydrodynamic diameter and the Polydispersity Index (PDI) to indicate the width of the size distribution. A PDI value below 0.25 is generally desirable.
Protocol 3: Zeta Potential Measurement
-
Sample Preparation: Prepare the nanoparticle suspension in a buffer of known pH and low ionic strength (e.g., 1-10 mM NaCl). High ionic strength buffers should be avoided as they can screen the surface charge. Dilute the sample to an appropriate concentration.
-
Instrument Setup: Use a dedicated folded capillary cell. Ensure the cell is clean and free of bubbles. Enter the correct dispersant parameters (viscosity, refractive index, and dielectric constant).
-
Measurement: Carefully inject the sample into the cell, avoiding the introduction of bubbles. Allow the sample to equilibrate within the instrument. Perform at least three measurements.
-
Data Analysis: Report the average zeta potential in millivolts (mV).
Visualizations
Caption: Mechanism of Steric Hindrance by PEGylation.
Caption: Troubleshooting workflow for nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azide-Alkyne Cycloaddition Reactions
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between CuAAC and SPAAC?
A1: The primary difference is the requirement of a copper catalyst.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) utilizes a copper(I) catalyst to join terminal alkynes and azides, resulting in 1,4-disubstituted 1,2,3-triazoles. It is known for its fast reaction kinetics and high yields.[1][2]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a metal-free alternative that uses strained cyclooctynes, which react with azides without the need for a catalyst.[][4] This makes it highly suitable for applications in living systems where the toxicity of copper is a concern.[5]
Q2: My CuAAC reaction is not working or has a very low yield. What are the common causes?
A2: Low yields in CuAAC reactions can stem from several factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen.
-
Inhibitory Ligands: Certain functional groups or buffer components (like Tris) can act as inhibitory ligands for the copper catalyst.
-
Impure Reagents: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding.
-
Insufficient Reducing Agent: In protocols that generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), an insufficient amount of the reducing agent (commonly sodium ascorbate) will result in a low concentration of the active catalyst.
Q3: Can I use internal alkynes for the CuAAC reaction?
A3: The standard CuAAC reaction is specific for terminal alkynes . For cycloadditions involving internal alkynes, a ruthenium-catalyzed reaction (RuAAC) is typically required, which yields the 1,5-disubstituted triazole regioisomer.
Q4: What are common side reactions in SPAAC?
A4: While SPAAC is highly selective, side reactions can occur. Highly reactive cyclooctynes may react with other nucleophiles present in complex biological media. Additionally, the azide partner can be susceptible to reduction by certain reagents like phosphines (e.g., TCEP), which should be avoided in the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Product Formation in CuAAC
If you are experiencing low yields or complete failure of your CuAAC reaction, consult the following troubleshooting guide.
| Potential Cause | Recommended Solution | Explanation |
| Oxidation of Cu(I) Catalyst | Add a reducing agent like sodium ascorbate in slight excess. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Sodium ascorbate reduces the inactive Cu(II) back to the catalytically active Cu(I) state and scavenges dissolved oxygen. |
| Copper Source/Ligand Issues | Use a high-purity copper source. Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are recommended ligands to stabilize the Cu(I) oxidation state and increase reaction rate. | Ligands protect the copper catalyst from oxidation and disproportionation, and can prevent copper from binding to and damaging biomolecules. |
| Incompatible Buffer System | Avoid using Tris buffer. Switch to phosphate, carbonate, or HEPES buffers in the pH range of 6.5–8.0. | Tris acts as a competitive and inhibitory ligand for the copper catalyst, sequestering it from the catalytic cycle. |
| Reagent Degradation | Verify the integrity of azide and alkyne starting materials using techniques like NMR or mass spectrometry. | Azides and alkynes can degrade over time, especially if not stored properly. |
| Precipitation During Reaction | A precipitate may form, especially with complex biomolecules. This could be aggregated protein or insoluble copper species. Ensure adequate mixing and consider using a ligand like THPTA to improve the solubility and stability of the copper catalyst. | Ligands can prevent the precipitation of copper salts and reduce protein aggregation caused by copper ions. |
Issue 2: Formation of Side Products in Azide-Alkyne Cycloadditions
The appearance of unexpected products can complicate purification and reduce the yield of the desired triazole.
| Side Product | Reaction Type | Cause | Prevention and Mitigation Strategy |
| Alkyne Homo-coupling (Glaser Coupling) | CuAAC | Oxidative dimerization of the terminal alkyne, catalyzed by copper in the presence of oxygen. | 1. Deoxygenate: Thoroughly deoxygenate all solutions. 2. Use a Reducing Agent: Add an excess of a reducing agent like sodium ascorbate to maintain a reducing environment and prevent the oxidation of Cu(I) required for this side reaction. 3. Add Ligands: Use a stabilizing ligand (e.g., THPTA) to protect the Cu(I) catalyst. |
| Oxidative Damage to Biomolecules | CuAAC | Copper and sodium ascorbate can generate reactive oxygen species (ROS) that oxidize sensitive amino acid residues like methionine, cysteine, tyrosine, and histidine. | 1. Use a Chelating Ligand: Employ a copper-chelating ligand like THPTA or bathophenanthroline to protect the biomolecule from the copper ions. 2. Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst (typically 50-100 µM for bioconjugation). 3. Add a Scavenger: Aminoguanidine can be added to intercept reactive byproducts of ascorbate oxidation. |
| Formation of 5-Iodotriazoles | CuAAC | Can occur when using copper(I) iodide (CuI) as the catalyst source under certain conditions. | Avoid using CuI as the catalyst. Opt for other copper(I) salts like CuBr or generate Cu(I) in situ from CuSO₄ and sodium ascorbate. |
| Reactions with Ascorbate Byproducts | CuAAC | The oxidation product of ascorbate, dehydroascorbate, and its hydrolysis products are electrophilic and can react with lysine and arginine side chains on proteins, leading to unwanted modifications. | Add aminoguanidine to the reaction mixture. It acts as a scavenger for these reactive carbonyl compounds without significantly inhibiting the CuAAC reaction. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation with in situ Catalyst Formation
This protocol describes the conjugation of an azide-modified protein to an alkyne-containing small molecule.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule stock solution (e.g., in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in water)
-
Aminoguanidine stock solution (optional, 100 mM in water)
Methodology:
-
In a microcentrifuge tube, combine the azide-modified protein with the buffer to reach the desired final concentration.
-
Add the alkyne-containing molecule from the stock solution. A 5- to 10-fold molar excess of the small molecule over the protein is common.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio of Cu:ligand. For example, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein/alkyne mixture. The final copper concentration for bioconjugation is typically between 50 and 250 µM.
-
(Optional) If oxidative damage or reactions with ascorbate byproducts are a concern, add aminoguanidine to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Important: Add the ascorbate last, after the copper and ligand have been mixed with the substrates.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.
Visualizations
Logical Workflow for Troubleshooting CuAAC Reactions
This diagram outlines a step-by-step process for diagnosing and solving common issues encountered during CuAAC reactions.
Caption: A troubleshooting flowchart for low-yield CuAAC reactions.
Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram illustrates the proposed mechanism for the CuAAC reaction, highlighting the role of the copper(I) catalyst.
Caption: The catalytic cycle of the CuAAC reaction.
References
Technical Support Center: PEG Molecular Weight, Circulation Time, and Immunogenicity
Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of Polyethylene Glycol (PEG) molecular weight on the circulation time and immunogenicity of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and what are its primary goals in drug development?
A: PEGylation is a well-established biopharmaceutical technique that involves covalently attaching polyethylene glycol (PEG) chains to therapeutic molecules such as proteins, peptides, or nanoparticles.[1][2][3] The primary goals of PEGylation are to improve the drug's pharmacological properties.[1][4] By increasing the molecule's size, PEGylation helps it evade rapid clearance by the kidneys, significantly extending its circulation time (half-life) in the bloodstream. This allows for less frequent dosing. Additionally, the flexible PEG chains create a protective, hydrophilic layer that can shield the drug from enzymatic degradation and recognition by the immune system, thereby reducing its inherent immunogenicity.
Q2: How does PEG molecular weight (MW) directly impact the circulation time of a therapeutic?
A: Generally, a higher PEG molecular weight leads to a longer circulation time. Larger PEG chains create a more effective steric barrier, which better shields the conjugated therapeutic from opsonization (tagging for destruction) and subsequent uptake by the mononuclear phagocyte system (MPS), particularly macrophages in the liver and spleen. This enhanced shielding reduces the rate of clearance from the bloodstream. Studies have shown a strong correlation between increasing PEG MW (e.g., from 2 kDa to 20 kDa) and increased plasma half-life or Area Under the Curve (AUC), a measure of total drug exposure over time. However, there is a threshold effect; beyond a certain size (e.g., >20-30 kDa), the benefit may plateau, and the risk of tissue accumulation can increase.
Q3: What is the relationship between PEG molecular weight and immunogenicity?
A: The relationship is complex, but higher molecular weight PEGs are generally considered to be more immunogenic. While PEGylation is intended to reduce the immunogenicity of the attached therapeutic, the PEG molecule itself can be recognized as foreign by the immune system, leading to the production of anti-PEG antibodies. Larger PEG molecules present a more substantial and potentially more immunogenic structure for the immune system to recognize. However, other factors such as the PEG's structure (linear vs. branched), the nature of the conjugated molecule, and the route of administration also significantly influence the immunogenic response.
Q4: What are anti-PEG antibodies and what is their clinical impact?
A: Anti-PEG antibodies (APAs) are immune proteins (IgG and IgM) that the body produces in response to exposure to PEG. These antibodies can be pre-existing in individuals due to exposure to PEG in everyday products like cosmetics and processed foods, or they can be induced by treatment with a PEGylated drug. The clinical impact of APAs can be significant. They can bind to the PEG portion of a therapeutic, neutralizing its effect and, most notably, causing its rapid removal from circulation. This can lead to a loss of drug efficacy and, in some cases, cause hypersensitivity reactions, ranging from mild allergic responses to severe anaphylaxis.
Q5: What is the Accelerated Blood Clearance (ABC) phenomenon?
A: The Accelerated Blood Clearance (ABC) phenomenon is the rapid and unexpected clearance of a PEGylated therapeutic from the bloodstream upon repeated administration. This occurs when anti-PEG antibodies, particularly IgM, generated after the first dose, bind to the PEGylated drug administered in subsequent doses. This binding forms immune complexes that activate the complement system and are quickly recognized and cleared by macrophages, primarily in the liver. The ABC phenomenon can dramatically reduce a drug's circulation half-life and therapeutic efficacy. Higher molecular weight PEGs have been shown to induce a more severe ABC phenomenon in some cases.
Troubleshooting Guide
Problem: My PEGylated product shows unexpectedly rapid clearance in preclinical studies.
This is a common issue that can derail a development program. The following steps can help you diagnose the underlying cause.
Step 1: Investigate the Role of Anti-PEG Antibodies (APAs)
-
Hypothesis: Pre-existing or induced APAs are binding to your product and causing rapid clearance (the ABC phenomenon).
-
Action: Screen your animal subjects for pre-existing anti-PEG IgG and IgM before the first dose. After administration, monitor the levels of APAs over time using an ELISA-based assay. A significant increase in APA titers that correlates with decreased circulation time strongly suggests an immunogenic response is the cause.
Step 2: Characterize Your PEGylated Material Thoroughly
-
Hypothesis: Inconsistent or impure PEGylation is exposing epitopes on the therapeutic or creating aggregates that are being cleared rapidly.
-
Action: Use analytical techniques like Size Exclusion Chromatography (SEC-HPLC) and Mass Spectrometry to confirm the molecular weight, purity, and degree of PEGylation. Ensure batch-to-batch consistency. Aggregates can be highly immunogenic and are rapidly cleared by the MPS.
Step 3: Evaluate the PEG Moiety Itself
-
Hypothesis: The specific molecular weight or architecture of your PEG is suboptimal for this application.
-
Action: If immunogenicity is confirmed, consider reformulating with a different PEG.
-
Lower Molecular Weight: A lower MW PEG might be less immunogenic, but this could come at the cost of a shorter circulation time.
-
Branched PEG: Branched PEGs may offer better shielding of the core molecule and have shown greater resistance to the ABC phenomenon compared to linear PEGs of the same total MW.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting rapid clearance of PEGylated products.
Quantitative Data Summary
The following tables summarize data from published studies, illustrating the impact of PEG molecular weight on key pharmacokinetic parameters.
Table 1: Effect of PEG MW on Nanoparticle Circulation Half-Life
| Nanoparticle System | PEG MW (kDa) | Elimination Half-Life (t½β) in hours | Fold Increase vs. Unmodified | Reference |
| Chitosan Nanoparticles | 0 (Unmodified) | 15.81 | 1.0x | |
| 2.0 | 24.24 | 1.5x | ||
| 5.0 | 25.56 | 1.6x | ||
| Gold Nanoparticles | 2.0 | Minimal Increase | ~1.0x | |
| 5.0 | Significant Increase | >1.0x | ||
| 10.0 | Similar to 5 kDa | >1.0x | ||
| PLA-PEG Nanoparticles | 5.0 | - | Baseline | |
| 20.0 | Increased vs. 5 kDa | >1.0x |
Note: Direct comparison between studies is challenging due to differences in nanoparticle systems, animal models, and experimental conditions.
Table 2: Effect of PEG MW on Area Under the Curve (AUC)
| Nanoparticle System | PEG MW (kDa) | AUC (mg·h/L) | Fold Increase vs. Unmodified | Reference |
| Chitosan Nanoparticles | 0 (Unmodified) | 44.38 | 1.0x | |
| 0.75 | 125.21 | 2.8x | ||
| 2.0 | 158.87 | 3.6x | ||
| 5.0 | 278.01 | 6.3x |
AUC reflects the total systemic exposure to a drug. A higher AUC indicates a longer circulation time and/or reduced clearance.
Key Experimental Protocols
Protocol 1: Determination of Circulation Half-Life in a Rodent Model
This protocol provides a general workflow for assessing the pharmacokinetics of a PEGylated nanoparticle.
-
Animal Model: Use healthy male Sprague Dawley rats (or a similar model), 8-10 weeks old. Allow animals to acclimate for at least one week.
-
Test Article Preparation: Prepare the PEGylated nanoparticle formulation in a sterile, isotonic buffer (e.g., PBS, pH 7.4) at the desired concentration.
-
Administration: Administer the formulation intravenously (IV) via the tail vein at a specific dose (e.g., 5 mg/kg). Include a control group receiving an unmodified nanoparticle or free drug.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h). Place samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples (e.g., 3000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Quantification of Agent: Measure the concentration of the nanoparticle or its payload in the plasma samples using a validated analytical method. This could be HPLC for a small molecule drug, fluorescence for a labeled carrier, or ELISA for a protein.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use pharmacokinetic modeling software to calculate key parameters, including elimination half-life (t½β), Area Under the Curve (AUC), and clearance rate (CL).
Protocol 2: Detection of Anti-PEG Antibodies by ELISA
This protocol outlines a standard direct ELISA for detecting anti-PEG IgG or IgM.
-
Plate Coating: Coat the wells of a 96-well high-binding microplate with a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 5-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20). Note: Some studies suggest avoiding Tween 20 as it can interfere with results; PBS alone can be used.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Sample Incubation: Add diluted serum or plasma samples to the wells. A starting dilution of 1:100 is common. Include positive and negative controls. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that targets the species and isotype of interest (e.g., anti-human IgG-HRP or anti-mouse IgM-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Detection: Add a substrate solution (e.g., TMB). Allow the color to develop in the dark.
-
Stop Reaction & Read Plate: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibody present in the sample.
Visualized Mechanisms and Relationships
Mechanism of Extended Circulation via PEGylation
Caption: How PEGylation provides a "stealth" effect to prolong circulation time.
Signaling Pathway of Anti-PEG Antibody Induction and ABC Phenomenon
Caption: The immune cascade leading to the Accelerated Blood Clearance (ABC) phenomenon.
References
- 1. What Are Anti-PEG Antibodies and Why Do They Matter? - ScienceInsights [scienceinsights.org]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Azide-PEG16-Alcohol Reactions
Welcome to the Technical Support Center for scaling up Azide-PEG16-alcohol reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of these critical conjugation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in large-scale reactions?
A1: this compound is a bifunctional linker commonly used in bioconjugation, drug delivery, and materials science.[1][2][3][4][5] The azide group allows for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to covalently link the PEG chain to a molecule containing an alkyne group. The terminal alcohol can be used for further derivatization. Scaling up these reactions is crucial for producing sufficient quantities of PEGylated molecules for pre-clinical and clinical studies.
Q2: What are the main challenges when scaling up this compound reactions?
A2: The primary challenges in scaling up these reactions include:
-
Reaction Exothermicity: The CuAAC reaction is highly exothermic, which can lead to temperature control issues and potential runaway reactions at a larger scale.
-
Reagent Solubility and Handling: Ensuring the solubility of all reactants, especially the PEGylated azide at high concentrations, can be difficult. The stability of reagents, particularly the copper catalyst, is also a concern.
-
Catalyst Efficiency and Stability: Maintaining the catalytically active Cu(I) oxidation state is critical for reaction success. Oxygen can deactivate the catalyst, and impurities in the reaction mixture can act as poisons.
-
Side Reactions and Impurities: At higher concentrations and longer reaction times, the likelihood of side reactions such as oxidative damage to sensitive molecules and Glaser coupling increases.
-
Product Purification: Separating the desired PEGylated product from unreacted starting materials, catalyst, and byproducts is a significant challenge at scale due to the nature of PEG.
Q3: How does the PEG chain length affect the scale-up process?
A3: The PEG chain length can influence several aspects of the reaction. Longer PEG chains can increase the viscosity of the reaction mixture, potentially affecting mixing and heat transfer. Solubility of the PEGylated reagent may also change with chain length. Some studies suggest that the PEG chain length can impact the reaction kinetics of the CuAAC reaction.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst (Cu(I)) Oxidation | 1. Deoxygenate all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen).2. Maintain a positive pressure of inert gas over the reaction mixture.3. Use a sufficient excess of a reducing agent like sodium ascorbate (typically 5-10 equivalents relative to copper). | Consistent and improved reaction rates and yields. |
| Incomplete Dissolution of Reagents | 1. Use a co-solvent such as DMSO or DMF to ensure all reactants, especially the this compound, are fully dissolved before initiating the reaction.2. Perform small-scale solubility tests with varying solvent ratios. | A homogeneous reaction mixture leading to more reliable and complete conversion. |
| Suboptimal Reagent Stoichiometry | 1. Titrate the azide and alkyne functional groups of your starting materials to accurately determine their concentration.2. Empirically determine the optimal ratio of azide to alkyne. A slight excess of one reagent may be beneficial. | Maximized conversion of the limiting reagent. |
| Insufficient Mixing | 1. Ensure adequate agitation for the reactor volume to maintain a homogeneous mixture and facilitate heat transfer.2. For highly viscous solutions, consider overhead stirring or specialized impellers. | Uniform reaction progress and prevention of localized "hot spots." |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Damage to Biomolecules | 1. Use a copper-chelating ligand such as THPTA or BTTAA to protect sensitive functional groups and stabilize the Cu(I) catalyst.2. Minimize exposure to oxygen throughout the process. | Reduced degradation of sensitive substrates like peptides and proteins. |
| Glaser Coupling (Alkyne Dimerization) | 1. Strictly maintain anaerobic conditions.2. Ensure a sufficient concentration of the azide component. | Minimization of alkyne homocoupling byproducts. |
| Reactions with Non-target Functional Groups | 1. If working with proteins, cap free thiols with reagents like N-ethylmaleimide prior to the click reaction to prevent side reactions with the alkyne. | Increased specificity of the conjugation reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Copper Catalyst | 1. After the reaction, add a copper chelator like EDTA to sequester the copper ions.2. Utilize purification methods such as tangential flow filtration (TFF) or size exclusion chromatography (SEC) to remove the copper-chelator complex. | A final product with minimal copper contamination. |
| Heterogeneity of PEGylated Product | 1. Use monodisperse this compound if possible to obtain a more homogeneous product.2. Employ high-resolution purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different degrees of PEGylation. | A purified product with a well-defined structure. |
| Oily or Difficult-to-handle Product | 1. Consider precipitation of the PEGylated product. For certain PEGs, complexation with salts like MgCl2 can induce precipitation of a solid, simplifying isolation. | Easier handling and isolation of the final product. |
Experimental Protocols
Key Experiment: Multi-gram Scale Synthesis via CuAAC
This protocol provides a general framework for the copper-catalyzed reaction between this compound and an alkyne-functionalized molecule at a larger scale.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, anhydrous solvents (e.g., a mixture of water and DMSO)
-
Inert gas (Argon or Nitrogen)
-
Jacketed glass reactor with overhead stirring and temperature control
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a positive pressure of inert gas.
-
Reagent Preparation:
-
In a separate flask, dissolve the this compound and the alkyne-functionalized molecule in the chosen degassed solvent system.
-
Prepare separate stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA in degassed water.
-
-
Reaction Initiation:
-
Transfer the solution containing the azide and alkyne to the reactor.
-
Begin stirring and bring the solution to the desired reaction temperature (e.g., 25 °C).
-
Add the THPTA solution to the reactor, followed by the CuSO₄ solution.
-
Initiate the reaction by the slow, controlled addition of the sodium ascorbate solution.
-
-
Monitoring and Control:
-
Monitor the internal temperature of the reactor closely. Adjust the cooling fluid in the jacket as needed to manage any exotherm.
-
Track the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a solution of a copper chelator like EDTA.
-
Proceed with the chosen purification strategy (e.g., tangential flow filtration, chromatography, or precipitation).
-
Visualizations
Caption: Experimental workflow for scaling up this compound reactions.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 4. path.web.ua.pt [path.web.ua.pt]
- 5. creativepegworks.com [creativepegworks.com]
stability of the triazole linkage in biological buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 1,2,3-triazole linkage in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole linkage in common biological buffers like PBS or Tris?
A1: The 1,4-disubstituted 1,2,3-triazole ring, typically formed via copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, is exceptionally stable under a wide range of chemical conditions.[1] It is generally resistant to acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2] This high stability makes it a reliable linker for bioconjugation applications where long-term integrity of the conjugate is desired.[1]
Q2: What is the expected half-life of a triazole-linked bioconjugate in a biological buffer at physiological pH and temperature?
A2: While the 1,2,3-triazole linkage is widely reported to be highly stable, specific quantitative half-life data in common biological buffers (e.g., PBS, Tris) under physiological conditions (pH 7.4, 37°C) is not extensively documented in the literature. This is likely because the degradation is negligible under these conditions, making it difficult to measure accurately. However, studies on antibody-drug conjugates (ADCs) with triazole-containing linkers have demonstrated excellent stability in vivo, with one study reporting a linker half-life of approximately 6 days in mice and 9.6 days in cynomolgus monkeys.[3]
Q3: Can the triazole linkage be cleaved by enzymes?
A3: The 1,2,3-triazole ring is generally considered to be insensitive to enzymatic hydrolysis. While it is a stable mimic of the amide bond, it is not recognized as a substrate by most common proteases. However, the overall stability of a bioconjugate can be influenced by the susceptibility of adjacent chemical structures to enzymatic cleavage.
Q4: Are there any chemical reagents commonly used in biological experiments that can degrade the triazole linkage?
A4: The triazole ring is robust against most reagents used in biological buffers. However, its stability under harsh reducing or oxidizing conditions, or in the presence of specific metal catalysts at high temperatures, may be compromised. For instance, while stable to mild reducing agents, strong reducing conditions might affect the linkage, though this is not a common concern under typical biological experimental setups.
Data Presentation: Comparative Stability of Bioconjugation Linkages
The following table provides a qualitative comparison of the stability of the 1,2,3-triazole linkage with other common bioconjugation linkages under typical physiological conditions (pH 7.4, 37°C).
| Linkage Type | Hydrolytic Stability (pH 7.4) | Enzymatic Stability | Stability to Reducing Agents |
| 1,2,3-Triazole | Very High | Very High | High |
| Amide | High | Variable (Proteases) | High |
| Ester | Moderate to Low (Hydrolysis) | High (Esterases) | High |
| Disulfide | Moderate (Thiol-disulfide exchange) | Moderate | Low (e.g., DTT, TCEP) |
| Hydrazone | pH-dependent (Labile at acidic pH) | High | High |
| Thioether | Very High | Very High | Very High |
Experimental Protocols
Protocol 1: Evaluation of Hydrolytic Stability
This protocol assesses the stability of a triazole-linked bioconjugate at different pH values.
1. Preparation of Test Solutions:
- Prepare buffers at various pH values relevant to your experimental conditions (e.g., pH 5.0, pH 7.4, and pH 9.0).
- Dissolve the triazole-linked bioconjugate in each buffer to a final concentration of 1 mg/mL.
2. Incubation:
- Incubate the solutions at 37°C.
3. Time-Point Sampling:
- Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
4. Analysis:
- Analyze the samples by a suitable method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact bioconjugate and any degradation products.
- HPLC-MS Parameters Example:
- Column: Reversed-phase column suitable for proteins/bioconjugates (e.g., C4, C8, or C18 with wide pores).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to elute the intact bioconjugate and potential fragments.
- Detector: UV detector (e.g., 280 nm for proteins) coupled to a mass spectrometer.
- MS Detection: Use electrospray ionization (ESI) in positive ion mode to detect the molecular ions of the intact conjugate and any cleavage products.
5. Data Interpretation:
- Plot the percentage of intact bioconjugate against time to determine the rate of hydrolysis.
Protocol 2: Evaluation of Enzymatic Stability
This protocol evaluates the susceptibility of the triazole linkage to enzymatic cleavage.
1. Preparation of Enzyme Solutions:
- Prepare solutions of relevant enzymes (e.g., proteases like trypsin or cathepsin B, or plasma esterases) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Incubation:
- Add the bioconjugate to the enzyme solutions to a final concentration of 1 mg/mL.
- Include a control sample with the bioconjugate in the buffer without the enzyme.
- Incubate all samples at 37°C.
3. Time-Point Sampling:
- Withdraw aliquots at various time points.
4. Analysis:
- Stop the enzymatic reaction (e.g., by adding a protease inhibitor).
- Analyze the samples by HPLC or MS to quantify the degradation of the bioconjugate.
5. Data Interpretation:
- Compare the degradation profile in the presence and absence of the enzyme to assess the susceptibility of the linkage to enzymatic cleavage.
Mandatory Visualization
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction yield | Copper catalyst oxidation: Cu(I) is unstable and can be oxidized to inactive Cu(II). | Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Ligand incompatibility: Some buffers or molecules (e.g., Tris, histidine tags) can chelate copper, rendering it inactive. | Use non-coordinating buffers like HEPES or phosphate buffers. If a His-tagged protein is used, increase the copper and ligand concentration. | |
| Poor solubility of reactants: One or both reactants may not be soluble in the aqueous buffer. | Add a co-solvent like DMSO or DMF (up to 10%) to improve solubility. | |
| Protein degradation or aggregation | Reactive oxygen species (ROS): The combination of copper and a reducing agent can generate ROS, which can damage proteins. | Use a copper-stabilizing ligand such as THPTA or BTTAA. Degas the buffer to remove oxygen. |
| Byproducts of ascorbate oxidation: Dehydroascorbic acid can react with lysine and arginine residues. | Add aminoguanidine to the reaction mixture to scavenge reactive carbonyl byproducts. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield | Instability of strained cyclooctyne: Some cyclooctynes can degrade during storage or under certain experimental conditions (e.g., acidic pH). | Store cyclooctyne reagents according to the manufacturer's instructions. Avoid acidic conditions if using an acid-labile cyclooctyne. |
| Steric hindrance: Bulky groups near the azide or alkyne can impede the reaction. | If possible, design the linker to increase the distance between the reactive moiety and any bulky groups. | |
| Poor solubility of reactants: One or both reactants may have low solubility in the reaction buffer. | Add a biocompatible co-solvent (e.g., DMSO) to improve solubility. | |
| Side reactions | Reaction with endogenous molecules: Some highly reactive cyclooctynes can react with cellular thiols like glutathione. | Choose a cyclooctyne with a balance of high reactivity and stability against off-target reactions. |
| Presence of sodium azide: If sodium azide is used as a preservative in any of the buffers, it will react with and quench the cyclooctyne. | Ensure all buffers and solutions are free from sodium azide. |
References
Technical Support Center: PEGylation Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in PEGylation reactions and what causes them?
A1: The most common byproducts in PEGylation reactions include:
-
Multi-PEGylated Species: These occur when more than one PEG molecule attaches to a single protein. This is often a result of a high molar ratio of PEG to protein, the presence of multiple reactive sites on the protein with similar accessibility, or prolonged reaction times.[1][2]
-
Protein Aggregates and Precipitates: Aggregation can be caused by cross-linking between protein molecules, especially when using di-functional PEGs which can react at both ends.[1] Other contributing factors include protein instability under the chosen reaction conditions (e.g., suboptimal pH or temperature) and high protein concentrations.[3]
-
Hydrolyzed PEG: Activated PEGs, such as NHS esters, can react with water (hydrolyze), rendering them inactive for protein conjugation.[4] This is particularly problematic at higher pH values.
-
Unreacted Protein and PEG: Incomplete reactions can leave a significant amount of starting materials, leading to low yields of the desired PEGylated product. This can be due to suboptimal reaction conditions, insufficient molar excess of the PEG reagent, or inactivation of the PEG reagent.
-
Positional Isomers: When a protein has multiple potential PEGylation sites (e.g., several lysine residues), the reaction can result in a mixture of isomers, each with PEG attached at a different location. The formation of specific isomers is influenced by the reactivity of the target amino acid residues and the reaction pH.
Q2: How can I control the degree of PEGylation to favor mono-PEGylation?
A2: To favor the formation of mono-PEGylated products, consider the following strategies:
-
Optimize the Molar Ratio: Systematically screen different molar ratios of activated PEG to protein. A lower molar excess of PEG will generally favor mono-PEGylation. For example, a study on rhG-CSF found that a 5:1 molar ratio of mPEG-ALD to protein yielded an optimal 86% of the mono-PEGylated product.
-
Control Reaction pH: The pH of the reaction buffer can influence the selectivity of the PEGylation reaction. For amine-reactive PEGs like NHS esters, a lower pH (around 7.0-7.4) can favor modification of the N-terminal α-amino group over the ε-amino groups of lysine residues, as the N-terminus generally has a lower pKa.
-
Limit Reaction Time: Monitor the reaction over time to determine the optimal duration to maximize mono-PEGylated product while minimizing the formation of multi-PEGylated species.
-
Use Site-Specific PEGylation Techniques: Employing PEG derivatives that target specific amino acids (e.g., maleimides for cysteine residues) or using enzymatic PEGylation can significantly improve the homogeneity of the product.
Q3: My protein is aggregating during the PEGylation reaction. What can I do to prevent this?
A3: Protein aggregation during PEGylation is a common issue that can be addressed by:
-
Using Monofunctional PEG: Ensure you are using a mono-activated PEG (e.g., mPEG-NHS) to prevent cross-linking between protein molecules. The presence of even small amounts of di-functional PEG impurities can lead to aggregation.
-
Optimizing Reaction Conditions:
-
Protein Concentration: Lowering the protein concentration can reduce the likelihood of intermolecular interactions that lead to aggregation.
-
pH and Temperature: Perform small-scale screening experiments to identify the optimal pH and temperature that maintain protein stability. Running the reaction at a lower temperature (e.g., 4°C) can sometimes help.
-
-
Adding Excipients: Consider the addition of stabilizing excipients, such as sugars or amino acids, to the reaction buffer to improve protein solubility and stability.
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | Increase the molar excess of the activated PEG reagent. A 5- to 20-fold molar excess is a common starting point for optimization. |
| Hydrolysis of Activated PEG | Use freshly prepared activated PEG. For NHS esters, be aware that their hydrolysis rate increases significantly with pH. The half-life of PEG-NHS can be less than 10 minutes at pH 9.0, compared to over 120 minutes at pH 7.4. Prepare stock solutions in a dry, aprotic solvent like DMSO and add them to the reaction buffer immediately before starting the reaction. |
| Inactive Reducing Agent (for reductive amination) | If using an aldehyde-activated PEG, ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and has been stored properly to prevent inactivation by moisture. |
| Inaccessible Target Residues | The target amino acids on the protein may not be accessible to the PEG reagent. Consider altering the reaction buffer pH to subtly change protein conformation or using a different PEGylation chemistry that targets more accessible residues. |
| Inaccurate Protein Concentration | Verify the concentration of your protein stock solution to ensure an accurate molar ratio calculation. |
Problem 2: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High PEG:Protein Molar Ratio | Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance for mono-PEGylation. |
| Prolonged Reaction Time | Monitor the reaction at different time points (e.g., 1, 2, 4, 8 hours) to identify the point at which mono-PEGylation is maximized before significant multi-PEGylation occurs. |
| Multiple Reactive Sites with Similar Reactivity | Adjust the reaction pH to favor more selective modification. For example, a lower pH can increase the selectivity for the N-terminal amine. |
| High Reaction Temperature | A lower reaction temperature (e.g., 4°C) can sometimes slow down the reaction rate, allowing for better control over the degree of PEGylation. |
Quantitative Data Summary
Table 1: Effect of pH on NHS-Ester PEGylation and Hydrolysis
| pH | Reaction Rate with Protein | Hydrolysis Half-life of PEG-NHS | Recommendation |
| 7.4 | Gradual, reaches steady state in ~2 hours | > 120 minutes | Good for controlled reactions, minimizes hydrolysis. |
| 8.0-8.5 | Faster reaction with amines | 20-80 minutes for some NHS esters | A good compromise between reaction rate and hydrolysis. |
| 9.0 | Very fast, reaches steady state in <10 minutes | < 9 minutes | High risk of PEG hydrolysis, requires very short reaction times. |
Table 2: Impact of Molar Ratio on Mono-PEGylation Yield (Example: rhG-CSF with mPEG-ALD at pH 5.0)
| mPEG:Protein Molar Ratio | Optimal Reaction Time | Yield of Mono-PEGylated Product |
| 3:1 | 3 hours | ~83% |
| 5:1 | 2 hours | ~86% |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to maximize the yield of the desired PEGylated product while minimizing byproducts.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in reaction buffer or a dry aprotic solvent)
-
Reaction buffers with a range of pH values (e.g., pH 6.5, 7.0, 7.5, 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine)
-
Analytical column (e.g., SEC-HPLC or RP-HPLC)
Methodology:
-
Set up a matrix of reaction conditions in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant. For example:
-
Molar Ratio Screen: Test PEG:protein molar ratios of 1:1, 5:1, 10:1, and 20:1 at a constant pH, temperature, and protein concentration.
-
pH Screen: Test pH values of 6.5, 7.0, 7.5, and 8.0 with a fixed molar ratio, temperature, and protein concentration.
-
Temperature Screen: Conduct the reaction at 4°C and room temperature for a fixed set of other parameters.
-
-
Initiate the reactions by adding the activated PEG to the protein solutions.
-
Incubate the reactions for a predetermined time (e.g., 2 hours) with gentle mixing.
-
Quench the reactions by adding a quenching solution to consume any unreacted PEG.
-
Analyze the reaction mixtures using an appropriate HPLC method (e.g., SEC-HPLC) to determine the percentage of mono-PEGylated product, multi-PEGylated species, unreacted protein, and aggregates.
-
Compare the results from the different conditions to identify the optimal set of parameters.
Protocol 2: Purification of PEGylated Protein using Ion Exchange Chromatography (IEX)
Objective: To separate the desired PEGylated protein from unreacted protein, multi-PEGylated species, and other impurities based on differences in surface charge.
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI and the effect of PEGylation on its charge)
-
Equilibration Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)
-
HPLC system with a UV detector
-
Crude PEGylation reaction mixture
Methodology:
-
Equilibrate the IEX column with 5-10 column volumes of Equilibration Buffer.
-
Load the crude PEGylation reaction mixture onto the column. The sample should be buffer-exchanged into the Equilibration Buffer prior to loading.
-
Wash the column with Equilibration Buffer to remove any unbound molecules, including unreacted PEG.
-
Elute the bound proteins using a linear gradient of increasing ionic strength, typically from 0% to 100% Elution Buffer over 20-30 column volumes. The different PEGylated species and the unreacted protein will elute at different salt concentrations due to their varied surface charges.
-
Collect fractions throughout the elution gradient.
-
Analyze the collected fractions by SDS-PAGE and/or HPLC to identify the fractions containing the purified desired PEGylated product.
-
Pool the pure fractions and buffer exchange into a suitable storage buffer.
Visualizations
Caption: A typical workflow for a protein PEGylation experiment.
Caption: Factors leading to common byproducts in PEGylation.
Caption: A troubleshooting guide for low PEGylation yield.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of temperature on Azide-PEG16-alcohol reaction rate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Azide-PEG16-alcohol in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It consists of a 16-unit polyethylene glycol (PEG) chain with a terminal azide (-N₃) group and a terminal primary alcohol (-OH) group. Its primary application is in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs) through "click chemistry". The azide group allows for highly specific and efficient covalent bond formation with molecules containing alkyne or strained cyclooctyne groups, such as DBCO or BCN.[1][2][3][4] The alcohol group can be further functionalized or used as an attachment point.
Q2: What type of reaction does this compound typically undergo?
This compound is primarily used in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". The two main types are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and a terminal alkyne in the presence of a copper(I) catalyst. It is highly efficient and regioselective, typically forming a 1,4-disubstituted 1,2,3-triazole.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO). This method is ideal for biological applications where the cytotoxicity of copper is a concern.
Q3: How does temperature generally affect the rate of the this compound reaction?
For copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are the most common for this type of linker, temperature plays a significant role in the reaction rate. Generally, increasing the temperature will increase the reaction rate. For reactions that are slow or hindered, raising the temperature to a range of 40-60°C can significantly improve the yield and shorten the reaction time. However, it is crucial to consider the thermal stability of all reactants, as high temperatures can lead to degradation. In some specialized plasmon-assisted click chemistry applications, an inverse relationship has been observed, where cooling the reaction mixture can increase efficiency.
Q4: What are the critical factors for a successful this compound conjugation?
Several factors are critical for a successful reaction:
-
Purity of Reagents: Ensure the purity of your this compound, the alkyne-containing molecule, and all other reagents.
-
Catalyst System (for CuAAC): The copper(I) catalyst is essential. It can be generated in situ from a copper(II) source (like CuSO₄) with a reducing agent (such as sodium ascorbate). A stabilizing ligand (e.g., TBTA or THPTA) is often used to protect the Cu(I) from oxidation and improve reaction efficiency.
-
Solvent: The solvent system should fully dissolve all reactants. Common solvents include DMSO, DMF, acetonitrile, THF, and aqueous buffers, often in mixtures.
-
Exclusion of Oxygen (for CuAAC): Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. It is advisable to degas solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for sensitive applications.
-
Stoichiometry: The molar ratio of the reactants can influence the reaction outcome. A slight excess of one reagent may be used to drive the reaction to completion.
Q5: How should I store this compound?
To maintain its stability, this compound should be stored at -20°C in a dry environment, protected from moisture and light. Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can degrade the compound.
Data Presentation: Effect of Temperature on Reaction Yield
The following table summarizes the effect of temperature on the yield of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving a PEG-azide and an alkyne-containing molecule in supercritical CO₂. While the solvent system is non-traditional, the data illustrates the general trend of how temperature can influence reaction outcomes.
| Temperature (°C) | Pressure (bar) | Catalyst/Alkyne Molar Ratio | Reaction Time (h) | Yield (%) |
| 35 | 130 | 0.5 | 24 | 82.32 |
| 45 | 130 | 0.1 | 24 | 44.20 |
| 55 | 130 | 0.5 | 24 | 69.15 |
Data adapted from a study on CuAAC in supercritical CO₂.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst (Cu(I) form) | - Use a fresh solution of the reducing agent (e.g., sodium ascorbate).- Degas all solvents and reaction mixtures thoroughly.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Ensure the copper source is of high purity. |
| Poor Reagent Quality | - Verify the purity and integrity of this compound and the alkyne-containing molecule using analytical methods (e.g., NMR, MS).- Store reagents under the recommended conditions. | |
| Suboptimal Temperature | - For slow reactions, consider increasing the temperature to 40-60°C, ensuring the stability of all reactants at that temperature.- Monitor the reaction at different temperatures to find the optimum. | |
| Poor Solubility of Reactants | - Use a co-solvent system (e.g., DMSO/water, DMF/water) to ensure all reactants are fully dissolved.- Gentle heating may improve solubility, but monitor for potential degradation. | |
| Steric Hindrance | - Increase the reaction time.- Increase the reaction temperature.- If possible, consider a linker with a longer PEG chain to reduce steric hindrance. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling) | - Use a stabilizing ligand for the copper catalyst.- Perform the reaction under more dilute conditions. |
| Oxidative Damage to Biomolecules | - Add a radical scavenger like aminoguanidine to the reaction mixture. | |
| Difficulty in Product Purification | PEG-related Issues | - PEGylated compounds can be challenging to purify by standard chromatography due to their broad solubility and potential for streaking.- Consider alternative purification methods such as precipitation, dialysis, or size-exclusion chromatography. |
| Incomplete Reaction | - Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.- Utilize chromatographic techniques for separation of product from starting materials. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific substrates and applications.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a buffer solution like PBS, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution and the alkyne-containing molecule solution. A typical starting molar ratio is 1:1.2 (azide:alkyne).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.
-
Add the copper/ligand mixture to the reaction vessel. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
-
Reaction Conditions:
-
If possible, purge the reaction mixture with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Seal the reaction vessel and stir the mixture at room temperature. For slow reactions, the temperature can be increased to 40-60°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reaction times can range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. The method will depend on the properties of the final conjugate.
-
For small molecules, standard extraction and column chromatography may be suitable.
-
For biomolecules, purification methods like dialysis, size-exclusion chromatography, or affinity chromatography are often necessary to remove excess reagents and byproducts.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for CuAAC.
References
Validation & Comparative
A Comparative Guide to the Characterization of Azide-PEG16-Alcohol Conjugates
For researchers, scientists, and professionals in drug development, the precise characterization of polyethylene glycol (PEG) conjugates is a critical step in ensuring the quality, efficacy, and safety of therapeutic molecules. This guide provides a comparative analysis of mass spectrometry for the characterization of Azide-PEG16-alcohol, a bifunctional linker, and contrasts its performance with alternative analytical techniques.
Mass Spectrometry for Primary Characterization
Mass spectrometry is a powerful tool for the detailed structural elucidation of PEGylated molecules, offering high sensitivity and accuracy in determining molecular weight and identifying impurities. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques employed. For a discrete PEG molecule like this compound, high-resolution mass spectrometry can provide an exact mass measurement, confirming its elemental composition.
A key consideration in the mass spectrometric analysis of azide-containing molecules is the potential for in-source fragmentation, specifically the loss of a nitrogen molecule (N2, 28 Da) from the azide group. This phenomenon can sometimes be misinterpreted if not properly accounted for.
Performance Comparison: Mass Spectrometry vs. Alternatives
While mass spectrometry is indispensable, a multi-faceted approach utilizing other analytical methods provides a more complete characterization profile. Nuclear Magnetic Resonance (NMR) spectroscopy and Size-Exclusion Chromatography (SEC) are two common orthogonal techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | - Exact molecular weight - Confirmation of elemental composition - Identification of impurities and byproducts - Fragmentation patterns for structural information | - High sensitivity and accuracy - Provides unambiguous molecular formula for monodisperse PEGs | - Potential for in-source fragmentation of labile groups (e.g., azide) - May not be ideal for quantifying polydispersity in heterogeneous PEG mixtures |
| Nuclear Magnetic Resonance (NMR) | - Confirmation of chemical structure - Quantitative determination of functional group incorporation (e.g., azide and alcohol) - Calculation of number-average molecular weight (Mn) | - Non-destructive - Provides detailed structural information and quantitative data on end-groups[1] | - Lower sensitivity compared to MS - Complex spectra for polydisperse samples |
| Size-Exclusion Chromatography (SEC) | - Molecular weight distribution (polydispersity index, PDI) - Detection of aggregates or fragments | - Excellent for assessing polydispersity - Can detect impurities with different hydrodynamic volumes | - Provides an apparent molecular weight based on hydrodynamic volume, which can be influenced by molecular conformation[1] - Does not provide detailed structural information |
Experimental Protocols
Mass Spectrometry (ESI-QTOF)
A high-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for the analysis of this compound.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid, to a final concentration of 10 µM.
-
Instrumentation:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-1500
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and process the data to determine the monoisotopic mass of the parent ion. The theoretical monoisotopic mass of this compound (C32H65N3O16) is 747.4420 g/mol . The sodium adduct [M+Na]+ is often observed.
Nuclear Magnetic Resonance (¹H NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3).
-
Instrumentation:
-
Spectrometer: 400 MHz NMR spectrometer
-
Nucleus: ¹H
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
Data Analysis: Integrate the characteristic proton signals. The protons adjacent to the azide group (–CH2–N3) and the alcohol group (–CH2–OH) will have distinct chemical shifts, allowing for confirmation of the structure and assessment of functionalization. The large signal from the PEG backbone (–O–CH2–CH2–O–) will also be prominent.
Size-Exclusion Chromatography (SEC)
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Instrumentation:
-
Column: A column suitable for the separation of low molecular weight polymers.
-
Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for PEG analysis.
-
Flow Rate: 1.0 mL/min
-
Detector: Refractive Index (RI) detector
-
-
Data Analysis: Calibrate the system with narrow PEG standards. Analyze the chromatogram to determine the retention time of the sample and calculate the molecular weight and polydispersity index (PDI) relative to the standards.
Data Presentation
The following table summarizes representative data that could be obtained from the characterization of an this compound sample.
| Parameter | Mass Spectrometry | ¹H NMR | SEC | Theoretical Value |
| Molecular Weight ( g/mol ) | 747.4415 ([M+H]+) | 748.1 | 755 | 747.88 |
| Polydispersity Index (PDI) | N/A | N/A | 1.01 | Monodisperse |
| Structural Confirmation | Fragmentation consistent with structure | Characteristic peaks for azide and alcohol protons observed | N/A | N/A |
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.
References
Determining PEG Chain-End Substitution: A Comparative Guide to 1H NMR Analysis
For researchers, scientists, and drug development professionals, accurate determination of polyethylene glycol (PEG) chain-end substitution is critical for ensuring the quality, efficacy, and safety of PEGylated products. This guide provides an objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques, supported by experimental data and detailed protocols.
¹H NMR spectroscopy is a powerful and widely used method for the quantitative analysis of PEG chain-end functionalization.[1][2][3] It offers a direct, non-sacrificial approach to determine the degree of substitution by comparing the integral values of signals corresponding to the end-groups and the repeating ethylene glycol units.[4][5]
Comparative Analysis of Analytical Techniques
While ¹H NMR is a primary method, other techniques such as mass spectrometry (MS) and size-exclusion chromatography (SEC) are also employed. The following table summarizes a comparison of these methods.
| Parameter | ¹H NMR Spectroscopy | Mass Spectrometry (MALDI-TOF, ESI) | Size-Exclusion Chromatography (SEC) |
| Principle | Measures the ratio of protons on the end-group to protons on the polymer backbone. | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight distribution and end-group mass. | Separates molecules based on their hydrodynamic volume. |
| Information Provided | - Degree of substitution- Polymer molecular weight- Purity of functionalized PEG | - Molecular weight distribution- Confirmation of end-group identity | - Molecular weight distribution- Polydispersity |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Requires a matrix for MALDI or specific solvent conditions for ESI. | Requires dissolution in an appropriate mobile phase. |
| Strengths | - Quantitative and accurate- Non-destructive- Relatively fast- Provides structural information | - High sensitivity- High mass accuracy | - Good for determining polydispersity |
| Limitations | - Lower sensitivity compared to MS.- Signal overlap can be an issue.- Careful interpretation is needed to account for ¹³C satellite peaks. | - Can be difficult to quantify mixtures.- Fragmentation can complicate spectra. | - Insensitive to small changes in molecular weight due to end-group modification. |
| Typical Application | Routine quantification of end-group substitution. | Confirmation of successful conjugation and detailed molecular weight analysis. | Analysis of polymer purity and polydispersity. |
Experimental Protocol: ¹H NMR for PEG Chain-End Substitution
This protocol outlines the key steps for determining the degree of substitution of a methoxy-PEG (mPEG) functionalized with a hypothetical end-group "X".
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dried PEG sample.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for instance, using DMSO-d₆ can help to resolve the hydroxyl proton peak, which does not shift significantly with concentration in this solvent.
-
Add a known amount of an internal standard if absolute quantification is required.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 or 600 MHz).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a pulse sequence that does not decouple ¹³C from ¹H, as the satellite peaks can be used for more accurate molecular weight determination.
3. Spectral Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Calibrate the spectrum using the solvent residual peak or an internal standard.
-
Integrate the relevant signals:
-
The sharp singlet of the methoxy (-OCH₃) end-group (typically around 3.38 ppm).
-
The large signal from the repeating ethylene glycol (-OCH₂CH₂O-) backbone protons (typically a broad peak around 3.64 ppm).
-
The characteristic signal(s) of the protons on the functionalized end-group "X".
-
The ¹³C satellite peaks of the main PEG backbone signal can also be used for a more accurate determination of the number of repeating units.
-
4. Calculation of Substitution Degree:
The degree of substitution (%) can be calculated using the following formula:
Degree of Substitution (%) = (Integral of End-Group "X" Protons / Number of Protons on "X") / (Integral of Methoxy Protons / 3) * 100
Note: This calculation assumes a monosubstituted mPEG. The formula needs to be adjusted based on the specific structure of the PEG and the end-groups.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for ¹H NMR analysis and the logical relationship between different analytical methods for PEG characterization.
Caption: Experimental workflow for ¹H NMR analysis of PEG chain-end substitution.
Caption: Logical relationship between analytical methods for PEG characterization.
Conclusion
¹H NMR spectroscopy stands out as a robust and reliable method for the routine quantification of PEG chain-end substitution. Its simplicity, non-destructive nature, and the wealth of structural information it provides make it an indispensable tool in the development of PEGylated therapeutics and materials. While techniques like MS and SEC offer complementary information, ¹H NMR remains the gold standard for determining the degree of functionalization with high accuracy. Careful experimental execution and spectral interpretation are paramount to achieving reliable and reproducible results.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
A Comparative Guide to Confirming Azide to Triazole Conversion Using FTIR Spectroscopy
For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the synthesis of novel therapeutics, the precise monitoring of the conversion of azides to triazoles is critical. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a widely utilized reaction for its high efficiency and biocompatibility.[1][2] Verifying the completion of this reaction is paramount to ensure the purity and desired properties of the final product. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for this purpose, supported by experimental data and detailed protocols.
The Power of Vibrational Spectroscopy: FTIR Analysis
FTIR spectroscopy is a powerful and non-destructive technique that measures the absorption of infrared radiation by a sample, providing a unique vibrational fingerprint of the molecules present.[3] This method is particularly well-suited for monitoring the azide to triazole conversion due to the distinct and strong absorption band of the azide functional group.
The key indicator for a successful reaction is the disappearance of the characteristic asymmetric stretching vibration of the azide group, which appears in a relatively clear region of the infrared spectrum, typically around 2100 cm⁻¹ .[3][4] Concurrently, the disappearance of the alkyne peaks can also be observed. For terminal alkynes, this includes the C≡C stretching vibration (around 2100-2260 cm⁻¹) and the ≡C-H stretching vibration (around 3300 cm⁻¹).
The formation of the triazole ring is confirmed by the appearance of new, albeit generally weaker, absorption bands. These can include the C-H stretching vibration of the triazole ring (e.g., around 3144.5 cm⁻¹) and other characteristic ring vibrations.
Quantitative Comparison of Analytical Techniques
While FTIR is a valuable tool, other analytical methods can also be employed to confirm the conversion. The following table provides a comparison of these techniques.
| Analytical Technique | Principle | Key Indicators for Conversion | Advantages | Disadvantages |
| FTIR Spectroscopy | Vibrational absorption of functional groups | Disappearance of the strong azide peak (~2100 cm⁻¹). Disappearance of alkyne peaks. Appearance of triazole ring peaks. | Real-time monitoring, non-destructive, relatively simple sample preparation. | Lower sensitivity compared to other methods, potential interference from water absorption in aqueous samples. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Disappearance of the alkyne proton signal. Appearance of a new triazole proton signal (typically around 7.5-8.5 ppm). | Provides detailed structural information, highly specific. | Lower sensitivity than mass spectrometry, requires deuterated solvents for some applications, can be time-consuming. |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ions | Detection of the molecular ion peak corresponding to the expected triazole product. | High sensitivity and accuracy in mass determination. | Does not provide real-time reaction monitoring, can be destructive. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Disappearance of the azide vibrational mode. | Excellent for aqueous systems as water is a weak Raman scatterer, complementary to FTIR. | Can be affected by fluorescence, may require higher concentrations than mass spectrometry. |
Experimental Protocols
FTIR-Based Reaction Monitoring
This protocol outlines a general procedure for real-time monitoring of an azide-alkyne cycloaddition reaction using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Materials:
-
Azide-containing starting material
-
Alkyne-containing starting material
-
Reaction solvent (e.g., DMSO, acetonitrile)
-
Catalyst (if required, e.g., copper(I) source for CuAAC)
-
ATR-FTIR spectrometer
Procedure:
-
Initial Spectrum: Dissolve the azide starting material in the reaction solvent and acquire a baseline FTIR spectrum. The prominent azide peak around 2100 cm⁻¹ should be clearly visible.
-
Reaction Initiation: Add the alkyne starting material and the catalyst (if applicable) to the reaction mixture to initiate the cycloaddition.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the intensity or integrated area of the azide peak at ~2100 cm⁻¹. The reaction is considered complete when this peak is no longer detectable. Simultaneously, the disappearance of the alkyne peaks and the appearance of new peaks corresponding to the triazole product can be observed.
Visualizing the Process
To better illustrate the experimental and logical workflows, the following diagrams were generated.
Conclusion
FTIR spectroscopy offers a direct, real-time, and non-destructive method for confirming the conversion of azides to triazoles. Its ability to monitor the disappearance of the distinct azide peak provides a clear and reliable indication of reaction progress and completion. While other techniques such as NMR and mass spectrometry provide more detailed structural information, the simplicity and real-time capabilities of FTIR make it an invaluable tool for routine reaction monitoring and optimization in both academic and industrial research settings. For applications in aqueous environments where water absorption can be problematic, Raman spectroscopy presents a strong alternative. The choice of analytical technique will ultimately depend on the specific requirements of the experiment, including the need for real-time data, structural detail, and sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protein PEGylation: A Comparative Guide to Key Analytical Techniques
A comprehensive overview of methodologies for researchers, scientists, and drug development professionals to determine the degree of PEGylation on a protein. This guide provides a detailed comparison of common analytical techniques, supported by experimental data and protocols.
The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's solubility, stability, and circulating half-life, while reducing its immunogenicity.[1] Accurate determination of the degree of PEGylation—the number of PEG molecules attached to a single protein molecule—is a critical quality attribute that directly impacts the safety and efficacy of the final product.[2][3] This guide provides a comparative analysis of the most common analytical methods used to quantify the degree of PEGylation, with a focus on their underlying principles, advantages, and limitations.
Comparison of Analytical Techniques for PEGylation Quantification
A variety of analytical techniques can be employed to determine the degree of PEGylation. The choice of method often depends on factors such as the nature of the protein and PEG, the required level of detail, and the availability of instrumentation. The following table summarizes and compares the most prevalent techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Data Output |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.[4] | Relatively simple, robust, and widely available. Good for separating PEGylated from non-PEGylated protein.[5] | Limited resolution for different degrees of PEGylation, especially for smaller PEGs. Not suitable for determining PEGylation sites. | Chromatogram showing peaks for non-PEGylated, mono-PEGylated, and multi-PEGylated species. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity. PEGylation can alter the protein's hydrophobicity. | High resolution, capable of separating positional isomers in some cases. | Can be challenging to develop methods due to the complex interactions of PEGylated proteins with the stationary phase. May require specific columns and mobile phases. | Chromatogram with resolved peaks for different PEGylated isoforms. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. The mass of the PEGylated protein directly reflects the number of attached PEG molecules. | Provides precise mass information, allowing for unambiguous determination of the degree of PEGylation and identification of PEGylation sites (with peptide mapping). | Heterogeneity of PEG can complicate spectra. High cost of instrumentation. | Mass spectrum showing a distribution of masses corresponding to different degrees of PEGylation. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge and size in a capillary. PEGylation alters both the charge and hydrodynamic drag of the protein. | High resolution, requires small sample volumes, and can be automated. Capable of separating species with different degrees of PEGylation. | Can be sensitive to sample matrix effects. Method development can be complex. | Electropherogram showing distinct peaks for different PEGylated species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. The signal from the repeating ethylene glycol units of PEG can be integrated and compared to a protein signal to determine the degree of PEGylation. | Provides a direct and absolute quantification without the need for standards. Can provide information on the structure of the PEGylated protein. | Requires high sample concentrations and specialized equipment. Data analysis can be complex. | NMR spectrum with quantifiable signals from both the protein and the PEG chain. |
| Colorimetric Assays (e.g., TNBS, Barium-Iodide) | Involve a chemical reaction that produces a colored product, the intensity of which is proportional to the amount of PEG or the number of modified functional groups on the protein. | Simple, inexpensive, and suitable for high-throughput screening. | Indirect methods that can be prone to interference from other components in the sample. May not be as accurate as other techniques. | Absorbance values that are correlated to PEG concentration or the number of free amines. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC for separation with MALS for the absolute determination of molar mass of the eluting species, independent of their shape or elution time. | Provides accurate molar mass of the protein, the PEG, and the conjugate, allowing for precise calculation of the degree of PEGylation. | Requires specialized MALS and refractive index detectors in addition to the SEC system. | Molar mass distribution across the elution peak, allowing for the determination of the mass of the protein and the attached PEG. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The attachment of PEG chains alters the protein's hydrophobicity, allowing for separation of different PEGylated species. | Can be effective for separating mono- and multi-PEGylated species, especially with high molecular weight PEGs. | The change in hydrophobicity upon PEGylation can be unpredictable. Separation efficiency is dependent on the specific protein and PEG used. | Chromatogram showing separation of native and PEGylated proteins. |
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, this section outlines the general experimental workflows and detailed protocols for three common methods: Size-Exclusion Chromatography (SEC), Mass Spectrometry (MS), and a colorimetric assay (TNBS).
Size-Exclusion Chromatography (SEC) Workflow
Caption: Workflow for quantifying protein PEGylation using SEC.
Experimental Protocol: SEC
-
System Preparation: Equilibrate the SEC column with the mobile phase (e.g., 20 mM HEPES buffer at pH 6.5) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the prepared sample onto the SEC column.
-
Separation and Detection: The components of the sample are separated based on size as they pass through the column. Monitor the column eluent using a UV detector (at 280 nm for protein) and/or a refractive index (RI) detector (for PEG).
-
Data Analysis: Integrate the areas of the peaks corresponding to the non-PEGylated protein, PEGylated protein species, and free PEG. The degree of PEGylation can be estimated by comparing the relative peak areas, often with the aid of standards of known PEG-to-protein ratios.
Mass Spectrometry (MS) Workflow
Caption: Workflow for quantifying protein PEGylation using MS.
Experimental Protocol: LC-MS
-
Sample Preparation: Desalt the PEGylated protein sample using a suitable method (e.g., buffer exchange column) to remove non-volatile salts that can interfere with ionization.
-
Chromatographic Separation (Optional but Recommended): Separate the PEGylated species using a reverse-phase or size-exclusion HPLC column coupled to the mass spectrometer. This helps to reduce the complexity of the mass spectrum.
-
Ionization: Introduce the sample into the mass spectrometer and ionize the molecules using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio in the mass analyzer.
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached. The mass difference between adjacent major peaks will correspond to the mass of a single PEG molecule. Deconvolution of the spectrum may be necessary to determine the zero-charge masses of the different species.
TNBS Colorimetric Assay Workflow
Caption: Workflow for quantifying protein PEGylation using the TNBS assay.
Experimental Protocol: TNBS Assay
-
Prepare a Standard Curve: Prepare a series of standards with known concentrations of a primary amine (e.g., glycine).
-
Sample Preparation: Prepare the PEGylated protein sample and a non-PEGylated control of the same protein at the same concentration.
-
Reaction: Add 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution to the standards, the PEGylated sample, and the non-PEGylated control.
-
Incubation: Incubate the reactions at a controlled temperature for a specific time to allow the color to develop.
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., sodium sulfite).
-
Measure Absorbance: Measure the absorbance of all samples and standards at 420 nm using a spectrophotometer.
-
Data Analysis: Use the standard curve to determine the concentration of free primary amines in the PEGylated and non-PEGylated samples. The degree of PEGylation is calculated from the reduction in the number of free amines in the PEGylated sample compared to the control.
Conclusion
The accurate quantification of the degree of PEGylation is essential for the development and quality control of PEGylated protein therapeutics. This guide has provided a comparative overview of several key analytical techniques, including chromatography, mass spectrometry, electrophoresis, spectroscopy, and colorimetric assays. Each method offers distinct advantages and is suited to different stages of the development process. A thorough understanding of these techniques and their appropriate application will enable researchers and drug developers to effectively characterize their PEGylated products and ensure their quality, safety, and efficacy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Guide to Azide-PEG-Alcohol Linkers
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. The linker component, which connects the biological moiety to a payload, plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) has gained prominence for its ability to enhance the physicochemical properties of bioconjugates. This guide provides a detailed comparison of Azide-PEG16-alcohol with other discrete-length PEG azide linkers, supported by experimental data, to inform the selection of the most appropriate linker for specific applications.
The length of the PEG chain in a linker is a crucial parameter that can be fine-tuned to modulate the properties of a bioconjugate. Generally, increasing the PEG linker length can lead to improved hydrophilicity, which is particularly beneficial for hydrophobic drug payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs).[1][2] Furthermore, longer PEG chains can increase the hydrodynamic radius of the conjugate, resulting in reduced renal clearance and a longer plasma half-life.[2][3] However, this can be accompanied by a decrease in in vitro cytotoxicity, creating a trade-off that necessitates careful optimization for each specific bioconjugate.[2]
Comparative Analysis of PEG Linker Lengths: Performance Data
The following tables summarize quantitative data from various studies, comparing key performance metrics of bioconjugates with different PEG linker lengths. It is important to note that the data is compiled from studies using different targeting molecules, payloads, and experimental models, which may influence the results.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate. Lower IC50 values indicate higher potency. The data suggests that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity.
| Targeting Moiety | Payload | PEG Linker Length | Cell Line | IC50 (nM) |
| Affibody (ZHER2:2891) | MMAE | No PEG | NCI-N87 | 21.4 |
| Affibody (ZHER2:2891) | MMAE | 4 kDa PEG | NCI-N87 | 96.3 |
| Affibody (ZHER2:2891) | MMAE | 10 kDa PEG | NCI-N87 | 481.5 |
| Anti-CD30 ADC | Auristatin | PEG8 | Karpas299 | Comparable to non-PEGylated |
| Anti-CD19 ADC | Auristatin | PEG12 | Ramos | Comparable to non-PEGylated |
Table 1: Comparative in vitro cytotoxicity (IC50) of bioconjugates with different PEG linker lengths. Data is synthesized from multiple sources.
Pharmacokinetics
The pharmacokinetic profile of a bioconjugate, particularly its plasma half-life, is significantly influenced by the PEG linker length. Longer PEG chains generally lead to a longer half-life.
| Targeting Moiety | Payload | PEG Linker Length | Half-life |
| Affibody (ZHER2:2891) | MMAE | No PEG | 19.6 minutes |
| Affibody (ZHER2:2891) | MMAE | 4 kDa PEG | 49 minutes (2.5-fold increase) |
| Affibody (ZHER2:2891) | MMAE | 10 kDa PEG | 219.5 minutes (11.2-fold increase) |
| Anti-CD70 ADC | MMAE | PEG8 | Slower clearance |
| Anti-CD70 ADC | MMAE | PEG12 | Slower clearance |
| Anti-CD70 ADC | MMAE | PEG24 | Slower clearance |
Table 2: Comparative pharmacokinetic data of bioconjugates with different PEG linker lengths. Data is synthesized from multiple sources.
In Vivo Efficacy
The ultimate measure of a bioconjugate's effectiveness is its in vivo efficacy. Studies have shown that longer PEG linkers can lead to improved tumor growth inhibition, likely due to the enhanced pharmacokinetic properties.
| Targeting Moiety | PEG Linker Length | Tumor Growth Inhibition (%) |
| ADC | Non-PEGylated | 11 |
| ADC | 2 PEG units | 35-45 |
| ADC | 4 PEG units | 35-45 |
| ADC | 8 PEG units | 75-85 |
| ADC | 12 PEG units | 75-85 |
| ADC | 24 PEG units | 75-85 |
Table 3: Comparative in vivo efficacy (tumor weight reduction) of ADCs with different PEG linker lengths in a xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates with different PEG linkers.
Synthesis of Antibody-Drug Conjugates via Click Chemistry
This protocol outlines the general steps for conjugating an Azide-PEG-Alcohol linker to a payload and subsequently to an antibody.
-
Payload Modification: The hydroxyl group of the Azide-PEG-Alcohol linker is first activated and then reacted with a functional group on the cytotoxic payload.
-
Antibody Modification: A complementary alkyne functional group is introduced onto the antibody, often through the modification of lysine or cysteine residues.
-
Click Chemistry Conjugation: The azide-modified payload-linker is then reacted with the alkyne-modified antibody in the presence of a copper(I) catalyst (for CuAAC) or using a strain-promoted alkyne (for SPAAC) to form a stable triazole linkage.
-
Purification: The resulting ADC is purified using techniques such as size exclusion chromatography or affinity chromatography to remove unconjugated antibody, payload-linker, and other impurities.
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of ADC required to inhibit cell growth by 50%.
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are added to the cells and incubated for 72-96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Pharmacokinetic Study in Rodents
This study evaluates the clearance and half-life of an ADC.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously to healthy mice or rats.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.
-
Plasma Isolation and Quantification: Plasma is isolated, and the concentration of the ADC is quantified using an ELISA or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including clearance and half-life, are calculated from the concentration-time data.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with the ADCs, a vehicle control, and potentially a non-targeted ADC.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for ADC evaluation and the general mechanism of action of a HER2-targeted ADC.
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. While there is no universally optimal PEG length, the available data indicates a general trend where longer PEG linkers enhance pharmacokinetic properties and in vivo efficacy, sometimes at the cost of reduced in vitro potency. The choice of a specific linker, such as this compound, should be guided by empirical data generated through a systematic evaluation of a range of linker lengths for each unique bioconjugate. By carefully considering the interplay between linker length and the desired pharmacological profile, researchers can rationally design more effective and safer targeted therapeutics.
References
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate ligation chemistry is a critical decision that can significantly impact experimental outcomes. Among the most powerful tools in the chemical biology toolbox are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Both achieve the formation of a stable triazole linkage, yet their distinct mechanisms give rise to different strengths and weaknesses. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal method for specific bioconjugation needs.
At its core, the choice between CuAAC and SPAAC represents a trade-off between reaction kinetics and biocompatibility.[1] CuAAC, the quintessential "click chemistry" reaction, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[2] In contrast, SPAAC is a catalyst-free reaction that relies on the inherent ring strain of a cyclooctyne to drive the reaction with an azide forward.[3][] This fundamental difference has profound implications for their application, particularly in biological systems.
Performance Comparison: A Quantitative Look
The efficiency and suitability of CuAAC and SPAAC for a given bioconjugation experiment can be assessed through several key parameters, including reaction kinetics, yield, and biocompatibility. The following tables summarize typical quantitative data for these reactions to facilitate a direct comparison.
Table 1: General Performance Characteristics
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this.[5] | High, making it suitable for in vivo applications. |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal). | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-mediated damage to biomolecules. | Cyclooctynes can be prone to side reactions with thiols. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
Table 2: Comparative Reaction Kinetics
| Parameter | CuAAC with Terminal Alkynes | SPAAC with Common Cyclooctynes |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne) |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
Reaction Mechanisms and Experimental Workflow
To better understand the practical application of these two powerful ligation techniques, the following diagrams illustrate their respective reaction mechanisms and a generalized experimental workflow.
References
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection process for applications in drug delivery, bioconjugation, and diagnostics.
The fundamental difference between these two types of linkers lies in their structural homogeneity. Monodisperse PEGs, also known as discrete PEGs (dPEGs), consist of a single, precisely defined chain length, resulting in a uniform molecular weight and a polydispersity index (PDI) of 1.0.[1][2][3] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with varying lengths, characterized by an average molecular weight and a PDI greater than 1.0.[1][4] This distinction has profound implications for the final drug product, influencing its pharmacokinetic profile, immunogenicity, and manufacturing consistency.
Key Advantages of Monodisperse PEG Linkers
The uniform nature of monodisperse PEG linkers offers several distinct advantages in drug development:
-
Homogeneity and Reproducibility: The precise molecular weight of monodisperse PEGs leads to the production of a homogeneous drug conjugate. This uniformity simplifies characterization, improves batch-to-batch reproducibility, and streamlines the regulatory approval process.
-
Enhanced Pharmacokinetics: Studies have shown that monodisperse PEG linkers can significantly improve the pharmacokinetic (PK) profile of a drug. The well-defined structure allows for a more predictable and prolonged circulation half-life, reduced renal clearance, and greater accumulation at the target site.
-
Reduced Immunogenicity: The heterogeneity of polydisperse PEGs can sometimes lead to an immune response and the formation of anti-PEG antibodies. The uniform structure of monodisperse PEGs can mitigate this risk, leading to improved safety and efficacy.
-
Increased Drug Loading: In the context of antibody-drug conjugates (ADCs), the hydrophilicity of discrete PEG linkers can improve the solubility and reduce the aggregation of the ADC, particularly with hydrophobic payloads. This enables the conjugation of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) without compromising stability.
-
Improved Solubility and Stability: The defined and hydrophilic nature of monodisperse PEG linkers enhances the solubility and stability of the conjugated molecule, which is particularly beneficial for poorly soluble drugs.
Advantages of Polydisperse PEG Linkers
Despite the numerous benefits of monodisperse PEGs, polydisperse PEGs still have a role in certain applications, primarily due to:
-
Lower Cost and Ease of Preparation: The synthesis of polydisperse PEGs through the polymerization of ethylene oxide is a well-established and cost-effective process.
-
Established Regulatory Precedent: Many FDA-approved PEGylated drugs utilize polydisperse PEGs, providing a history of regulatory acceptance.
Comparative Data: Monodisperse vs. Polydisperse PEG Linkers
The following tables summarize quantitative data from studies comparing the performance of monodisperse and polydisperse PEG linkers.
| Property | Monodisperse PEG | Polydisperse PEG | Reference |
| Polydispersity Index (PDI) | 1.0 | > 1.0 | |
| Product Homogeneity | High (single species) | Low (mixture of species) | |
| Batch-to-Batch Consistency | High | Low | |
| Analytical Characterization | Simplified | Complex |
Table 1: Physicochemical Properties
| Parameter | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs | Reference |
| Protein Adsorption | Markedly lower and constant | Increased | |
| Blood Circulation Half-life | Significantly prolonged | Shorter | |
| Tumor Accumulation | Enhanced | Lower |
Table 2: In Vivo Performance of PEGylated Gold Nanoparticles
Experimental Protocols
Synthesis of Monodisperse PEG Linkers:
Monodisperse PEG linkers are typically synthesized through a stepwise addition of ethylene glycol units, often employing protecting group chemistry to ensure controlled chain growth. One common method involves the iterative coupling of protected PEG building blocks, followed by deprotection and purification at each step. Solid-phase synthesis can also be utilized to facilitate purification and control the chain length with high precision.
Characterization of PEG Dispersity:
The polydispersity of PEG linkers is commonly determined using techniques such as:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution and PDI.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): These techniques can resolve individual oligomers in a PEG mixture, providing a detailed view of the molecular weight distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the average molecular weight by analyzing the ratio of end-group signals to the repeating ethylene oxide unit signals.
Visualizing the Difference: Monodisperse vs. Polydisperse PEGs
The structural differences between monodisperse and polydisperse PEGs and their impact on drug conjugation can be visualized using the following diagrams.
Caption: Structural representation of monodisperse vs. polydisperse PEG linkers.
Caption: Schematic of drug conjugation with monodisperse and polydisperse PEGs.
Conclusion
The selection of a PEG linker is a critical consideration in drug development. While polydisperse PEGs have a historical precedent and are more cost-effective, the advantages of monodisperse PEG linkers in terms of product homogeneity, improved pharmacokinetics, reduced immunogenicity, and enhanced stability are driving their increasing adoption. For the development of next-generation therapeutics where precision and consistency are paramount, monodisperse PEG linkers offer a superior solution, ultimately leading to safer and more effective treatments. The initial investment in a more defined linker can lead to significant long-term benefits in terms of simplified manufacturing, a clearer regulatory path, and improved clinical outcomes.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
A Head-to-Head Comparison of Azide-PEG16-alcohol and NHS-ester PEG for Protein Modification
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in the development of protein therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. The choice of linker chemistry dictates not only the efficiency of the conjugation reaction but also the specificity, stability, and ultimate performance of the final product. This guide provides an in-depth, objective comparison of two popular PEGylation strategies: azide-alkyne "click" chemistry, exemplified by Azide-PEG16-alcohol, and the widely used amine-reactive chemistry employing NHS-ester PEG.
This comparison will delve into the distinct chemical principles of these two linkers, outlining their respective reaction partners, bond stabilities, and optimal conditions. We will explore the site-specific potential of click chemistry and the broad utility of NHS-ester reactions, providing a framework for selecting the most appropriate tool for your protein modification needs, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (via Click Chemistry) | NHS-ester PEG |
| Reactive Group | Azide (-N3) | N-Hydroxysuccinimide ester |
| Primary Target on Protein | Site-specifically introduced alkyne group | Primary amines (Lysine residues, N-terminus) |
| Resulting Linkage | Triazole | Amide |
| Reaction pH | Typically pH 4-11 (CuAAC) | Typically pH 7.0-9.0 |
| Specificity | High (Site-specific) | Moderate to low (Tends to be non-selective) |
| Efficiency/Yield | Generally high to very high | Variable, moderate to high |
| Control over Degree of Labeling | High | Moderate, can be challenging |
| Linkage Stability | High (Triazole ring is very stable) | High (Amide bond is highly stable) |
| Side Reactions | Minimal | Hydrolysis of NHS-ester, potential for side reactions with other nucleophiles |
| Biocompatibility | High (especially with copper-free methods) | High |
| Key Advantages | Site-specific conjugation, high efficiency, and bio-orthogonality. | Simplicity, high reactivity with abundant amine groups, and well-established protocols. |
| Key Considerations | Requires pre-modification of the protein to introduce an alkyne handle. | Can lead to a heterogeneous mixture of PEGylated species; potential for loss of protein activity if lysine residues in the active site are modified. |
Reaction Mechanisms and Workflows
This compound: A Two-Step Approach to Precision
The use of this compound for protein modification is a two-step process that leverages the power of click chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method offers exceptional control over the site of PEGylation.
Step 1: Introduction of an Alkyne Handle. Before the Azide-PEG can be attached, a corresponding alkyne functional group must be introduced into the protein. This can be achieved through various methods, such as:
-
Modification of native amino acids: For example, reacting lysine residues with an alkyne-containing NHS ester.
-
Incorporation of unnatural amino acids: Using molecular biology techniques to incorporate an alkyne-bearing amino acid at a specific site in the protein's sequence.[1][2]
Step 2: Click Chemistry Reaction. Once the protein is "alkyne-functionalized," the this compound is added. In the presence of a copper(I) catalyst, the azide group of the PEG reacts with the alkyne group on the protein to form a highly stable triazole linkage.[3][4]
NHS-ester PEG: A Direct but Less Discriminating Method
NHS-ester PEG reagents are a popular choice for protein PEGylation due to their straightforward, one-step procedure. The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines on the protein.
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine (from a lysine residue or the N-terminus of the protein) attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5]
Quantitative Performance Data
| Parameter | Azide-alkyne Click Chemistry | NHS-ester Chemistry | Supporting Evidence |
| Typical Yield | > 90% | 50-90% | Click chemistry is known for its high efficiency and quantitative yields. NHS-ester reactions can be efficient, but are susceptible to hydrolysis, which can lower the yield. |
| Degree of Labeling (DoL) | Precisely controlled (typically 1) | Variable (can be a mixture of species with different numbers of PEGs attached) | Site-specific introduction of the alkyne allows for a defined DoL. The number and accessibility of lysine residues on the protein surface lead to a distribution of PEGylated products. |
| Reaction Time | 1-4 hours (CuAAC) | 30 minutes - 2 hours | Reaction times are comparable, though NHS-ester reactions can be faster at higher pH. |
| Linkage Stability | Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage. | Highly stable amide bond, resistant to hydrolysis and enzymatic cleavage. | Both linkages are considered highly stable for in vivo applications. |
Experimental Protocols
Protocol for Protein Modification with this compound (via CuAAC)
This protocol is a two-stage process: first, the introduction of an alkyne group onto the protein, followed by the copper-catalyzed click reaction with this compound.
Stage 1: Introduction of Alkyne Groups using Alkyne-NHS ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the alkyne-NHS ester in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the alkyne-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the unreacted alkyne-NHS ester using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click reaction (e.g., PBS, pH 7.4).
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO4) in water.
-
Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Freshly prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-labeled protein and a 3- to 5-fold molar excess of the this compound stock solution.
-
Prepare a premixed catalyst solution by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification: Purify the final PEGylated protein conjugate using size-exclusion chromatography to remove the catalyst, excess this compound, and other reaction components.
Protocol for Protein Modification with NHS-ester PEG
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a final concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety is susceptible to hydrolysis.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Separate the PEGylated protein from unreacted NHS-ester PEG and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
Concluding Remarks
The choice between this compound and NHS-ester PEG for protein modification is fundamentally a decision between precision and simplicity.
Choose this compound (via click chemistry) when:
-
Site-specific conjugation is crucial to preserve the protein's active site or other critical regions.
-
A homogenous product with a well-defined degree of labeling is required.
-
The multi-step protocol is feasible and justified by the need for precision.
Choose NHS-ester PEG when:
-
The primary goal is to achieve stable, long-circulating bioconjugates through a straightforward protocol.
-
The protein has available lysine residues that are not critical for its function.
-
A heterogeneous mixture of PEGylated species is acceptable or can be adequately purified.
Ultimately, a thorough understanding of the chemistry and a careful consideration of the desired properties of the final conjugate will guide the researcher to the most suitable PEGylation strategy for their specific application.
References
A Researcher's Guide to Functional Assays for Confirming PEGylated Protein Activity
For researchers, scientists, and drug development professionals, confirming the retained biological activity of a PEGylated protein is a critical step. This guide provides a comparative overview of key functional assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your therapeutic candidate.
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. While offering numerous advantages, such as increased serum half-life and reduced immunogenicity, PEGylation can also present challenges, most notably a potential reduction in biological activity due to steric hindrance or masking of receptor-binding sites. Therefore, rigorous functional characterization is paramount.
This guide will delve into a variety of in vitro and in vivo assays used to assess the functional integrity of PEGylated proteins, with a focus on providing a comparative analysis to inform your experimental design.
Comparative Analysis of Functional Assays
The choice of a functional assay depends on the specific protein, its mechanism of action, and the desired information. Below is a comparison of commonly employed assays, with examples focusing on well-characterized PEGylated proteins such as Interferon-alpha (IFN-α) and Granulocyte Colony-Stimulating Factor (G-CSF).
| Assay Type | Principle | PEGylated Protein Example | Typical Readout | Advantages | Disadvantages |
| Cell Proliferation/Anti-Proliferation Assays | Measures the ability of the PEGylated protein to stimulate or inhibit the growth of a specific cell line that is responsive to the native protein. | PEGylated Interferon-α (IFN-α) | Cell viability (e.g., MTT, MTS), DNA synthesis (e.g., BrdU incorporation) | Reflects the overall biological effect on a cellular level.[1] | Can be influenced by off-target effects; may not be suitable for all protein types. |
| Signaling Pathway Activation Assays | Detects the activation of specific downstream signaling molecules (e.g., phosphorylation of STAT proteins) upon receptor binding of the PEGylated protein. | PEGylated Interferon-α (IFN-α) | Western blot, ELISA, Flow cytometry for phosphorylated proteins.[2][3][4] | Provides mechanistic insight into the protein's mode of action.[5] | Requires specific antibodies and knowledge of the signaling pathway. |
| Receptor Binding Assays | Measures the affinity and kinetics of the PEGylated protein binding to its specific receptor. | PEGylated G-CSF | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI). | Provides direct information on the initial step of protein action; highly quantitative. | Does not guarantee downstream biological activity. |
| Enzyme Activity Assays | For PEGylated enzymes, this assay measures the catalytic activity by quantifying the conversion of a substrate to a product. | PEGylated Asparaginase | Spectrophotometry, fluorometry, or chromatography to detect product formation. | Direct measure of the primary function of the enzyme. | Not applicable to non-enzymatic proteins. |
| In Vivo Efficacy Studies | Evaluates the biological effect of the PEGylated protein in a relevant animal model. | PEGylated G-CSF | Measurement of relevant physiological parameters (e.g., neutrophil count). | Provides the most physiologically relevant data on efficacy. | Expensive, time-consuming, and subject to ethical considerations. |
| Immunoassays (ELISA) | Quantifies the amount of PEGylated protein or its binding to a target. Can be adapted to assess function. | PEGylated Antibody Fragments | Colorimetric, fluorometric, or chemiluminescent signal. | High throughput and sensitive for quantification. | Prone to interference from the PEG moiety (epitope masking). |
| Modification-Dependent Activity Assay | A specialized ELISA-based method that first captures the PEGylated protein using an anti-PEG antibody, followed by a functional assay. | PEGylated Factor VIII | Chromogenic substrate conversion. | Specifically measures the activity of the PEGylated species. | Requires a specific anti-PEG antibody and a compatible functional assay. |
| Clotting Assays | For PEGylated coagulation factors, this assay measures the time it takes for plasma to clot. | PEGylated Factor VIII | Clotting time (seconds). | A direct functional measure for coagulation factors. | Can show discrepancies between one-stage and chromogenic methods for modified factors. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key assays.
Cell Proliferation Assay (MTT-based) for PEGylated Interferon-α
Objective: To determine the anti-proliferative activity of PEGylated IFN-α on a responsive cell line (e.g., Daudi cells).
Materials:
-
Daudi cells
-
RPMI-1640 medium supplemented with 10% FBS
-
PEGylated IFN-α and native IFN-α standards
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed Daudi cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of PEGylated IFN-α and native IFN-α in culture medium.
-
Add 100 µL of the diluted IFN-α solutions or medium (for control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the untreated control and determine the EC50 value for both PEGylated and native IFN-α.
STAT1 Phosphorylation Assay by Western Blot for PEGylated Interferon-α
Objective: To assess the ability of PEGylated IFN-α to induce the phosphorylation of STAT1.
Materials:
-
A549 cells (or other IFN-responsive cell line)
-
DMEM supplemented with 10% FBS
-
PEGylated IFN-α and native IFN-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of PEGylated IFN-α or native IFN-α for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT1 antibody for loading control.
Receptor Binding Assay using Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of a PEGylated protein to its receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant receptor protein (ligand)
-
PEGylated protein and native protein (analytes)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Equilibrate the SPR system with running buffer.
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the receptor protein to the sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject a series of concentrations of the PEGylated protein (analyte) over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution.
-
Repeat the process for the native protein.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Visualization of Key Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: General experimental workflow for confirming the activity of a PEGylated protein.
Caption: Simplified Interferon-α signaling pathway via JAK/STAT activation.
Caption: Key signaling pathways activated by G-CSF binding to its receptor.
By carefully selecting and implementing the appropriate functional assays, researchers can confidently assess the biological activity of their PEGylated protein candidates, ensuring the development of safe and effective therapeutics.
References
- 1. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. STAT-Phosphorylation–Independent Induction of Interferon Regulatory Factor-9 by Interferon-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
comparative analysis of different click chemistry ligands (e.g., TBTA, THPTA)
In the realm of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become an indispensable tool for its efficiency and specificity.[1] The success of this reaction heavily relies on the choice of a stabilizing ligand for the copper(I) catalyst. This guide provides a detailed comparative analysis of two of the most common ligands, Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to aid researchers in selecting the optimal ligand for their specific application.
Ligand Properties and Performance: A Head-to-Head Comparison
TBTA was one of the first ligands to be widely adopted for CuAAC, significantly improving the reliability of the reaction by preventing the oxidation of the catalytic Cu(I) ion.[1][2] However, its primary limitation is its poor water solubility, necessitating the use of organic co-solvents.[2][3] This can be a significant drawback in biological applications where the presence of organic solvents may be detrimental to the structure and function of biomolecules.
To address this limitation, the water-soluble ligand THPTA was developed. THPTA not only allows the entire click reaction to be performed in aqueous media but also exhibits excellent catalytic efficiency, often comparable or even superior to TBTA in aqueous environments. Furthermore, THPTA has been shown to reduce the cytotoxicity associated with the copper catalyst, making it a preferred choice for live-cell labeling and other in vivo applications.
The key differences in their performance are summarized in the table below:
| Feature | TBTA (Tris(benzyltriazolylmethyl)amine) | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) |
| Solubility | Water-insoluble; requires organic co-solvents (e.g., DMSO, t-butanol). | Highly water-soluble. |
| Biocompatibility | Less suitable for in vivo applications due to the need for organic solvents and higher potential for copper-mediated cytotoxicity. | Excellent biocompatibility; reduces copper cytotoxicity, making it ideal for live-cell and in vivo applications. |
| Catalytic Efficiency | Highly efficient in organic and mixed aqueous/organic solvents. | Performs at least as well as TBTA in equivalent conditions and is superior in fully aqueous systems. Reaction completion can be achieved in as little as 15-30 minutes. |
| Applications | General organic synthesis, labeling in organic or mixed solvents. | Bioconjugation, live-cell imaging, protein and nucleic acid labeling in aqueous buffers. |
Experimental Data Summary
While direct kinetic comparisons can vary based on specific reaction conditions, studies have consistently shown that THPTA's performance in aqueous buffers is a significant advantage. For instance, in a comparison of conjugations at the 100 nmole level in a mixed organic/aqueous environment to ensure TBTA solubility, the levels of conjugation were equivalent at all time points. However, THPTA can be used in completely aqueous conditions where TBTA is insoluble. Some studies suggest that THPTA works "much better under almost all conditions compared to TBTA," a difference that may be attributed to its superior solubility. Newer ligands, such as BTTAA, have been reported to exhibit even faster kinetics than both TBTA and THPTA.
Experimental Workflow and Protocols
A typical workflow for a CuAAC reaction involves the preparation of stock solutions, the formation of the copper(I)-ligand complex, and the initiation of the click reaction by the addition of a reducing agent.
Detailed Protocol for CuAAC using THPTA Ligand
This protocol is adapted for a typical bioconjugation reaction in an aqueous buffer.
Materials:
-
Alkyne-containing biomolecule
-
Azide-containing molecule
-
THPTA ligand solution (e.g., 200 mM in water)
-
Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare the Copper-Ligand Complex: A few minutes before initiating the reaction, mix the CuSO4 and THPTA ligand solutions. A common ratio is 1:2 to 1:5 (CuSO4:THPTA). For example, mix 1 µL of 100 mM CuSO4 with 2 µL of 200 mM THPTA. This solution can often be stored frozen for several weeks.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-biomolecule and an excess of the azide-molecule (typically 4-50 equivalents) in the reaction buffer.
-
Add the Catalyst: Add the pre-mixed THPTA/CuSO4 complex to the reaction mixture. A typical final concentration for copper is between 0.1 mM and 1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of approximately 5 mM to reduce the Cu(II) to the active Cu(I) state.
-
Incubation: Allow the reaction to proceed at room temperature for 15 to 60 minutes. Reaction times may need to be optimized depending on the specific reactants.
-
Purification: Purify the labeled biomolecule using an appropriate method, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.
Considerations for using TBTA Ligand
When using TBTA, the protocol is similar, but the solvent system must be adjusted to ensure the ligand remains in solution. A common solvent system is a mixture of an organic solvent like DMSO or t-butanol with water. In a typical reaction, copper sulfate is pre-complexed with TBTA in this mixed solvent system before being added to the alkyne and azide reactants.
Signaling Pathways and Logical Relationships
The choice between TBTA and THPTA is primarily dictated by the experimental system, particularly the solvent and the presence of biological molecules.
Conclusion
Both TBTA and THPTA are effective ligands for promoting the CuAAC reaction. However, for researchers working in drug development and other biological sciences, the superior water solubility and biocompatibility of THPTA make it the clear choice for most applications involving sensitive biomolecules and in vivo systems. While TBTA remains a viable option for reactions in organic solvents, the versatility and gentleness of THPTA have established it as the go-to ligand for aqueous click chemistry. For applications demanding even higher reaction rates, newer generation ligands such as BTTAA may also be considered.
References
Beyond PEGylation: A Comparative Guide to Advanced Drug Delivery Platforms
For decades, PEGylation has been the gold standard for enhancing the therapeutic efficacy of drugs by improving their pharmacokinetic and pharmacodynamic profiles. However, concerns over immunogenicity and the "PEG dilemma" have spurred the development of innovative alternatives. This guide provides a comprehensive comparison of promising alternatives to PEGylation, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
This guide delves into the key characteristics of polysarcosine (pSar), poly(2-oxazoline)s (POx), hyaluronic acid (HA), XTENylation, PASylation, and HESylation, presenting a side-by-side analysis of their advantages and limitations compared to traditional PEGylation.
Performance Comparison: PEGylation vs. The Alternatives
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different drug delivery platforms.
Table 1: Polysarcosine (pSar) vs. PEG - Conjugated to Interferon-α2b (IFN-α2b)
| Parameter | PSar-IFN | PEG-IFN | Key Findings & Citations |
| In Vitro Activity (IC50) | More potent | - | PSar-IFN retains more of the natural activity of IFN-α2b in vitro.[1] |
| In Vivo Tumor Growth Inhibition | Significantly more potent | Less potent | In a mouse tumor model, PSar-IFN demonstrated superior tumor growth inhibition compared to PEG-IFN.[1] |
| Immunogenicity (Anti-IFN Antibodies) | Considerably less | Higher | Mice treated with PSar-IFN produced significantly fewer anti-IFN antibodies than those treated with PEG-IFN.[1] |
| Pharmacokinetics (Half-life) | Comparable, prolonged | Prolonged | Both PSar and PEG conjugation significantly prolong the circulation half-life of IFN-α2b.[1] |
| Tumor Accumulation | Higher | Lower | PSar-IFN showed greater accumulation in tumor sites upon systemic administration.[1] |
Table 2: HESylation vs. PEGylation - Conjugated to Anakinra
| Parameter | HESylated Anakinra | PEGylated Anakinra | Key Findings & Citations |
| Viscosity (at 75 mg/mL) | ~40% lower | Higher | HESylated anakinra exhibits significantly lower viscosity at high concentrations, which is advantageous for formulation. |
| Secondary Structure | No significant effect | No significant effect | Both modifications did not practically alter the secondary structure of the protein. |
| Binding Affinity | Reduced by one order of magnitude (more affine than PEGylated) | Reduced by one order of magnitude | Both conjugates showed reduced affinity, but HESylated anakinra retained slightly better binding. |
| Monomer Recovery (after 8 weeks at 40°C) | Superior | Lower | HESylated anakinra demonstrated better stability and monomer recovery after long-term storage at elevated temperatures. |
| Pharmacokinetics (Half-life) | 6.5-fold increase | - | HESylation significantly increased the in vivo half-life of anakinra. |
| Pharmacokinetics (AUC) | 45-fold increase | - | A substantial increase in the area under the curve (AUC) was observed for HESylated anakinra, indicating greater systemic exposure. |
Table 3: XTENylation - Comparison of Different XTEN Lengths Conjugated to a GLP-1 Analog
| Parameter | GLP-ABD-XTEN144 | GLP-ABD-XTEN288 | Key Findings & Citations |
| Binding Affinity to Human Serum Albumin (Kd) | 5.50 nM | 27.78 nM | The shorter XTEN chain (144 amino acids) resulted in a five-fold stronger binding affinity to human serum albumin. |
| In Vivo Half-life (mice) | 12.9 h | 7.32 h | The shorter XTEN polymer provided a significantly longer half-life in mice. |
| Hypoglycemic Activity | More pronounced | Less pronounced | The fusion protein with the shorter XTEN chain showed greater efficacy in lowering blood sugar levels. |
| Food Intake Inhibition | More pronounced | Less pronounced | The construct with XTEN144 had a stronger effect on reducing food consumption. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these drug delivery platforms.
Anti-Drug Antibody (ADA) Bridging ELISA
This protocol is a general guideline for detecting anti-drug antibodies in serum samples.
Materials:
-
384-well microtiter plate
-
Drug (for coating and detection)
-
Biotinylation reagent
-
Streptavidin-HRP
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Sample Diluent (e.g., 10% human serum in PBST)
-
Substrate (e.g., TMB or a fluorogenic substrate)
-
Stop Solution (if using TMB)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plate with the unconjugated drug (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Blocking: Block the plate with Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Sample Incubation: Prepare a dilution series of the anti-drug antibody standard and the test samples in Sample Diluent. Add the diluted standards and samples to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection Antibody Incubation: Add the biotinylated drug (for a bridging format) or an HRP-conjugated anti-species antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate ten times with Wash Buffer.
-
Enzyme/Substrate Reaction: If using a biotinylated detection antibody, add Streptavidin-HRP and incubate for 30 minutes. Then, add the substrate and incubate until color develops (for TMB) or for a set time (for fluorogenic substrates).
-
Measurement: Stop the reaction (if necessary) and read the absorbance or fluorescence on a plate reader.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a polymer or drug-polymer conjugate on cell viability.
Materials:
-
Cells (e.g., cancer cell line or normal cell line)
-
Cell culture medium
-
96-well cell culture plates
-
Test polymer/conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 25% v/v DMF, 20% w/v SDS in H2O)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test polymer or conjugate. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium without FBS and 25 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is calculated as a percentage of the untreated control cells.
Preparation of Hyaluronic Acid (HA)-Based Micelles
This protocol describes the synthesis of HA-based micelles for drug delivery.
Materials:
-
Hyaluronic acid (HA)
-
Hydrophobic moiety (e.g., octadecylamine)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Deionized water
-
Dimethylformamide (DMF)
-
Dialysis membrane (e.g., 7,000 Da MWCO)
Procedure:
-
HA Activation: Dissolve HA in deionized water. Add EDC and NHS and stir for 6 hours at room temperature to activate the carboxyl groups of HA.
-
Conjugation: Dissolve the hydrophobic moiety (e.g., octadecylamine) in DMF and slowly add it to the activated HA solution. Stir the reaction mixture.
-
Micelle Formation and Drug Loading: For drug-loaded micelles, dissolve the drug (e.g., paclitaxel) in a suitable organic solvent (e.g., methanol) and add it dropwise to the HA-conjugate solution under sonication.
-
Dialysis: Transfer the solution to a dialysis bag and dialyze against a mixture of organic solvent and water, followed by dialysis against deionized water to remove the organic solvent and unreacted components, leading to the formation of micelles.
-
Characterization: Characterize the resulting micelles for particle size, zeta potential, drug loading efficiency, and entrapment efficiency.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental processes discussed in this guide.
Conclusion
The landscape of drug delivery is evolving, with a clear trend towards developing safer and more effective alternatives to PEGylation. Polysarcosine, poly(2-oxazoline)s, hyaluronic acid, and polypeptide-based strategies like XTENylation, PASylation, and HESylation each offer unique advantages in terms of biocompatibility, biodegradability, and reduced immunogenicity. While no single alternative is a universal replacement for PEG, this guide provides the foundational data and methodologies to help researchers make informed decisions in the design and development of next-generation drug delivery systems tailored to specific therapeutic needs. Further head-to-head comparative studies under standardized conditions will be crucial for fully elucidating the relative merits of these promising platforms.
References
The Impact of PEGylation on Protein Immunogenicity: A Comparative Guide
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. One of the key benefits attributed to PEGylation is the reduction of a protein's immunogenicity. This guide provides a comparative analysis of the immunogenicity of PEGylated proteins versus their non-PEGylated counterparts, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
Attenuation of Immunogenicity: A Data-Driven Comparison
PEGylation can effectively mask immunogenic epitopes on a protein's surface, thereby reducing its recognition by the immune system and subsequent anti-drug antibody (ADA) formation.[1] However, the extent of this reduction can vary depending on the protein, the characteristics of the PEG molecule, and patient-related factors.[2] The following tables summarize clinical data comparing the immunogenicity of several therapeutic proteins with and without PEGylation.
L-Asparaginase
L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia. Its use can be limited by hypersensitivity reactions.[3]
| Outcome | Native E. coli L-Asparaginase | Pegaspargase (PEG-L-asparaginase) | Reference |
| Allergic Reactions (Grade 2-4) | 41.2% (169/410 patients) | 13.5% (81/598 patients) | [3] |
| Anti-PEG Antibodies | Not Applicable | 96% of anti-drug antibodies were anti-PEG | [3] |
Interferon Alpha
Interferon alpha is used to treat chronic hepatitis C. Immunogenicity can impact its therapeutic efficacy.
| Outcome | Standard Interferon Alpha-2a/2b | Peginterferon Alpha-2a/2b | Reference |
| Sustained Virological Response (SVR) | 8% - 44% | 29% - 56% | |
| Neutropenia (Adverse Event) | Lower incidence | Higher incidence with PEG-IFN-α2a |
Note: SVR is an efficacy outcome that can be negatively influenced by the development of neutralizing antibodies.
Uricase
Uricase is an enzyme used to treat refractory gout. Non-human uricase is highly immunogenic.
| Outcome | Unmodified Uricase | PEG-Uricase (Pegloticase) | Reference |
| Immunogenicity Profile | Elicits a strong immune response. | Reduced immunogenicity, but can induce anti-PEG antibodies. | |
| Anti-Drug Antibodies (ADAs) | High incidence of anti-uricase antibodies. | ~90% of patients develop ADAs, primarily against the PEG moiety. |
Experimental Protocols
The assessment of protein immunogenicity involves a series of well-defined experimental procedures. Below are detailed protocols for key assays.
In Vivo Immunogenicity Assessment in Mice
This protocol outlines a general procedure for evaluating the immunogenicity of a therapeutic protein in a mouse model.
1. Animal Model:
-
Select an appropriate mouse strain (e.g., BALB/c or C57BL/6). The choice may depend on the specific protein and the desired immune response profile.
2. Dosing Regimen:
-
Administer the non-PEGylated protein and the PEGylated counterpart to different groups of mice. Include a control group receiving a vehicle (e.g., saline).
-
The route of administration (e.g., intravenous, subcutaneous) and dosing schedule should be relevant to the intended clinical use. A typical schedule might involve injections on days 0, 14, and 28.
3. Sample Collection:
-
Collect blood samples at baseline (pre-dose) and at multiple time points after each administration (e.g., days 7, 21, 35).
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
4. Antibody Analysis:
-
Measure the levels of anti-drug antibodies (ADAs) in the collected serum or plasma samples using a validated immunoassay, such as a bridging ELISA (see protocol below).
-
Characterize the antibody response, including isotype (e.g., IgG, IgM) and neutralizing capacity.
Anti-Drug Antibody (ADA) Bridging ELISA
The bridging ELISA is a common method for detecting ADAs in patient or animal samples.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody, which is typically the therapeutic protein itself. Incubate overnight at 4°C.
2. Washing:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound capture antibody.
3. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
4. Sample Incubation:
-
Add diluted serum or plasma samples to the wells. If ADAs are present, they will bind to the coated therapeutic protein. Incubate for 1-2 hours at room temperature.
5. Detection Antibody Incubation:
-
After washing, add a detection antibody, which is the therapeutic protein conjugated to a detection label (e.g., biotin or an enzyme like HRP). This will bind to the other arm of the "bridged" ADA. Incubate for 1-2 hours at room temperature.
6. Signal Development:
-
If a biotinylated detection antibody was used, add a streptavidin-HRP conjugate.
-
Add a suitable substrate (e.g., TMB for HRP) to the wells. The enzyme will convert the substrate into a colored product.
7. Measurement:
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is proportional to the amount of ADAs in the sample.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts in immunogenicity and its assessment.
Caption: Signaling pathway of the humoral immune response to a therapeutic protein.
Caption: Experimental workflow for comparing the immunogenicity of PEGylated and non-PEGylated proteins.
References
A Comparative Guide to HPLC Purity Validation of Azide-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Azide-PEG16-alcohol, a bifunctional linker critical in bioconjugation and drug delivery. We present a detailed, robust HPLC protocol and compare its performance with alternative analytical techniques, supported by experimental data and methodologies.
Introduction to Purity Analysis of this compound
This compound is a heterobifunctional polyethylene glycol (PEG) linker. The azide group allows for click chemistry reactions, while the terminal hydroxyl group can be further functionalized. Ensuring the purity of this reagent is paramount for the successful synthesis of well-defined bioconjugates and to avoid the introduction of impurities that could affect the efficacy and safety of the final product. Common impurities may include starting materials (e.g., PEG-diol, tosyl- or mesyl-activated PEG), byproducts of the azide synthesis (e.g., residual sodium azide), and PEG oligomers of different lengths.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these impurities.[1] This guide focuses on a proposed Reversed-Phase HPLC (RP-HPLC) method coupled with universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are ideal for non-chromophoric molecules like PEGs.
Proposed HPLC Method for this compound Purity Validation
Since this compound lacks a strong UV chromophore, detectors that do not rely on light absorbance are necessary for accurate quantification.[1] Both CAD and ELSD are mass-based detectors that provide a response proportional to the amount of non-volatile analyte present, making them suitable for this application.
Experimental Protocol: RP-HPLC with CAD/ELSD
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
3. Detector Settings:
-
CAD:
-
Nebulizer Gas (Nitrogen): As per manufacturer's recommendation.
-
Evaporation Temperature: 35-45 °C
-
-
ELSD:
-
Nebulizer Temperature: 40-50 °C
-
Evaporator Temperature: 60-70 °C
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min
-
4. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve this compound in the initial mobile phase (80:20 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Standard Solutions: Prepare a series of calibration standards of a well-characterized this compound reference standard in the same diluent, ranging from approximately 0.01 mg/mL to 2 mg/mL.
5. Data Analysis:
-
Integrate the peak corresponding to this compound and all impurity peaks.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Quantify impurities using the calibration curve of the main component, assuming a similar response factor for structurally related impurities.
Workflow Diagram
Caption: Experimental workflow for HPLC purity validation.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, and throughput.
| Feature | RP-HPLC with CAD/ELSD | Size Exclusion Chromatography (SEC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MALDI-TOF/LC-MS) |
| Principle | Separation based on polarity. | Separation based on hydrodynamic volume (size). | Nuclear spin properties in a magnetic field. | Mass-to-charge ratio of ionized molecules. |
| Primary Use | Purity determination and quantification of impurities. | Analysis of molecular weight distribution and aggregates. | Structural elucidation and quantification. | Molecular weight determination and impurity identification. |
| Sample Prep. | Simple dissolution in mobile phase. | Simple dissolution in mobile phase. | Dissolution in a deuterated solvent. | Dissolution and mixing with a matrix (MALDI) or direct infusion/LC coupling (LC-MS). |
| Pros | High resolution, quantitative, robust. | Good for detecting high/low molecular weight impurities. | Provides structural information, quantitative with internal standard. | High sensitivity, can identify unknown impurities by mass. |
| Cons | Requires reference standards for absolute quantification of impurities. | Lower resolution for small molecule impurities, not ideal for isomers. | Lower sensitivity compared to HPLC, complex spectra for mixtures. | Quantitative accuracy can be poor for MALDI-TOF, ion suppression in LC-MS. |
| Illustrative LOD | ~1-10 ng on column | Dependent on detector | ~10 µg/mL | pg to ng range |
| Illustrative LOQ | ~5-30 ng on column | Dependent on detector | ~30 µg/mL | ng range |
| Linearity (R²) | >0.99 | >0.99 | Good with internal standard | Variable |
| Precision (%RSD) | <2% | <5% | <5% | 5-15% |
| Accuracy (%) | 98-102% | 95-105% | 95-105% | Can be semi-quantitative |
Note: The quantitative data in the table is illustrative and can vary significantly based on the specific instrument, method parameters, and the nature of the analyte and impurities.
In-depth Look at Alternative Methods
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is particularly useful for identifying high molecular weight impurities, such as PEG aggregates, or low molecular weight impurities that are significantly different in size from the main component. However, its resolution for separating oligomers of similar size or small molecule impurities is generally lower than that of RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. It can provide information on the degree of functionalization (azide and hydroxyl end-groups) and detect certain impurities. However, its sensitivity is lower than HPLC, making it less suitable for detecting trace impurities.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is excellent for determining the molecular weight distribution of the PEG chain. However, it is generally considered semi-quantitative due to variations in ionization efficiency. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the identification of unknown impurities based on their mass-to-charge ratio.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for purity assessment.
Conclusion
For the routine quality control and purity validation of this compound, a well-developed RP-HPLC method with a universal detector such as CAD or ELSD is the recommended approach. It offers a balance of high resolution, sensitivity, and quantitative accuracy. SEC, NMR, and MS are complementary techniques that are invaluable for comprehensive characterization, structural elucidation, and the identification of unknown impurities, particularly during process development and troubleshooting. The selection of the most appropriate analytical strategy will depend on the specific goals of the analysis and the stage of product development.
References
Safety Operating Guide
Proper Disposal of Azide-PEG16-alcohol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, it is critical to treat Azide-PEG16-alcohol as a potentially hazardous substance due to its azide functional group. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Azide compounds are known for their potential explosivity, toxicity, and reactivity with acids.[1] Therefore, proper disposal is not merely a procedural formality but a critical safety measure. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Core Safety Principles
Before beginning any disposal procedure, it is imperative to be aware of the primary hazards associated with azide compounds:
-
Explosivity: Heavy metal azides, which can form from the reaction of azides with metals like lead, copper, silver, and mercury, are highly shock-sensitive and can detonate.[1] Sodium azide, a common azide, can also decompose explosively with heat or friction.[1]
-
Toxicity: Azides are acutely toxic, with effects similar to cyanide.[1] Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal.[1]
-
Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Plumbing Hazards: Never dispose of untreated azide solutions down the drain. This can lead to the formation of explosive metal azides in copper or lead pipes.
Disposal Decision Workflow
The primary decision in the disposal of this compound is whether to treat it as hazardous waste for direct disposal or to chemically deactivate it first. This decision depends on the concentration and the quantity of the waste.
Caption: Decision workflow for the proper disposal of this compound.
Method 1: Direct Disposal as Hazardous Waste (Recommended for most cases)
This is the most straightforward and often the safest method for disposing of this compound, especially for concentrated solutions, solid waste, or mixtures with other chemicals.
Experimental Protocol:
-
Container Selection: Use a clearly labeled, non-metallic, and sealable container for waste collection to avoid the formation of explosive metal azides. The container should be compatible with the chemical nature of this compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide (this compound)" and should list all chemical constituents.
-
Segregation: Do not mix azide waste with other incompatible waste streams, particularly acids or heavy metal salts.
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from heat, sparks, and open flames.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Method 2: Chemical Deactivation (for Dilute Solutions ≤ 5%)
For dilute solutions of azide compounds (≤ 5%), chemical deactivation, also known as quenching, can be performed to render the waste non-hazardous before disposal. The most common method is treatment with nitrous acid, which is generated in situ from sodium nitrite and an acid.
Experimental Protocol: Deactivation of this compound with Nitrous Acid
This procedure must be performed in a properly functioning chemical fume hood.
-
Preparation:
-
Place the dilute this compound solution in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
-
Reaction:
-
While stirring, slowly add a 20% aqueous solution of sodium nitrite.
-
Subsequently, slowly add a 20% aqueous solution of a non-hydrohalic acid (e.g., sulfuric acid) dropwise through the dropping funnel. The reaction generates nitric oxide, so efficient ventilation is crucial.
-
-
Monitoring:
-
Continuously monitor the pH of the solution, maintaining it in the acidic range.
-
To test for the presence of residual azide, a simple colorimetric test can be used: place a drop of the solution on a spot plate, add 1-2 drops of dilute hydrochloric acid, and then 1 drop of ferric chloride solution. Gentle heating that produces a red color indicates the presence of hydrazoic acid, meaning the azide has not been completely destroyed.
-
-
Completion:
-
Allow the mixture to stir for at least one hour after the final addition of acid to ensure the complete destruction of the azide.
-
-
Final Disposal:
-
Once the absence of azide is confirmed, the resulting solution should be neutralized with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.
-
Dispose of the neutralized solution in accordance with your institution's guidelines for non-hazardous aqueous waste.
-
| Parameter | Direct Disposal | Chemical Deactivation |
| Applicable to | All concentrations and quantities | Dilute solutions (≤ 5%) |
| Primary Safety Concern | Handling and storage of hazardous waste | Generation of toxic and explosive gases (nitric oxide, hydrazoic acid) |
| Required Equipment | Labeled, non-metallic waste container | Three-necked flask, stirrer, dropping funnel, fume hood |
| Procedure Complexity | Low | High |
| Final Waste Product | Hazardous waste containing this compound | Neutralized, non-hazardous aqueous solution |
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) before handling or disposing of any chemical. Adherence to all applicable local, state, and federal regulations is mandatory.
References
Personal protective equipment for handling Azide-PEG16-alcohol
Essential Safety and Handling Guide for Azide-PEG16-alcohol
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound, a monodisperse PEG linker containing an azide (N3) and a terminal hydroxyl group.[1] While organic azides with a high carbon-to-nitrogen ratio, such as this compound (C32H65N3O16), are generally more stable than smaller, nitrogen-rich azides, they still require careful handling due to the inherent risks of the azide functional group.[2][3] Adherence to these guidelines is crucial for ensuring laboratory safety.
Hazard Identification and Risk Assessment
The primary hazards associated with azide compounds are their potential for explosive decomposition and high toxicity.[2][4]
-
Explosivity : Organic azides can be sensitive to heat, light, friction, and shock. They can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive metal azides. Reactions with acids produce hydrazoic acid (HN₃), which is both highly toxic and explosive.
-
Toxicity : The azide ion is acutely toxic, with a toxicity profile similar to cyanide. Exposure can be fatal through inhalation, ingestion, or skin absorption.
This compound is considered relatively stable based on the "Rule of Six," which suggests that having at least six carbon atoms per energetic group provides sufficient dilution to render the compound safer to handle. However, all procedures should be performed with the assumption of potential hazards.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. All manipulations of this compound, in solid or solution form, must be conducted in a certified chemical fume hood.
| Protection Type | Specification | Rationale |
| Hand Protection | Standard: Double-gloved nitrile exam gloves.High-Toxicity/Concentration: Silver shield gloves worn under nitrile gloves. | Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection against contamination. |
| Eye Protection | Minimum: ANSI Z87.1-compliant chemical safety goggles.High Risk/Splash Hazard: A face shield worn over safety goggles. | Protects against splashes and potential energetic decomposition. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. | Prevents skin contact with the compound. |
| Engineering Controls | Primary: Certified chemical fume hood.Secondary: A blast shield should be used for all reactions where there is a risk of explosion. | Minimizes inhalation exposure and provides a physical barrier against potential explosions. |
Operational Plan: Handling and Experimental Protocol
Storage and Handling:
-
Store this compound at or below -18°C, protected from light, in a tightly sealed, non-metal container.
-
Use only plastic or ceramic spatulas for handling the solid compound to avoid the formation of shock-sensitive metal azides.
-
Avoid contact with incompatible materials. Do not store near acids or heavy metal salts.
-
Never use ground glass joints for reactions involving azides, as friction can trigger decomposition.
-
Work with the smallest quantities feasible for the experiment.
| Incompatible Material Class | Specific Examples | Hazard |
| Heavy Metals and their Salts | Lead, copper, silver, mercury, zinc | Formation of highly shock-sensitive and explosive metal azides. |
| Acids | Hydrochloric acid, sulfuric acid | Generation of highly toxic, volatile, and explosive hydrazoic acid (HN₃). |
| Halogenated Solvents | Dichloromethane, chloroform | Can form extremely unstable and explosive di- and tri-azidomethane. |
| Other Chemicals | Bromine, carbon disulfide, nitric acid, dimethyl sulfate | Can react violently with the azide group. |
Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule. All steps must be performed in a chemical fume hood.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Appropriate solvent (e.g., deionized water, DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine 50 µL of your alkyne-molecule solution with 90 µL of a suitable buffer (e.g., PBS).
-
Add 20 µL of the 10 mM this compound stock solution.
-
-
Add Click Reagents:
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex the mixture immediately.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the resulting PEGylated conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or precipitation.
-
Disposal Plan
NEVER dispose of azide-containing waste down the drain. The reaction with lead or copper pipes can lead to the formation and accumulation of highly explosive metal azides.
Waste Collection:
-
All solid and liquid waste containing azides must be collected in a dedicated, clearly labeled, non-metallic hazardous waste container.
-
The label must read "Hazardous Waste: Contains Azides" and list all chemical components.
-
Do not mix azide waste with acidic waste streams.
Decontamination and Disposal Protocol:
For dilute aqueous solutions containing residual inorganic azides (e.g., from a synthesis step, not the organic PEG-azide itself), a chemical deactivation procedure can be performed. This procedure must be carried out in a chemical fume hood behind a blast shield.
Materials:
-
Aqueous waste solution containing ≤5% sodium azide.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Three-necked flask with a stirrer, dropping funnel, and an outlet for gas.
Procedure:
-
Setup: Place the azide waste solution into the three-necked flask and begin stirring.
-
Add Nitrite: Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide estimated to be in the waste (a 40% excess).
-
Acidification: Crucially, only after the nitrite has been added , slowly add the 20% sulfuric acid solution via the dropping funnel until the mixture is acidic to pH paper. Adding acid before the nitrite will generate highly toxic and explosive HN₃ gas.
-
Reaction: The reaction will evolve nitrogen oxides, which must be vented through the fume hood flue. Continue stirring until gas evolution ceases.
-
Completion Check: Test the solution with starch-iodide paper. A blue color indicates excess nitrite is present, and the decomposition of the azide is complete.
-
Final Disposal: Neutralize the final solution to a pH between 6 and 9 with a base (e.g., sodium hydroxide). The neutralized solution should be collected in a hazardous waste container and disposed of through your institution's Environmental Health & Safety (EHS) department. All contaminated labware (gloves, pipette tips, etc.) should be collected as solid hazardous waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe handling, use, and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
